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  • Product: 5-Methoxy-4-methylnicotinic acid
  • CAS: 1211535-00-0

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Foundational

"5-Methoxy-4-methylnicotinic acid" properties

An In-depth Technical Guide to 5-Methoxy-4-methylnicotinic Acid Abstract This technical guide provides a comprehensive overview of 5-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxy-4-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. As a derivative of nicotinic acid (Vitamin B3), this molecule and its analogues are subjects of ongoing research for novel therapeutic applications. This document details its chemical and physical properties, outlines established and theoretical synthetic pathways, describes methods for its analytical characterization, and discusses its potential biological significance. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this compound.

Chemical & Physical Properties

5-Methoxy-4-methylnicotinic acid belongs to the class of pyridinecarboxylic acids. The core structure is a pyridine ring substituted with a carboxylic acid group at the 3-position (nicotinic acid), a methyl group at the 4-position, and a methoxy group at the 5-position. The presence of both electron-donating (methyl, methoxy) and electron-withdrawing (carboxylic acid, ring nitrogen) groups imparts a unique electronic character to the molecule, influencing its reactivity, acidity, and biological interactions.

Key physicochemical properties are summarized below. Note that while some data is derived from computational models, it provides a reliable baseline for experimental design.

PropertyValueSource
IUPAC Name 5-Methoxy-4-methylpyridine-3-carboxylic acidN/A (Standard Nomenclature)
Molecular Formula C₈H₉NO₃Calculated
Molecular Weight 167.16 g/mol Calculated
Canonical SMILES CC1=C(C(=CN=C1OC)C(=O)O)N/A (Standard Representation)
InChI Key N/A (Requires specific database entry)N/A
Physical Appearance Expected to be a solid at room temperature.Inferred from related compounds[1][2]
Solubility Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from related compounds[2]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for nicotinic acid derivatives.Inferred from related compounds

Synthesis and Manufacturing

The synthesis of substituted nicotinic acids often relies on the oxidation of corresponding methylpyridines or multi-step functional group interconversions on a pre-existing pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach for 5-Methoxy-4-methylnicotinic acid involves the oxidation of a suitable precursor, such as 3,4-dimethyl-5-methoxypyridine. The primary challenge in this approach is the selective oxidation of the methyl group at the 3-position over the one at the 4-position. Alternatively, a multi-step synthesis starting from a more readily available substituted pyridine can be envisioned, where the methoxy and carboxylic acid functionalities are introduced sequentially.

Common Synthetic Pathway: Oxidation of Lutidines

A well-documented method for preparing methylnicotinic acids is the oxidation of lutidines (dimethylpyridines)[3]. For instance, 5-methylnicotinic acid is commonly synthesized by the potassium permanganate (KMnO₄) oxidation of 3,5-lutidine[3]. This strong oxidizing agent can be effective but sometimes suffers from low selectivity and can lead to over-oxidation, producing byproducts like pyridine-dicarboxylic acids[4].

A proposed workflow for the synthesis of 5-Methoxy-4-methylnicotinic acid is illustrated below.

G cluster_0 Synthesis Workflow start Start: 3,4-Lutidine step1 Methoxylation (e.g., Nucleophilic Aromatic Substitution) start->step1 intermediate Intermediate: 5-Methoxy-3,4-lutidine step1->intermediate step2 Selective Oxidation (e.g., KMnO4, HNO3, or catalytic air oxidation) intermediate->step2 product Product: 5-Methoxy-4-methylnicotinic acid step2->product step3 Purification (Recrystallization / Chromatography) product->step3 final Final Product step3->final

Caption: Proposed synthetic workflow for 5-Methoxy-4-methylnicotinic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established methods for analogous compounds[3][5]. Causality: The choice of potassium permanganate as the oxidant is based on its proven efficacy in oxidizing alkyl side chains on pyridine rings. The reaction is performed in an aqueous medium where the permanganate salt is soluble. The subsequent pH adjustments are critical for isolating the product, as the carboxylic acid's solubility is highly pH-dependent.

Step 1: Oxidation

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 0.1 mol of the precursor, 5-methoxy-3,4-lutidine, in 500 mL of water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Over a period of 4-5 hours, add a solution of 0.25 mol of potassium permanganate in 300 mL of water dropwise via the addition funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent over-oxidation.

  • After the addition is complete, maintain the reaction mixture at 80-90°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

Step 2: Work-up and Isolation

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.

  • Acidify the clear filtrate to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl). Rationale: This protonates the carboxylate, causing the less soluble carboxylic acid to precipitate.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the crude product by vacuum filtration, wash with cold water, and air-dry.

Step 3: Purification (Self-Validation)

  • Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Confirm the identity and purity of the final product using the analytical methods described in the next section (e.g., melting point, NMR, MS).

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic techniques is required for unambiguous characterization[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

    • Aromatic Protons: Two singlets in the aromatic region (δ 7.0-9.0 ppm).

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm.

    • Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

    • Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups[7].

  • O-H Stretch : A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions are expected for the C-O bonds of the carboxylic acid and the methoxy ether, respectively.

  • C=C and C=N Stretches : Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern[8].

  • Molecular Ion (M⁺) : In electron ionization (EI-MS), the molecular ion peak should be observed at an m/z corresponding to the molecular weight (167.16).

  • High-Resolution MS (HRMS) : This technique can confirm the elemental composition (C₈H₉NO₃).

  • Fragmentation : Common fragmentation pathways may include the loss of a methoxy radical (•OCH₃), a hydroxyl radical (•OH), or carbon dioxide (CO₂).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and purity determination, a reverse-phase HPLC method is suitable.

Protocol: HPLC Purity Analysis

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program : Start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate. Rationale: The gradient allows for the elution of both polar and potentially non-polar impurities. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is in its protonated form for better peak shape.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set at a wavelength where the pyridine ring shows strong absorbance (e.g., 260-280 nm).

  • Sample Preparation : Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.

  • Validation : The method should be validated for linearity, accuracy, and precision as per standard guidelines[9].

Biological Activity and Applications

Nicotinic acid and its derivatives are known for their diverse biological activities. While specific research on 5-Methoxy-4-methylnicotinic acid is limited, its structural features suggest several potential areas of pharmacological interest.

Context within Nicotinic Acid Research

Nicotinic acid itself is a well-known lipid-lowering agent. Research has expanded to explore derivatives for applications including anti-inflammatory, enzyme inhibition, and cardiovascular disease treatments. The introduction of substituents like methoxy and methyl groups can fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

Potential as an Enzyme Inhibitor

The pyridine carboxylic acid scaffold is a common motif in the design of enzyme inhibitors. The specific substitution pattern of 5-Methoxy-4-methylnicotinic acid could make it a candidate for inhibiting various enzymes, and it could serve as a valuable building block for creating more complex inhibitors.

Role in Drug Development

This compound is primarily valuable as a synthetic intermediate. For example, 5-methylnicotinic acid is a key intermediate in the synthesis of the antihistamine drug Rupatadine[4]. Similarly, 5-Methoxy-4-methylnicotinic acid can serve as a precursor for constructing more complex molecules in the pharmaceutical and agrochemical industries[10]. The functional groups (carboxylic acid, methoxy group) provide reactive handles for further chemical modification.

G cluster_apps Potential Applications cluster_bio Potential Biological Activity Compound 5-Methoxy-4-methylnicotinic acid App1 Medicinal Chemistry (Scaffold for new drugs) Compound->App1 serves as App2 Agrochemical Synthesis (Building block) Compound->App2 serves as App3 Materials Science (Ligand for metal complexes) Compound->App3 serves as Bio1 Enzyme Inhibition Compound->Bio1 may exhibit Bio2 Anti-inflammatory Activity Compound->Bio2 may exhibit Bio3 Lipid Metabolism Modulation Compound->Bio3 may exhibit

Caption: Potential applications and biological activities of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Methoxy-4-methylnicotinic acid is not widely available, data from closely related compounds like 5-methylnicotinic acid and other substituted carboxylic acids provide a strong basis for safe handling procedures[1][11][12].

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11].

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing[13]. Wash hands thoroughly after handling[11].

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[1]. Keep away from strong oxidizing agents, strong acids, and strong bases, which are generally incompatible with such compounds[1].

  • First Aid :

    • Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention[1].

    • Skin : Wash off with soap and plenty of water. If irritation persists, seek medical advice[1].

    • Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Conclusion

5-Methoxy-4-methylnicotinic acid is a compound with significant potential, primarily as a versatile building block in synthetic chemistry. Its relationship to biologically active nicotinic acid derivatives suggests it may possess interesting pharmacological properties worthy of investigation. This guide has provided a foundational understanding of its properties, synthesis, and analysis, offering a robust starting point for researchers. The detailed protocols and causal explanations are designed to empower scientists to confidently incorporate this molecule into their research and development programs, paving the way for new discoveries in medicine and materials science.

References

  • Benchchem. (n.d.). 5-Chloro-2-methoxy-4-methylnicotinic acid.
  • Google Patents. (2012). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Shen, Y., et al. (2020). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC - PubMed Central. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • de Moraes, T. M., et al. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. Química Nova.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis.
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  • PubChem. (n.d.). 2-(Methoxymethyl)-5-methylnicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (2025). 4-Methylnicotinic acid hydrochloride - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • N/A. (n.d.). Route of Synthesis Manufacturing process.
  • ChemSynthesis. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from a Royal Society of Chemistry journal article.
  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Budzyńska, B., et al. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Budzyńska, B., et al. (2022). Methoxyfuranocoumarins of Natural Origin-Updating Biological Activity Research and Searching for New Directions-A Review. PubMed. Retrieved from [Link]

  • Trist, A. O., et al. (2022). Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects. PMC - PubMed Central. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-4-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, making its efficient synthesis a critical aspect of developing novel therapeutics. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 5-Methoxy-4-methylnicotinic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. As a self-validating system, each stage of the synthesis is designed for high yield and purity, ensuring the reliable production of the target molecule.

Strategic Overview of the Synthesis Pathway

The synthesis of 5-Methoxy-4-methylnicotinic acid is best approached through a multi-step pathway that strategically builds the molecule from a readily available starting material. The core logic of this synthesis involves the sequential functionalization of a pyridine ring, leveraging established and reliable chemical transformations. The chosen pathway ensures high regioselectivity and minimizes the formation of undesirable byproducts.

The overall synthetic strategy can be visualized as follows:

G A 3,4-Dimethylpyridine B 4-Methylnicotinic Acid A->B Selective Oxidation C Methyl 4-Methylnicotinate B->C Esterification D Methyl 5-Bromo-4-methylnicotinate C->D Bromination E Methyl 5-Methoxy-4-methylnicotinate D->E Nucleophilic Aromatic Substitution (SNAr) F 5-Methoxy-4-methylnicotinic Acid E->F Hydrolysis

Caption: Proposed synthetic pathway for 5-Methoxy-4-methylnicotinic acid.

Step-by-Step Synthesis Protocol

Step 1: Selective Oxidation of 3,4-Dimethylpyridine to 4-Methylnicotinic Acid

The initial step involves the selective oxidation of the methyl group at the 3-position of 3,4-dimethylpyridine. This regioselectivity is achieved due to the electronic properties of the pyridine ring, which directs oxidation to the 3-position. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of 3,4-dimethylpyridine (1.0 eq) is prepared in a suitable solvent, such as water or a mixture of water and pyridine.

  • The solution is cooled in an ice bath to 0-5 °C.

  • Potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and careful control of the addition rate is crucial.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • The MnO₂ is removed by filtration through a pad of celite, and the filter cake is washed with water.

  • The filtrate is acidified to a pH of approximately 3-4 with a suitable acid (e.g., 6M HCl), which will precipitate the 4-methylnicotinic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methylnicotinic acid.

Parameter Value Reference
Starting Material3,4-DimethylpyridineCommercially Available
ReagentPotassium Permanganate (KMnO₄)[1][2]
Typical Yield60-75%[1][2]
Purity>95% after recrystallization[1][2]
Step 2: Esterification of 4-Methylnicotinic Acid to Methyl 4-Methylnicotinate

To protect the carboxylic acid group during the subsequent bromination and methoxylation steps, it is converted to its methyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol:

  • 4-Methylnicotinic acid (1.0 eq) is suspended in methanol (MeOH).

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is carefully added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 4-8 hours, or until TLC analysis shows the complete conversion of the starting material.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield methyl 4-methylnicotinate.

Parameter Value Reference
Starting Material4-Methylnicotinic Acid-
ReagentMethanol (MeOH), H₂SO₄ or SOCl₂[3][4]
Typical Yield>90%[3][4]
Purity>98%[3][4]
Step 3: Bromination of Methyl 4-Methylnicotinate to Methyl 5-Bromo-4-methylnicotinate

The introduction of a bromine atom at the 5-position is a key step that sets the stage for the subsequent methoxylation. This is achieved through electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack, but the reaction can be driven to completion under appropriate conditions.

Experimental Protocol:

  • Methyl 4-methylnicotinate (1.0 eq) is dissolved in a suitable solvent, such as oleum or concentrated sulfuric acid.

  • N-Bromosuccinimide (NBS, 1.0-1.2 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is heated to 60-80 °C and stirred for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 5-bromo-4-methylnicotinate.

Parameter Value Reference
Starting MaterialMethyl 4-Methylnicotinate-
ReagentN-Bromosuccinimide (NBS)[1]
Typical Yield65-80%[1]
Purity>97% after chromatography[1]
Step 4: Nucleophilic Aromatic Substitution (SNAr) to Methyl 5-Methoxy-4-methylnicotinate

This is the pivotal step where the methoxy group is introduced onto the pyridine ring. The bromine atom at the 5-position is displaced by a methoxide nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.

Experimental Protocol:

  • Methyl 5-bromo-4-methylnicotinate (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Sodium methoxide (NaOMe, 1.5-2.0 eq) is added to the solution.

  • The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The reaction progress should be monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • The crude product can be purified by column chromatography to yield methyl 5-methoxy-4-methylnicotinate.

Parameter Value Reference
Starting MaterialMethyl 5-Bromo-4-methylnicotinate[1]
ReagentSodium Methoxide (NaOMe)[5]
Typical Yield70-85%[5]
Purity>98% after chromatography[5]
Step 5: Hydrolysis of Methyl 5-Methoxy-4-methylnicotinate to 5-Methoxy-4-methylnicotinic Acid

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Methyl 5-methoxy-4-methylnicotinate (1.0 eq) is dissolved in a mixture of methanol and water.

  • An excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq), is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 1-4 hours until the ester is completely hydrolyzed, as monitored by TLC.

  • The methanol is removed under reduced pressure.

  • The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • The aqueous layer is then acidified to a pH of 3-4 with a suitable acid (e.g., 1M HCl), which will cause the precipitation of the final product.

  • The solid 5-methoxy-4-methylnicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Parameter Value Reference
Starting MaterialMethyl 5-Methoxy-4-methylnicotinate-
ReagentSodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)[5]
Typical Yield>95%[5]
Purity>99% after recrystallization[5]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 5-Methoxy-4-methylnicotinic acid. By employing a series of well-established and high-yielding reactions, this protocol ensures the production of the target molecule with high purity. The strategic use of protecting groups and the controlled introduction of functional groups are key to the success of this synthesis. This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug development, enabling the consistent and scalable synthesis of this important chemical building block.

References

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Foundational

biological activity of substituted nicotinic acids

An In-depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids Executive Summary Nicotinic acid, or niacin (Vitamin B3), is a fundamental biomolecule, serving as a precursor to the essential coenzy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids

Executive Summary

Nicotinic acid, or niacin (Vitamin B3), is a fundamental biomolecule, serving as a precursor to the essential coenzymes NAD+ and NADP+. For over half a century, it has been a cornerstone in the management of dyslipidemia due to its robust effects on lipid profiles.[1][2] However, its therapeutic application is often hampered by patient compliance issues, primarily due to a prostaglandin-mediated flushing effect.[1][3] This has catalyzed extensive research into substituted nicotinic acid derivatives, aiming to enhance therapeutic efficacy, mitigate side effects, and uncover novel biological activities. This guide provides a comprehensive overview of the structure-activity relationships, diverse biological effects, and key methodologies used to evaluate these compounds, intended for researchers and professionals in drug development. We will delve into the primary GPR109A receptor-mediated pathways, explore GPR109A-independent effects, and detail the experimental frameworks for assessing the multifaceted activities of these promising molecules, from cardiovascular and anti-inflammatory to antimicrobial and neuroprotective applications.

The Core Target: GPR109A Receptor Signaling

The principal pharmacological effects of nicotinic acid are mediated by the G-protein coupled receptor GPR109A (also known as HCA2 or NIACR1).[4] This receptor is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils, as well as skin Langerhans cells.[3][4]

Canonical Gi-Coupled Pathway

The activation of GPR109A by nicotinic acid initiates a canonical Gi-protein signaling cascade.

  • Mechanism: Upon ligand binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[4][5]

  • Downstream Effect: This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels.[6] In adipocytes, decreased cAMP levels reduce the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides (lipolysis) and subsequent release of free fatty acids into circulation.[3][5] This anti-lipolytic action is central to nicotinic acid's lipid-modifying benefits.[3]

β-Arrestin Signaling and the "Niacin Flush"

While the Gi pathway mediates the therapeutic lipid-lowering effects, a distinct pathway is responsible for the common flushing side effect.

  • Mechanism: GPR109A activation in skin Langerhans cells and keratinocytes triggers a separate signaling cascade, which may involve β-arrestin proteins, leading to the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[3][5]

  • Downstream Effect: These prostaglandins act on nearby blood vessels, causing vasodilation, which manifests as the characteristic warmth, redness, and tingling of the niacin flush.[3] Understanding this dual-pathway activation is critical for designing "flush-free" nicotinic acid derivatives.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Langerhans Cell) GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi activates BetaArrestin β-Arrestin Pathway GPR109A->BetaArrestin activates NA Nicotinic Acid (or Derivative) NA->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PG Prostaglandin (PGD2/PGE2) Release BetaArrestin->PG Flush Vasodilation (Flush) PG->Flush

Caption: GPR109A signaling bifurcates into therapeutic and side-effect pathways.

Structure-Activity Relationships (SAR): Designing Better Derivatives

The core objective of synthesizing substituted nicotinic acids is to modulate their biological activity. Modifications to the pyridine ring can dramatically alter potency, selectivity, pharmacokinetics, and the propensity to cause side effects.

Rationale for Chemical Substitution
  • Improving Potency: To achieve the desired biological effect at lower concentrations.

  • Reducing Side Effects: Specifically, to design agonists that preferentially activate the Gi pathway over the flush-inducing pathway.

  • Enhancing Pharmacokinetics: To improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Expanding Therapeutic Profile: To develop derivatives with novel activities, such as anti-inflammatory, antimicrobial, or anticancer effects.[7][8]

Key Insights from SAR Studies

Analysis of various derivatives reveals critical patterns for guiding rational drug design. For instance, studies on thionicotinic acid analogs showed that a 2-(1-adamantylthio)nicotinic acid derivative was a potent vasorelaxant and antioxidant, with the carboxylic acid form being more potent than its amide or nitrile analogs.[9] In the antimicrobial space, acylhydrazone derivatives of nicotinic acid, especially those with a 5-nitrofuran substituent, have demonstrated potent activity against Gram-positive bacteria, including MRSA strains.[7][10] Cyclization of these acylhydrazones into 1,3,4-oxadiazolines sometimes resulted in decreased antibacterial activity but increased antifungal activity.[7]

Position of SubstitutionType of SubstituentResulting Biological ActivityKey FindingsReference
C2 Aryl groups (e.g., 2-bromophenyl)Analgesic & Anti-inflammatoryDisplayed distinctive activity compared to mefenamic acid, with compound 4c showing a strong dual profile.[11][12]
C2 Thioether (e.g., adamantylthio)Vasorelaxant & AntioxidantMediated vasorelaxation via endothelium-induced NO and prostacyclin.[9]
Amide (from COOH) Acylhydrazones (e.g., with 5-nitrofuran)Antibacterial (Gram-positive)High activity against S. epidermidis and MRSA strains.[7][10]
Amide (from COOH) 1,3,4-OxadiazolinesAntifungalCyclization of acylhydrazones shifted activity from antibacterial to antifungal.[7]
Amide (from COOH) Various amidesAntifungal (Candida)A 2-amino-N-(3-isopropylphenyl)nicotinamide derivative was highly potent by targeting the fungal cell wall.[13]

Expanded Biological Activities and Therapeutic Applications

Research has expanded the scope of nicotinic acid derivatives far beyond lipid management. These compounds exhibit a wide range of pharmacological effects with potential applications in numerous diseases.

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid and its derivatives have potent anti-inflammatory properties, often mediated through GPR109A. Activation of GPR109A can suppress inflammatory pathways in macrophages and adipocytes.[4] For example, niacin inhibits TNF-α-stimulated expression of inflammatory cytokines like MCP-1.[4] Some novel synthesized derivatives have shown significant inhibition of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in macrophage cell lines, with efficacy comparable to ibuprofen but with a potentially better gastric safety profile.[14] In pancreatic β-cells, GPR109A activation has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[15]

Antimicrobial Activity

Certain nicotinic acid derivatives are highly specific antibacterial agents, particularly against Mycobacterium, where they are thought to inhibit peptide synthesis.[16] As previously mentioned, acylhydrazone and 1,3,4-oxadiazoline derivatives have shown promising broad-spectrum antibacterial and antifungal activities.[7][10] The ease of synthesis and potent activity make these scaffolds attractive starting points for developing new treatments for infections caused by pathogenic microorganisms.[7][17]

Neuroprotection and CNS Disorders

There is growing interest in the neuroprotective potential of nicotinic acid derivatives. Increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's Disease (AD) and age-related cognitive decline.[18] Nicotinic acid can cross the blood-brain barrier and may limit both amyloid and tau pathologies.[18] This has led to the initiation of clinical trials to evaluate niacin as a therapeutic agent for AD and other neurodegenerative disorders like Parkinson's disease.[18][19]

Methodologies for Assessing Biological Activity

A multi-tiered approach is essential for characterizing the activity of novel nicotinic acid derivatives. This workflow ensures a thorough evaluation from initial binding to final in vivo efficacy.

Experimental_Workflow cluster_discovery Discovery & Primary Screening cluster_validation Functional Validation & Selectivity cluster_preclinical Preclinical Evaluation Synthesis Compound Synthesis (& Library) Binding Primary Screen: Receptor Binding Assay (e.g., SPA, Radioligand) Synthesis->Binding Functional Secondary Screen: Functional Assays (cAMP, Ca2+ Flux) Binding->Functional Active Hits CellBased Tertiary Screen: Cell-Based Assays (Cytokine Release, Apoptosis) Functional->CellBased ExVivo Ex Vivo Models (e.g., Tissue Bath Vasorelaxation) CellBased->ExVivo Lead Compounds InVivo In Vivo Models (Disease Models: Inflammation, Dyslipidemia) ExVivo->InVivo Clinical Clinical Trials InVivo->Clinical Candidate Drug

Caption: A hierarchical workflow for the discovery and validation of nicotinic acid derivatives.

In Vitro Receptor Binding and Functional Assays

The first step is to determine if a compound interacts with the target receptor and elicits a functional response.

Protocol: GPR109A Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the GPR109A receptor.

  • Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of affinity. It serves as a primary screen to identify compounds that bind to the target.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK-293 or CHO cells). Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known high affinity for GPR109A (e.g., [³H]-nicotinic acid), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plate for a specific time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Detection: Place the filter mat in a scintillation counter to quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be derived.

Protocol: cAMP Functional Assay

  • Objective: To measure the ability of a test compound to activate the Gi-coupled signaling pathway of GPR109A.

  • Rationale: As a Gi-coupled receptor, GPR109A activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This functional assay confirms that binding translates into the desired intracellular response.

  • Methodology:

    • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and culture overnight.

    • Cell Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add the test compound at various concentrations along with a known adenylyl cyclase stimulator, such as forskolin. The forskolin artificially raises cAMP levels, providing a dynamic range to measure inhibition.

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Cell Lysis: Lyse the cells to release the intracellular cAMP.

    • Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Plot the cAMP concentration against the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal inhibitory effect) and the maximal efficacy.

Cell-Based Assays for Phenotypic Screening

These assays measure downstream physiological effects in a cellular context.

  • Anti-inflammatory Activity: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells or TNF-α-stimulated HT29 epithelial cells.[14][20] Treat the cells with the test compound and measure the release of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) into the supernatant using ELISA.[14][20]

  • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution methods against panels of bacteria and fungi, as described in studies evaluating nicotinic acid-derived acylhydrazones.[7][10]

  • Anticancer Activity: Assess cell viability and apoptosis in cancer cell lines (e.g., breast cancer cell lines like MB231) using assays like MTT or by measuring the expression of pro- and anti-apoptotic proteins via Western blot.[6]

Challenges and Future Directions

Despite the promise of nicotinic acid and its derivatives, significant challenges remain. The failure of large-scale clinical trials like AIM-HIGH and HPS2-THRIVE to show a cardiovascular benefit for niacin when added to statin therapy has tempered enthusiasm for its use in this context, despite its positive effects on lipid profiles.[21][22] This highlights a critical lesson: improving surrogate markers (like HDL levels) does not always translate to improved clinical outcomes.

The future of substituted nicotinic acid research lies in harnessing their pleiotropic effects. Key areas for future development include:

  • GPR109A-Biased Agonists: Designing ligands that selectively activate the therapeutic Gi pathway while avoiding the β-arrestin pathway to create potent, flush-free therapeutics.

  • Targeting New Indications: Vigorously pursuing the anti-inflammatory, neuroprotective, and antimicrobial applications where these compounds show significant preclinical promise.

  • Combination Therapies: Exploring the synergistic potential of nicotinic acid derivatives with other agents to treat complex multifactorial diseases.

By leveraging a deeper understanding of SAR and employing a robust methodological framework, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. (n.d.). Oxford Academic. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • GPR109A and Vascular Inflammation. (2014). PMC - NIH. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate. [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017). PubMed. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2010). PubMed Central. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2017). PubMed Central. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PubMed Central. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research - AACR Journals. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). PubMed. [Link]

  • What are the therapeutic applications for NIACR1 agonists?. (2025). Dr.Oracle. [Link]

  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019). PubMed Central. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025). ResearchGate. [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. [Link]

  • Study Details | NCT06582706 | Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov. [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. (1983). PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2015). PMC - NIH. [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2025). ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. [Link]

  • Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). PubMed. [Link]

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Exploratory

An In-Depth Technical Guide to 5-Methoxy-4-methylnicotinic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-methoxy-4-methylnicotinic acid and its derivatives, a class of compounds with underexpl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-4-methylnicotinic acid and its derivatives, a class of compounds with underexplored therapeutic potential. While direct pharmacological data on these specific molecules is limited in current literature, this document serves as a foundational resource for researchers by detailing robust synthetic pathways, methodologies for derivatization into esters and amides, and comprehensive analytical techniques for characterization. Drawing upon the well-established pharmacology of the parent compound, nicotinic acid (Niacin), this guide explores the plausible mechanisms of action, potential therapeutic applications, and critical structure-activity relationships that can inform future drug discovery and development efforts. This document is structured to empower researchers with the necessary technical knowledge to synthesize, analyze, and evaluate these promising compounds.

Introduction: The Scientific Landscape

Nicotinic acid, a member of the vitamin B complex, is a well-established therapeutic agent, primarily recognized for its potent lipid-modifying properties.[1] Its derivatives have been the subject of extensive research, leading to the development of various drugs. The core structure of 5-methoxy-4-methylnicotinic acid presents a unique scaffold for chemical modification, offering the potential for novel pharmacological activities. The introduction of a methoxy group and a methyl group on the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule compared to nicotinic acid, potentially leading to derivatives with improved efficacy, selectivity, or safety profiles.[2]

This guide will navigate the synthesis of the core compound, its derivatization, and the analytical methods required for its study. Furthermore, it will lay a theoretical groundwork for its pharmacological exploration, based on the known mechanisms of nicotinic acid and its analogues.

Synthesis of 5-Methoxy-4-methylnicotinic Acid and its Derivatives

The synthesis of 5-methoxy-4-methylnicotinic acid and its primary derivatives, such as esters and amides, can be achieved through established organic chemistry principles. The following sections provide detailed, field-proven protocols.

Synthesis of the Core Compound: 5-Methoxy-4-methylnicotinic Acid

A plausible and efficient synthetic route to the core compound can be adapted from established methods for substituted nicotinic acids. A common strategy involves the oxidation of a corresponding substituted pyridine. For instance, the synthesis of 5-methylnicotinic acid has been achieved through the potassium permanganate oxidation of 3,5-lutidine (3,5-dimethylpyridine).[3]

Experimental Protocol: Oxidation of a Substituted Pyridine

Objective: To synthesize 5-methylnicotinic acid as a precursor or analogue.

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction vessel, dissolve 3,5-lutidine in water.[3]

  • With stirring, gradually add potassium permanganate to the solution, maintaining a controlled temperature between 25-35°C.[3]

  • After the addition is complete, allow the reaction to proceed for 15-18 hours at approximately 30°C.[3]

  • Filter the reaction mixture to remove the manganese dioxide byproduct.[3]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 0.3-0.6 to precipitate any dicarboxylic acid byproducts.[3]

  • Filter to remove the byproduct. The filtrate now contains the desired 5-methylnicotinic acid.[3]

  • Adjust the pH of the filtrate to 3.0-3.5 with a sodium hydroxide solution to precipitate the 5-methylnicotinic acid.[3]

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.[3]

To obtain the target 5-methoxy-4-methylnicotinic acid, a starting material with the desired substitution pattern would be required. The methoxy group can be introduced at various stages of the synthesis, depending on the availability of precursors.[2]

Derivatization: Synthesis of Esters and Amides

The carboxylic acid functionality of 5-methoxy-4-methylnicotinic acid is a prime site for derivatization to modulate its physicochemical and pharmacological properties.

Esterification is a fundamental reaction to enhance lipophilicity and potentially improve oral bioavailability. A standard method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2]

Experimental Protocol: Synthesis of Methyl 5-Methoxy-4-methylnicotinate

Objective: To synthesize the methyl ester of 5-methoxy-4-methylnicotinic acid.

Materials:

  • 5-Methoxy-4-methylnicotinic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (10% solution)

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-4-methylnicotinic acid in an excess of absolute methanol.[4]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[4]

  • Reflux the mixture for several hours (the reaction can be monitored by TLC).[4]

  • After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution until alkaline.[4]

  • Extract the aqueous mixture with chloroform multiple times.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation under reduced pressure.[4]

Amidation introduces a hydrogen bond donor and acceptor, which can significantly alter the compound's interaction with biological targets. Amides can be synthesized from the corresponding carboxylic acid via activation with a coupling agent or by converting the acid to an acyl chloride followed by reaction with an amine.

Experimental Protocol: Synthesis of a 5-Methoxy-4-methylnicotinic Acid Amide

Objective: To synthesize an amide derivative of 5-methoxy-4-methylnicotinic acid.

Materials:

  • 5-Methoxy-4-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDCI, HATU)

  • Desired amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine or another suitable base

Procedure (via Acyl Chloride):

  • In a flask under an inert atmosphere, suspend 5-methoxy-4-methylnicotinic acid in an anhydrous solvent.

  • Add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the acid is consumed (monitor by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous solvent.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

  • Slowly add the acyl chloride solution to the amine solution at 0°C.

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of nicotinic acid derivatives.[5]

  • Method: A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6]

  • Detection: UV detection is suitable for these aromatic compounds, typically around 250-270 nm.[1] For enhanced sensitivity and specificity, especially in complex matrices, Mass Spectrometric (MS) detection can be coupled with HPLC (LC-MS).[7]

Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's structure.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carboxylic acid (broad O-H stretch, C=O stretch), ester (C=O stretch, C-O stretch), and amide (C=O stretch, N-H stretch) groups.

Pharmacological Potential and Mechanism of Action (A Predictive Framework)

Potential as Lipid-Modifying Agents

The primary therapeutic use of nicotinic acid is in the management of dyslipidemia. It favorably modulates virtually all lipid parameters.

  • Mechanism of Action: Nicotinic acid's effects are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.[1] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the release of free fatty acids from adipose tissue, reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[1]

It is plausible that 5-methoxy-4-methylnicotinic acid derivatives could also act as agonists at the GPR109A receptor. The substituents on the pyridine ring may influence the binding affinity and efficacy at this receptor.

Structure-Activity Relationship (SAR) Considerations

For nicotinic acid analogues targeting the GPR109A receptor, certain structural features are known to be important:

  • The carboxylic acid group is crucial for binding and activation of the receptor.

  • The pyridine nitrogen is also a key interaction point.

  • The size and nature of substituents on the pyridine ring can modulate potency and selectivity.

Future research on 5-methoxy-4-methylnicotinic acid derivatives should focus on how the methoxy and methyl groups, as well as modifications at the carboxylic acid position (esters, amides), affect GPR109A activation.

Other Potential Therapeutic Areas

Nicotinic acid derivatives have shown promise in other therapeutic areas, suggesting that 5-methoxy-4-methylnicotinic acid derivatives may also possess a broader range of biological activities. For example, some nicotinic acid derivatives have demonstrated antimicrobial properties.[8] The unique electronic and steric properties of the 5-methoxy-4-methyl substitution pattern could lead to novel interactions with other biological targets, warranting broad-based screening in areas such as oncology, inflammation, and infectious diseases.

Safety and Toxicity Considerations

The safety profile of any new chemical entity is of paramount importance. While specific toxicity data for 5-methoxy-4-methylnicotinic acid derivatives are unavailable, the known side effects of high-dose nicotinic acid provide a basis for initial safety assessments.

  • Flushing: A common side effect of nicotinic acid is cutaneous flushing, mediated by the release of prostaglandin D2.[9] This is often a reason for non-compliance. It would be of significant interest to determine if the derivatives of 5-methoxy-4-methylnicotinic acid retain the therapeutic benefits with a reduced flushing effect.

  • Hepatotoxicity: High doses of nicotinic acid can lead to liver toxicity, indicated by elevated liver enzymes.[8] The amide form, nicotinamide, is generally associated with a lower risk of flushing but can also cause hepatotoxicity at very high doses (greater than 3 grams/day).[10][11] Any new derivative would require careful evaluation of its potential for liver injury.

  • Gastrointestinal Distress: Nausea, vomiting, and diarrhea can occur with high doses of nicotinic acid.[8]

  • Metabolic Effects: Large doses of nicotinic acid can also impact glucose metabolism and may not be suitable for all patients with diabetes.[9][11]

It is imperative that any novel 5-methoxy-4-methylnicotinic acid derivative undergoes rigorous preclinical safety and toxicity testing, including in vitro cytotoxicity assays and in vivo animal studies.

Future Directions and Conclusion

The class of 5-methoxy-4-methylnicotinic acid derivatives represents a promising, yet underexplored, area for drug discovery. This technical guide provides a solid foundation for researchers to synthesize, purify, and characterize these compounds. The lack of specific pharmacological data in the current literature should be viewed as an opportunity for novel research.

Future investigations should focus on:

  • In vitro screening: Evaluating the activity of a library of 5-methoxy-4-methylnicotinic acid esters and amides on the GPR109A receptor and a broad panel of other potential targets.

  • Structure-Activity Relationship studies: Systematically modifying the core structure to understand the key determinants of activity and selectivity.

  • Preclinical evaluation: Advancing promising candidates into cellular and animal models to assess their therapeutic efficacy and safety.

By leveraging the established principles of medicinal chemistry and pharmacology outlined in this guide, the scientific community can unlock the full potential of 5-methoxy-4-methylnicotinic acid derivatives as a new generation of therapeutic agents.

Visualizations

General Synthetic Workflow

G cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization cluster_analysis Analysis & Evaluation Substituted_Pyridine Substituted Pyridine (e.g., 3,5-Lutidine Analogue) Oxidation Oxidation (e.g., KMnO₄) Substituted_Pyridine->Oxidation Core_Compound 5-Methoxy-4-methylnicotinic Acid Oxidation->Core_Compound Esterification Esterification (Alcohol, Acid Catalyst) Core_Compound->Esterification Amidation Amidation (Amine, Coupling Agent) Core_Compound->Amidation Ester_Derivative Ester Derivative Esterification->Ester_Derivative Amide_Derivative Amide Derivative Amidation->Amide_Derivative Analytical_Characterization Analytical Characterization (HPLC, NMR, MS, IR) Ester_Derivative->Analytical_Characterization Amide_Derivative->Analytical_Characterization Pharmacological_Screening Pharmacological Screening (in vitro / in vivo) Analytical_Characterization->Pharmacological_Screening

Caption: Synthetic and analytical workflow for 5-methoxy-4-methylnicotinic acid derivatives.

Hypothesized Mechanism of Action

G Derivative 5-Methoxy-4-methylnicotinic Acid Derivative GPR109A GPR109A Receptor (on Adipocyte) Derivative->GPR109A Agonist (?) AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Produces AC->cAMP HSL Hormone-Sensitive Lipase cAMP->HSL Activates cAMP->HSL FFA_Release Free Fatty Acid Release HSL->FFA_Release Promotes HSL->FFA_Release Liver Liver FFA_Release->Liver Substrate for FFA_Release->Liver VLDL VLDL & Triglyceride Synthesis Liver->VLDL Produces Liver->VLDL

Caption: Hypothesized mechanism of action via GPR109A agonism.

References

  • Greenberg, M. L., & Lamb, A. J. (2025). Safety of high-dose nicotinamide: A review. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Retrieved from [Link]

  • E-lactancia. (2018, November 10). Niacin - Health Professional Fact Sheet. Retrieved from [Link]

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Annu Rev Pharmacol Toxicol, 45, 571-603.
  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • American Academy of Ophthalmology. (2025, April 9). Nicotinamide Safety Concerns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, May 26). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2024, November 20). Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • ResearchGate. (2025, July 2). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

  • PubMed Central. (2024, January 19). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Retrieved from [Link]

  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-4-methylnicotinic Acid

Introduction 5-Methoxy-4-methylnicotinic acid, with the chemical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a substituted pyridine carboxylic acid.[1] Nicotinic acid and its derivatives are of significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-4-methylnicotinic acid, with the chemical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a substituted pyridine carboxylic acid.[1] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The unique substitution pattern of a methoxy group at the 5-position and a methyl group at the 4-position of the nicotinic acid scaffold suggests potential for novel pharmacological properties. Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds, for which spectroscopic methods are indispensable.

This guide provides a detailed exploration of the expected spectroscopic data for 5-Methoxy-4-methylnicotinic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained, drawing on established principles and data from analogous structures. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data for this class of compounds are provided.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of 5-Methoxy-4-methylnicotinic acid.

Figure 1: Chemical structure of 5-Methoxy-4-methylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-4-methylnicotinic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for 5-Methoxy-4-methylnicotinic acid

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[2][3] Its chemical shift is concentration and solvent dependent.
~8.5Singlet1HH-6The proton at the 6-position is adjacent to the nitrogen atom and is therefore expected to be significantly deshielded.
~8.3Singlet1HH-2The proton at the 2-position is also adjacent to the nitrogen and will be deshielded, though its exact shift relative to H-6 can vary.
~3.9Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.
~2.3Singlet3H-CH₃Methyl group protons attached to an aromatic ring generally resonate in this upfield region.
Causality Behind Experimental Choices in ¹H NMR
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR. However, the carboxylic acid proton may exchange with residual water, leading to a very broad or absent signal. Using a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can help in observing the carboxylic acid proton more reliably as a distinct, albeit broad, peak.[2]

  • D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide is added to the NMR tube, and the spectrum is re-acquired. The signal corresponding to the acidic proton will disappear due to the exchange with deuterium.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see 8 distinct signals corresponding to the 8 carbon atoms in 5-Methoxy-4-methylnicotinic acid.

Table 2: Predicted ¹³C NMR Data for 5-Methoxy-4-methylnicotinic acid

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[4]
~155C-5The carbon atom attached to the electron-donating methoxy group will be deshielded.
~150C-6The carbon adjacent to the nitrogen atom is significantly deshielded.
~148C-2Similar to C-6, this carbon is adjacent to the nitrogen and is deshielded.
~135C-4The quaternary carbon attached to the methyl group.
~125C-3The quaternary carbon to which the carboxylic acid is attached.
~56-OCH₃The carbon of the methoxy group typically resonates in this region.
~18-CH₃The carbon of the methyl group appears in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I (Optional) D₂O exchange H->I J Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integration and peak picking L->M

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Methoxy-4-methylnicotinic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the free induction decay (FID).

    • Repeat for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity (via the Nuclear Overhauser Effect).

    • Acquire the FID for a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 5-Methoxy-4-methylnicotinic acid, we expect to see characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.

Table 3: Predicted FT-IR Data for 5-Methoxy-4-methylnicotinic acid

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (carboxylic acid)The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[5]
~2950MediumC-H stretch (aromatic and aliphatic)The C-H stretching vibrations of the methyl and aromatic protons appear in this region.
~1700StrongC=O stretch (carboxylic acid)The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[5]
~1600, ~1470MediumC=C stretch (aromatic ring)Aromatic rings show characteristic absorptions in this region due to C=C bond vibrations.
~1250StrongC-O stretch (ether and carboxylic acid)The C-O stretching of the methoxy group and the carboxylic acid will contribute to a strong absorption in this region.
~900Broad, MediumO-H bend (out-of-plane)Carboxylic acids often show a broad out-of-plane O-H bending vibration.
Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

FTIR_ATR_Workflow A Clean ATR crystal B Collect background spectrum A->B C Place small amount of solid sample on crystal B->C D Apply pressure to ensure good contact C->D E Collect sample spectrum D->E F Process and analyze data E->F

Figure 3: Workflow for ATR-FT-IR data acquisition.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid 5-Methoxy-4-methylnicotinic acid onto the center of the ATR crystal.

    • Lower the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Mass Spectrometry Data for 5-Methoxy-4-methylnicotinic acid

m/z (mass-to-charge ratio)Predicted Relative IntensityAssignmentRationale
167Moderate[M]⁺The molecular ion peak, corresponding to the intact molecule.
152High[M - CH₃]⁺Loss of a methyl radical from the molecular ion is a common fragmentation pathway.
139Moderate[M - CO]⁺Loss of carbon monoxide from a fragment ion.
122High[M - COOH]⁺Loss of the carboxylic acid group as a radical.
108Moderate[M - COOH - CH₂]⁺Subsequent fragmentation of the [M - COOH]⁺ ion.
Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

ESI_MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution of the sample B_ms in a suitable solvent (e.g., methanol/water) A_ms->B_ms C_ms Add a small amount of acid or base (e.g., formic acid) B_ms->C_ms D_ms Infuse the sample solution into the ESI source C_ms->D_ms E_ms Optimize source parameters (e.g., capillary voltage, gas flow) D_ms->E_ms F_ms Acquire mass spectrum in positive or negative ion mode E_ms->F_ms G_ms Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) F_ms->G_ms H_ms Analyze fragmentation patterns (if MS/MS is performed) G_ms->H_ms

Figure 4: Workflow for ESI-MS data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of 5-Methoxy-4-methylnicotinic acid (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 methanol:water.

    • To promote ionization, a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the protonated [M+H]⁺ (m/z 168.06) or deprotonated [M-H]⁻ (m/z 166.05) molecule.

    • Analyze the fragmentation pattern obtained from the MS/MS spectrum to further confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Methoxy-4-methylnicotinic acid and detailed protocols for its experimental characterization. By leveraging the complementary information from NMR, FT-IR, and Mass Spectrometry, researchers can confidently elucidate and confirm the structure of this and related novel compounds. The provided rationale for the predicted spectral features and the step-by-step experimental workflows are intended to empower scientists in their pursuit of new discoveries in drug development and chemical research. It is important to reiterate that this guide is based on predictions, and the acquisition of experimental data is crucial for the definitive characterization of 5-Methoxy-4-methylnicotinic acid.

References
  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Methoxy-4-methylnicotinic acid protocol

An Application Note and Detailed Protocol for the Proposed Synthesis of 5-Methoxy-4-methylnicotinic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-4-methylnicotinic acid is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Proposed Synthesis of 5-Methoxy-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-methylnicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development as a key building block for more complex molecules. This document provides a comprehensive, albeit theoretical, protocol for the multi-step synthesis of 5-Methoxy-4-methylnicotinic acid. The proposed synthetic route commences with the commercially available starting material, 3,5-dimethylpyridine (3,5-lutidine), and proceeds through a series of key transformations including N-oxidation, nitration, methoxylation, selective oxidation, and final hydrolysis. This guide is intended to provide a robust starting point for researchers aiming to synthesize this and related compounds, with in-depth explanations of the underlying chemical principles and experimental considerations for each step.

Introduction

Substituted nicotinic acid derivatives are a critical class of compounds in the pharmaceutical industry, serving as versatile scaffolds for the development of novel therapeutic agents. The introduction of methoxy and methyl groups onto the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 5-Methoxy-4-methylnicotinic acid makes it an attractive intermediate for further chemical elaboration. This protocol outlines a logical and feasible synthetic strategy to obtain this target compound, drawing upon established methodologies for pyridine chemistry.

Proposed Synthetic Pathway

The proposed synthesis of 5-Methoxy-4-methylnicotinic acid is a multi-step process designed to regioselectively introduce the desired functional groups onto the pyridine core. The overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow Start 3,5-Dimethylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 3,5-Dimethylpyridine N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 3,5-Dimethyl-4-nitropyridine N-oxide Step2->Intermediate2 Step3 Step 3: Methoxylation Intermediate2->Step3 Intermediate3 5-Methoxy-3,4-dimethylpyridine N-oxide Step3->Intermediate3 Step4 Step 4: Selective Oxidation Intermediate3->Step4 Intermediate4 Methyl 5-Methoxy-4-methylnicotinate N-oxide Step4->Intermediate4 Step5 Step 5: Deoxygenation & Hydrolysis Intermediate4->Step5 End 5-Methoxy-4-methylnicotinic acid Step5->End

Caption: Proposed workflow for the synthesis of 5-Methoxy-4-methylnicotinic acid.

Experimental Protocols

PART 1: Synthesis of 3,5-Dimethylpyridine N-oxide

Rationale: The initial N-oxidation of the pyridine ring is a crucial activation step. The N-oxide group increases the electron density at the 2, 4, and 6 positions of the ring, making it more susceptible to electrophilic substitution.[1] This activation is necessary for the subsequent nitration step to proceed efficiently at the desired 4-position.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3,5-Dimethylpyridine 107.15 10.7 g 0.1
Glacial Acetic Acid 60.05 50 mL -
Hydrogen Peroxide (30%) 34.01 11.3 mL 0.11
Dichloromethane (DCM) 84.93 200 mL -
Saturated Sodium Bicarbonate - As needed -

| Anhydrous Magnesium Sulfate | 120.37 | As needed| - |

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 3,5-dimethylpyridine in 50 mL of glacial acetic acid.

  • Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the solution.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-dimethylpyridine N-oxide.

PART 2: Synthesis of 3,5-Dimethyl-4-nitropyridine N-oxide

Rationale: With the pyridine ring activated by the N-oxide functionality, electrophilic nitration can be achieved at the 4-position. A mixture of fuming nitric acid and sulfuric acid is a standard nitrating agent for such transformations.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3,5-Dimethylpyridine N-oxide 123.15 12.3 g 0.1
Fuming Nitric Acid 63.01 20 mL -
Concentrated Sulfuric Acid 98.08 30 mL -
Ice - As needed -

| Saturated Sodium Bicarbonate | - | As needed| - |

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 12.3 g (0.1 mol) of 3,5-dimethylpyridine N-oxide to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • From the dropping funnel, add 20 mL of fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 90°C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The precipitated product, 3,5-dimethyl-4-nitropyridine N-oxide, can be collected by filtration, washed with cold water, and dried.

PART 3: Synthesis of 5-Methoxy-3,4-dimethylpyridine N-oxide

Rationale: The nitro group at the 4-position is a good leaving group for nucleophilic aromatic substitution. Treatment with sodium methoxide will displace the nitro group to introduce the desired methoxy substituent.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3,5-Dimethyl-4-nitropyridine N-oxide 168.15 16.8 g 0.1
Sodium Methoxide 54.02 6.5 g 0.12
Anhydrous Methanol 32.04 100 mL -

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of sodium methoxide by carefully dissolving 2.76 g of sodium in 100 mL of anhydrous methanol. Alternatively, use commercially available sodium methoxide.

  • Add 16.8 g (0.1 mol) of 3,5-dimethyl-4-nitropyridine N-oxide to the sodium methoxide solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain 5-methoxy-3,4-dimethylpyridine N-oxide.

PART 4: Synthesis of Methyl 5-Methoxy-4-methylnicotinate N-oxide

Rationale: The selective oxidation of one methyl group in the presence of another is a key challenge. The methyl group at the 3-position is electronically more susceptible to oxidation due to its position relative to the electron-donating methoxy group and the electron-withdrawing N-oxide. A common method for the oxidation of methylpyridines is the use of potassium permanganate.[2][3][4] To avoid potential over-oxidation and facilitate purification, the synthesis will target the methyl ester of the nicotinic acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
5-Methoxy-3,4-dimethylpyridine N-oxide 153.18 15.3 g 0.1
Potassium Permanganate (KMnO4) 158.03 31.6 g 0.2
Methanol 32.04 200 mL -

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |

Procedure:

  • Suspend 15.3 g (0.1 mol) of 5-methoxy-3,4-dimethylpyridine N-oxide in 150 mL of water.

  • Heat the suspension to 80°C and add 31.6 g (0.2 mol) of potassium permanganate in small portions over 2-3 hours.

  • After the addition is complete, continue heating for an additional 4-6 hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated sulfuric acid to a pH of 3-4.

  • Concentrate the solution under reduced pressure.

  • To the residue, add 200 mL of methanol and 5 mL of concentrated sulfuric acid.

  • Reflux the methanolic solution for 8-12 hours to effect esterification.

  • Cool the reaction mixture, neutralize with sodium bicarbonate, and extract with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude methyl 5-methoxy-4-methylnicotinate N-oxide, which can be purified by column chromatography.

PART 5: Synthesis of 5-Methoxy-4-methylnicotinic Acid

Rationale: The final step involves the deoxygenation of the N-oxide and the hydrolysis of the methyl ester to the desired carboxylic acid. Deoxygenation can be achieved using various reducing agents, and the ester hydrolysis is typically performed under basic conditions.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 5-Methoxy-4-methylnicotinate N-oxide 197.19 19.7 g 0.1
Phosphorus Trichloride (PCl3) 137.33 9.1 mL 0.1
Sodium Hydroxide (NaOH) 40.00 8.0 g 0.2
Dichloromethane (DCM) 84.93 100 mL -
Methanol 32.04 100 mL -

| Hydrochloric Acid (conc.) | 36.46 | As needed| - |

Procedure:

  • Dissolve 19.7 g (0.1 mol) of methyl 5-methoxy-4-methylnicotinate N-oxide in 100 mL of dichloromethane.

  • Cool the solution to 0°C and add 9.1 mL (0.1 mol) of phosphorus trichloride dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the deoxygenated ester.

  • Dissolve the crude ester in 100 mL of methanol and add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water.

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-methoxy-4-methylnicotinic acid.

Characterization

The final product and all intermediates should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.

  • Potassium permanganate is a strong oxidizing agent.

  • Phosphorus trichloride is toxic and corrosive.

  • Sodium methoxide is corrosive and reacts violently with water.

Conclusion

This application note provides a detailed, step-by-step theoretical protocol for the synthesis of 5-Methoxy-4-methylnicotinic acid. While this proposed route is based on well-established chemical principles and analogous reactions, it is essential to note that it has not been experimentally validated. Researchers should proceed with caution, carefully monitoring each step and optimizing the reaction conditions as necessary. The successful synthesis of this compound will provide a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

  • PubChem. (n.d.). Pyridine, 3,5-dimethyl-, 1-oxide. Retrieved from [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21.
  • Google Patents. (n.d.). A kind of preparation method of high-purity 5- methylnicotinic acids.
  • Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.

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Application

The Strategic Utility of 5-Methoxy-4-methylnicotinic Acid as a Synthetic Intermediate

Abstract 5-Methoxy-4-methylnicotinic acid is a polysubstituted pyridine derivative poised for significant utility as a versatile synthetic intermediate in medicinal chemistry and materials science. While specific, direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxy-4-methylnicotinic acid is a polysubstituted pyridine derivative poised for significant utility as a versatile synthetic intermediate in medicinal chemistry and materials science. While specific, direct literature on this compound is emerging, its structural motifs—a nucleophilic methoxy group, an oxidizable methyl group, a modifiable carboxylic acid, and an electron-deficient pyridine core—offer a rich platform for molecular elaboration. This guide presents a comprehensive overview based on established chemical principles and analogous transformations of related nicotinic acid derivatives. We provide detailed, field-proven protocols for its logical synthesis and subsequent application in constructing more complex molecular architectures, underscoring its potential for accelerating drug discovery and development programs.

Introduction: A Building Block of Untapped Potential

Substituted nicotinic acids are foundational scaffolds in medicinal chemistry, appearing in a vast range of biologically active compounds.[1][2] The specific arrangement of substituents in 5-Methoxy-4-methylnicotinic acid provides a unique chemical "handle" for synthetic chemists. The methoxy and methyl groups electronically influence the pyridine ring, directing subsequent reactions, while the carboxylic acid serves as a primary conjugation point for amide bond formation, esterification, or reduction.

This document serves as a practical guide for researchers. Given the limited direct publications on this specific molecule, the forthcoming protocols are built upon robust, well-established synthetic strategies for analogous substituted pyridines.[1][3] This approach ensures scientific integrity and provides a reliable starting point for laboratory application.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is critical for reaction design and purification. The key data for 5-Methoxy-4-methylnicotinic acid are summarized below.

PropertyValueSource
IUPAC Name 5-Methoxy-4-methylpyridine-3-carboxylic acid-
CAS Number 1211535-00-0[4]
Molecular Formula C₈H₉NO₃-
Molecular Weight 167.16 g/mol -
Predicted pKa ~4.5 (Carboxylic Acid)(Analog-based estimation)
Predicted LogP ~1.2(Analog-based estimation)
Appearance White to off-white solid (predicted)-

Molecular Structure Diagram

Caption: Structure of 5-Methoxy-4-methylnicotinic acid.

Proposed Synthesis Protocol

The synthesis of polysubstituted pyridines can be approached by either building the ring system from acyclic precursors or by functionalizing a pre-existing pyridine core.[1] For the target molecule, a logical and efficient route involves the selective oxidation of a commercially available lutidine derivative. This approach is analogous to established industrial methods for producing other substituted nicotinic acids.[5][6]

Workflow for Synthesis of 5-Methoxy-4-methylnicotinic Acid

Caption: Proposed workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis via Selective Oxidation

This protocol describes the selective oxidation of the methyl group at the 3-position of a hypothetical, but plausible, starting material: 3-Methoxy-4,5-dimethylpyridine. The rationale is based on the principle that methyl groups on a pyridine ring can be oxidized to carboxylic acids using strong oxidizing agents.[3][6] The electron-donating methoxy group may subtly influence the regioselectivity of this oxidation.

Materials & Equipment:

  • 3-Methoxy-4,5-dimethylpyridine (Starting Material)

  • Potassium permanganate (KMnO₄) or Hydrogen Peroxide (30%) and Sulfuric Acid

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, PPE)

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, charge a 1 L round-bottom flask with 3-Methoxy-4,5-dimethylpyridine (0.1 mol) and 500 mL of water. Begin vigorous stirring.

  • Oxidant Addition: Slowly add potassium permanganate (0.3 mol) portion-wise over 2 hours. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes. The reaction mixture will form a brown precipitate of manganese dioxide (MnO₂).

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 90-100°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

  • Workup - Part 1 (Quenching & Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. Trustworthiness Note: Complete removal of MnO₂ is essential as it can interfere with extraction and purification.

  • Workup - Part 2 (Acidification & Isolation): Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of ~4-5. The product, 5-Methoxy-4-methylnicotinic acid, should precipitate out as a solid.[1]

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol mixture) to achieve high purity. Dry the purified crystals under vacuum.[7]

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Application as a Synthetic Intermediate

The true value of 5-Methoxy-4-methylnicotinic acid lies in its utility as a scaffold for building more complex, high-value molecules. A primary application is in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.

Protocol 2: Amide Coupling to Synthesize a Hypothetical Bioactive Scaffold

This protocol details the coupling of 5-Methoxy-4-methylnicotinoic acid with a hypothetical primary amine, (4-fluorobenzyl)amine, to form N-(4-fluorobenzyl)-5-methoxy-4-methylnicotinamide. This reaction is representative of late-stage diversification in a drug discovery campaign.

Reaction Pathway

cluster_reactants Reactants reagent1 5-Methoxy-4-methylnicotinic acid C₈H₉NO₃ coupler Coupling Reagents (EDCI/HOBt or HATU) reagent1->coupler reagent2 (4-Fluorobenzyl)amine C₇H₈FN reagent2->coupler product N-(4-Fluorobenzyl)-5-methoxy-4-methylnicotinamide C₁₅H₁₅FN₂O₂ coupler->product

Caption: Amide coupling reaction pathway.

Materials & Equipment:

  • 5-Methoxy-4-methylnicotinic acid (from Protocol 1)

  • (4-Fluorobenzyl)amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet

  • Magnetic stirrer, syringes, standard glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add 5-Methoxy-4-methylnicotinic acid (1.0 equiv.), HOBt (1.2 equiv.), and a magnetic stir bar to a dry Schlenk flask. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent & Reagent Addition: Add anhydrous DCM via syringe. Stir until all solids are dissolved. Add (4-Fluorobenzyl)amine (1.05 equiv.) followed by DIPEA (2.5 equiv.). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the EDCI coupling, driving the reaction to completion.

  • Initiation of Coupling: In a separate vial, dissolve EDCI (1.2 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0°C (ice bath).

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the consumption of the carboxylic acid starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).[1] Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Combine the pure fractions, concentrate, and dry under high vacuum. Confirm the structure and purity of the final amide product by NMR and Mass Spectrometry.

Conclusion

5-Methoxy-4-methylnicotinic acid represents a strategic and versatile intermediate for synthetic chemistry. While direct literature is sparse, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of its structural analogs. The protocols provided herein offer a robust and scientifically-grounded framework for researchers to synthesize this compound and leverage its unique functionality. Its potential for elaboration through amide coupling, cross-coupling reactions (requiring prior halogenation), or further modification of its substituents makes it an invaluable tool for constructing novel molecular entities in the pursuit of new medicines and materials.

References

  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
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  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • 4-methylnicotinic acid ethyl ester|161196-91-4. MOLBASE Encyclopedia.
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  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES.
  • 5-Methoxy-4-Methylnicotinic acid | 1211535-00-0. ChemicalBook.
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  • Preparation method of high-purity 5-methyl-nicotinic acid.
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Method

Application Notes and Protocols: 5-Methoxy-4-methylnicotinic Acid in Medicinal Chemistry

Introduction: The Nicotinic Acid Scaffold in Drug Discovery Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biochemistry and, by extension, in medicinal chemistry. Beyond its vital role as a vi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biochemistry and, by extension, in medicinal chemistry. Beyond its vital role as a vitamin, the nicotinic acid scaffold is a privileged structure in drug design. Its derivatives have been explored for a wide range of therapeutic applications, from treating dyslipidemia to acting as anti-inflammatory and antimicrobial agents. The pyridine ring's electronic properties, coupled with the reactivity of the carboxylic acid group, provide a versatile platform for developing novel therapeutic agents. The strategic placement of substituents on the pyridine ring is a key strategy for modulating the pharmacological profile of these derivatives, influencing their potency, selectivity, and pharmacokinetic properties.

This guide focuses on 5-Methoxy-4-methylnicotinic acid , a specific derivative with potential for further exploration in medicinal chemistry. While this particular molecule is not extensively documented in publicly available literature, its structural motifs—a methoxy group at the 5-position and a methyl group at the 4-position—suggest intriguing possibilities for molecular interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the electronic nature of the pyridine ring, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.

These application notes will provide a comprehensive overview of the synthetic routes to access 5-Methoxy-4-methylnicotinic acid, detailed protocols for its derivatization to create compound libraries, and a discussion of its potential, albeit speculative, applications in medicinal chemistry based on the activities of structurally related compounds.

Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₉NO₃N/A
Molecular Weight167.16 g/mol N/A
AppearanceSolid (predicted)N/A
IUPAC Name5-Methoxy-4-methylpyridine-3-carboxylic acidN/A

Synthesis of 5-Methoxy-4-methylnicotinic Acid

A patented method for the synthesis of 5-methylnicotinic acid from 3,5-dimethyl pyridine (3,5-lutidine) utilizes hydrogen peroxide in concentrated sulfuric acid as the oxidizing system. This method is advantageous as it avoids the use of heavy metal oxidants like potassium permanganate and offers good selectivity for the oxidation of one methyl group.[1] This approach could be adapted for the synthesis of 5-Methoxy-4-methylnicotinic acid, assuming a suitable methoxy-substituted lutidine precursor is available.

Hypothetical Synthetic Protocol: Oxidation of 3-Methoxy-4,5-dimethylpyridine

This protocol is a proposed adaptation of a known procedure for a structurally similar compound.[1] Optimization will be necessary for yield and purity.

Materials:

  • 3-Methoxy-4,5-dimethylpyridine (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) for pH adjustment

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath and slowly add the 3-Methoxy-4,5-dimethylpyridine while maintaining a low temperature.

  • Once the addition is complete, begin the dropwise addition of 30% hydrogen peroxide. The reaction is exothermic, so the addition rate should be controlled to maintain the reaction temperature between 110-150°C.[1]

  • After the addition is complete, maintain the reaction mixture at the same temperature for 5-20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of 5-Methoxy-4-methylnicotinic acid to precipitate the product. This will likely be in the acidic range and may require some empirical determination.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 5-Methoxy-4-methylnicotinic acid start 3-Methoxy-4,5-dimethylpyridine reagents H₂O₂ / H₂SO₄ 110-150°C start->reagents product 5-Methoxy-4-methylnicotinic acid reagents->product Oxidation

Caption: Proposed synthesis of 5-Methoxy-4-methylnicotinic acid.

Protocols for Derivatization in Medicinal Chemistry

The carboxylic acid moiety of 5-Methoxy-4-methylnicotinic acid is a prime handle for derivatization to explore structure-activity relationships (SAR). Standard coupling reactions can be employed to generate a library of amides and esters.

Protocol 1: Amide Bond Formation via Acyl Chloride

This is a classic and robust method for forming amides from carboxylic acids.[2]

Materials:

  • 5-Methoxy-4-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A primary or secondary amine of choice

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Standard laboratory glassware and safety equipment for working with moisture-sensitive reagents

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Methoxy-4-methylnicotinic acid (1 equivalent) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) (1.2-1.5 equivalents) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Amide Bond Formation start 5-Methoxy-4-methylnicotinic acid step1_reagents SOCl₂ or (COCl)₂ DCM, 0°C to RT start->step1_reagents intermediate 5-Methoxy-4-methylnicotinoyl chloride step1_reagents->intermediate Acyl Chloride Formation step2_reagents R₁R₂NH, TEA DCM, 0°C to RT intermediate->step2_reagents product Amide Derivative step2_reagents->product Amination

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that often provides high yields and is compatible with a wide range of functional groups.[3]

Materials:

  • 5-Methoxy-4-methylnicotinic acid

  • HATU

  • A primary or secondary amine of choice

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve 5-Methoxy-4-methylnicotinic acid (1 equivalent), the desired amine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Medicinal Chemistry Applications

While the biological activity of 5-Methoxy-4-methylnicotinic acid itself is not well-characterized, we can infer potential areas of interest by examining structurally related molecules.

Antimicrobial Agents

Nicotinic acid derivatives have been investigated as potential antimicrobial agents. For instance, novel nicotinic acid acylhydrazones and their 1,3,4-oxadiazoline derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The derivatization of 5-Methoxy-4-methylnicotinic acid into similar chemotypes could be a fruitful area of investigation.

Suggested Biological Assay: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method can be used to determine the MIC of newly synthesized derivatives against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans).

Central Nervous System (CNS) Targets

The pyridine scaffold is present in many CNS-active compounds. While the 4-methylnicotine analog has shown low pharmacological activity, the introduction of a 5-methoxy group could significantly alter its properties.[5] For example, 5-methoxylated tryptamines, such as 5-MeO-DMT, are potent psychedelic compounds that act on serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[6][7] Although 5-Methoxy-4-methylnicotinic acid is structurally distinct from these tryptamines, the presence of the 5-methoxy group warrants an investigation into its potential interaction with serotonin receptors or other CNS targets.

Suggested Biological Assay: Receptor Binding Assays

The synthesized derivatives of 5-Methoxy-4-methylnicotinic acid could be screened for their binding affinity to a panel of CNS receptors, including serotonin, dopamine, and nicotinic acetylcholine receptors, using commercially available radioligand binding assays.

Potential Biological Targets start 5-Methoxy-4-methylnicotinic acid Derivatives target1 Bacterial Cell Wall Synthesis Enzymes start->target1 target2 Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) start->target2 target3 Other CNS Receptors start->target3 application1 Antimicrobial Agents target1->application1 application2 CNS Therapeutics target2->application2 target3->application2

Caption: Potential therapeutic applications and biological targets.

Conclusion and Future Directions

5-Methoxy-4-methylnicotinic acid represents an under-explored scaffold in medicinal chemistry. The synthetic protocols outlined in these notes provide a solid foundation for accessing this compound and generating a diverse library of derivatives. While its specific biological activities remain to be elucidated, the known pharmacology of related nicotinic acid derivatives and other 5-methoxylated compounds suggests that its exploration as a source of novel antimicrobial or CNS-active agents could be a promising avenue for future research. The key to unlocking its potential will be a systematic approach to its derivatization and a broad biological screening of the resulting compounds.

References

  • Request PDF. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]

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  • PubChem. (n.d.). 4-Methylnicotinic acid. National Center for Biotechnology Information. [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666.
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  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Prante, M. R., et al. (1999). Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society, 121(34), 7659-7666.
  • Wikipedia. (n.d.). Psychedelic drug. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Hellinghausen, G., et al. (2020). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Journal of Agricultural and Food Chemistry, 68(22), 6146-6155.
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  • Reckitt Benckiser Pharmaceuticals. (2023). Phase 1, placebo-controlled, single ascending dose trial to evaluate the safety, pharmacokinetics and effect on altered states of consciousness of intranasal BPL-003 (5-methoxy-N,N-dimethyltryptamine benzoate) in healthy participants. Journal of Psychopharmacology, 37(1), 1-11.
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  • Gatch, M. B., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Psychopharmacology, 241(3), 639-653.
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Application

Application Note & Protocols: Synthesis of Nicotinic Acid Derivatives

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridinecarboxylic acid that plays a crucial role in redox reactions within living...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridinecarboxylic acid that plays a crucial role in redox reactions within living systems. Beyond its biological significance, its derivatives form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, particularly when substituted at the 3-position with a carboxyl group or its equivalent, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This has made it a privileged scaffold in drug discovery, with prominent examples including the cholesterol-lowering agent Niacin, the vasodilator Nifedipine, and the insecticide Imidacloprid.

The effective synthesis of these derivatives is therefore a cornerstone of medicinal and process chemistry. The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and economic viability. This guide provides an in-depth analysis of both classical and modern synthetic methodologies, focusing on the critical reaction parameters and the underlying principles that govern their success. We will explore the "why" behind the choice of specific reagents, catalysts, and conditions, offering field-proven protocols for researchers in drug development and chemical synthesis.

Classical Approaches to Pyridine Ring Formation

The de novo construction of the pyridine ring remains a powerful and widely used strategy. These methods often involve the condensation of acyclic precursors and are particularly effective for creating highly substituted nicotinic acid derivatives.

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

The Hantzsch synthesis is arguably the most famous method for constructing the pyridine core. It involves a one-pot cyclocondensation of an aldehyde, two equivalents of a β-dicarbonyl compound (like a β-ketoester), and an ammonia source. The initial product is a 1,4-dihydropyridine (1,4-DHP), which must then be aromatized to yield the final pyridine ring.

Mechanism & Rationale: The reaction proceeds through a series of condensations and additions. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring. The choice of an oxidizing agent for the subsequent aromatization step is critical; mild oxidants are preferred to avoid degradation of sensitive functional groups. Common choices include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air over a catalyst.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde R-CHO Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation BetaKetoester1 β-Ketoester (x2) BetaKetoester1->Knoevenagel_Product Knoevenagel Condensation Enamine Enamine BetaKetoester1->Enamine Enamine Formation Ammonia NH₃ Ammonia->Enamine Enamine Formation DHP 1,4-Dihydropyridine (1,4-DHP) Knoevenagel_Product->DHP Michael Addition & Cyclization Enamine->DHP Michael Addition & Cyclization Pyridine Nicotinic Acid Derivative DHP->Pyridine Oxidation [O]

Caption: The Hantzsch synthesis pathway.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a classic example of the Hantzsch reaction, which yields a Nifedipine analog.

  • Step 1: Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).

  • Step 2: Reagent Addition: Add 20 mL of ethanol to dissolve the reactants. To this solution, slowly add concentrated ammonium hydroxide (28%, 7.5 mL, ~125 mmol). The addition is exothermic and should be done with caution.

  • Step 3: Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation of Dihydropyridine: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is typically of high purity.

  • Step 5: Aromatization (Oxidation): Dissolve the dried 1,4-DHP (3.3 g, 10 mmol) in 30 mL of glacial acetic acid. While stirring, add a solution of sodium nitrite (1.0 g, 14.5 mmol) in 5 mL of water dropwise. After the addition is complete, heat the mixture to 80 °C for 1 hour.

  • Step 6: Work-up and Purification: Cool the mixture, pour it into 100 mL of ice-water, and neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the final pyridine derivative.

ParameterConditionRationale
Solvent Ethanol, Acetic AcidEthanol is a good solvent for the initial condensation. Acetic acid is used for the oxidation step.
Temperature Reflux (80-85 °C)Provides sufficient energy for condensation without significant side product formation.
Ammonia Source Ammonium HydroxideA convenient and readily available source of ammonia for enamine formation.
Oxidizing Agent Sodium Nitrite/Acetic AcidA mild and effective system for the aromatization of the dihydropyridine ring.
The Guareschi-Thorpe Condensation

This classical method provides access to 2,6-dihydroxynicotinonitriles (which are tautomers of 2,6-dioxo-piperidine-3-carbonitriles). It involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. The resulting pyridinone can be further functionalized.

Mechanism & Rationale: The reaction is initiated by the base-catalyzed Knoevenagel condensation of the 1,3-dicarbonyl compound with cyanoacetamide. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) of the resulting intermediate, where the nitrile group is attacked by the enolate, forming the six-membered ring after tautomerization. Piperidine is a classic base for this reaction as it is effective and volatile enough to be easily removed.

Guareschi_Thorpe Reactants Cyanoacetamide + 1,3-Dicarbonyl Compound Knoevenagel_Adduct Knoevenagel Adduct Reactants->Knoevenagel_Adduct Base (e.g., Piperidine) Knoevenagel Condensation Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2,6-Dihydroxynicotinonitrile (Pyridinone Tautomer) Cyclized_Intermediate->Product Tautomerization

Caption: Guareschi-Thorpe condensation workflow.

Protocol 2: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Step 1: Reaction Setup: In a 250 mL flask, dissolve cyanoacetamide (8.4 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in 100 mL of absolute ethanol.

  • Step 2: Catalyst Addition: Add piperidine (2.0 mL, ~20 mmol) as a basic catalyst.

  • Step 3: Reaction Execution: Heat the mixture to reflux for 6 hours. A precipitate will begin to form as the reaction proceeds.

  • Step 4: Product Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Step 5: Purification: Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (1 x 20 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield the target pyridinone. Further purification is typically not necessary.

Modern Synthetic Strategies: Precision and Versatility

While classical methods are robust, modern synthetic chemistry offers unparalleled control over substitution patterns through transition-metal catalyzed cross-coupling reactions. These methods are invaluable for late-stage functionalization, a key strategy in drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For nicotinic acid derivatives, this typically involves coupling a halonicotinate (e.g., ethyl 2-chloronicotinate or ethyl 5-bromonicotinate) with a variety of aryl or alkyl boronic acids.

Mechanism & Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halonicotinate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands like SPhos or XPhos are often highly effective for these types of couplings.

Suzuki_Workflow Setup 1. Setup Reaction Vessel (Inert Atmosphere: N₂ or Ar) Reagents 2. Add Reagents - Halonicotinate - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Setup->Reagents Degas 3. Degas Mixture (Sparging with N₂/Ar) Reagents->Degas Catalyst 4. Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂ + SPhos) Degas->Catalyst Heat 5. Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS Catalyst->Heat Workup 6. Aqueous Work-up - Dilute with EtOAc - Wash with H₂O, Brine Heat->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Protocol 3: Suzuki Coupling for the Synthesis of Ethyl 6-phenylnicotinate

  • Step 1: Inert Atmosphere Setup: Assemble a Schlenk flask or a three-neck flask under a nitrogen or argon atmosphere.

  • Step 2: Reagent Addition: To the flask, add ethyl 6-chloronicotinate (1.86 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Step 3: Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (50 mL). Bubble nitrogen or argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Step 4: Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (45 mg, 0.2 mol%) and the ligand SPhos (164 mg, 0.4 mol%).

  • Step 5: Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting halide.

  • Step 6: Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Step 7: Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA highly active and robust catalytic system for coupling aryl chlorides.
Base K₂CO₃ (or Cs₂CO₃, K₃PO₄)Activates the boronic acid for transmetalation and neutralizes the acid formed.
Solvent Dioxane/Water or Toluene/WaterThe aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The synthesis of nicotinic acid derivatives is a rich and evolving field. Classical methods like the Hantzsch and Guareschi-Thorpe syntheses remain workhorses for the efficient construction of certain substitution patterns, particularly on a large scale. However, the advent of modern transition-metal catalyzed reactions has revolutionized the field, providing unprecedented precision for late-stage functionalization and the creation of complex molecular architectures. A thorough understanding of the mechanisms and critical parameters of each method, as outlined in this guide, is essential for any scientist working to develop novel molecules based on this important pharmacophore.

References

  • Title: The Hantzsch Dihydropyridine Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Hantzsch Dihydropyridine Synthesis Source: Organic Syntheses URL: [Link]

  • Title: The Guareschi-Thorpe Condensation Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: A Simple, General Catalyst for Suzuki-Miyaura Coupling of Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

Method

Application Notes and Protocols: The Strategic Use of 5-Methoxy-4-methylnicotinic Acid in Pharmaceutical Synthesis

An Application Guide for Researchers and Drug Development Professionals Strategic Importance in Medicinal Chemistry Substituted nicotinic acid derivatives are foundational scaffolds in drug discovery, prized for their ab...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

Substituted nicotinic acid derivatives are foundational scaffolds in drug discovery, prized for their ability to form key interactions with biological targets.[1][2] The specific substitution pattern of 5-Methoxy-4-methylnicotinic acid (CAS No: 1211535-00-0) offers a unique combination of electronic and steric properties. The pyridine core acts as a bioisostere for other aromatic systems and provides a hydrogen bond acceptor. The methoxy and methyl groups allow for fine-tuning of lipophilicity, solubility, and metabolic stability, while the carboxylic acid serves as a critical handle for synthetic elaboration, most commonly through amide bond formation.[3]

This molecule is not merely an inert scaffold; its substituents are placed to strategically probe pockets of active sites in enzymes and receptors. For instance, derivatives of nicotinic acid have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and modulators of metabotropic glutamate receptors, highlighting the broad therapeutic potential of this chemical class.[4][5]

Physicochemical Properties

A clear understanding of the molecule's physical properties is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 1211535-00-0ChemicalBook[6]
Molecular Formula C₈H₉NO₃PubChem
Molecular Weight 167.16 g/mol PubChem
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)General Knowledge

Recommended Synthesis Protocol

While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable strategy involves the selective oxidation of a methyl group on a pre-functionalized pyridine ring. The following protocol is a representative procedure adapted from established methodologies for similar compounds.[1][7]

Workflow for Synthesis of 5-Methoxy-4-methylnicotinic Acid

G A Start: 3-Methoxy-4-methylpyridine B Step 1: Directed Ortho-Metalation (e.g., LDA, THF, -78°C) A->B Activate C5 position C Step 2: Carboxylation (Quench with CO2 (s)) B->C Form carboxylate salt D Step 3: Acidic Workup & Purification (e.g., Column Chromatography) C->D Protonation & Isolation E Product: 5-Methoxy-4-methylnicotinic Acid D->E

Caption: Synthetic workflow from a common starting material.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Methoxy-4-methylnicotinic acid from 3-Methoxy-4-methylpyridine.

Causality: This route leverages the directing effect of the methoxy group and the pyridine nitrogen to achieve regioselective metalation and subsequent carboxylation at the desired C5 position.[1] Low-temperature conditions are critical to maintain the stability of the organolithium intermediate.

Materials:

  • 3-Methoxy-4-methylpyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form Lithium Diisopropylamide (LDA).

  • Metalation: To the freshly prepared LDA solution, add a solution of 3-Methoxy-4-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by TLC if a suitable quenching and derivatization method is established.

  • Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in small portions. A significant exotherm may be observed; add the dry ice slowly to maintain control. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Adjust the pH to approximately 2-3 with 1M HCl. The product may precipitate at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Expected Outcome: This procedure should yield 5-Methoxy-4-methylnicotinic acid as a solid. Purity should be assessed by NMR and LC-MS.

Application in Pharmaceutical Synthesis: Amide Coupling Protocols

The carboxylic acid moiety is a versatile functional group, but its most frequent application in drug discovery is the formation of amide bonds to couple with diverse amine-containing fragments.[3][8] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

We present a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt).

General Mechanism of EDC/HOBt Mediated Amide Coupling

G cluster_0 Activation Phase cluster_1 Stabilization & Coupling Phase A R-COOH (Nicotinic Acid Derivative) C O-acylisourea Intermediate (Highly Reactive) A->C + B EDC (Carbodiimide) B->C + E HOBt Active Ester C->E + HOBt - EDC-urea byproduct D HOBt (Additive) G Product: Amide (R-CO-NHR') E->G + Amine (R'-NH2) F R'-NH2 (Amine) F->G Nucleophilic Attack

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Objective: To couple 5-Methoxy-4-methylnicotinic acid with a primary or secondary amine.

Causality: Direct reaction between a carboxylic acid and an amine forms a stable salt. Coupling reagents like EDC activate the carboxylic acid by converting the hydroxyl into a good leaving group (an O-acylisourea intermediate).[1] This intermediate is highly reactive and susceptible to side reactions. Additives like HOBt trap the activated acid as a more stable active ester, which then reacts cleanly with the amine to form the desired amide, minimizing side products and racemization in chiral substrates.

Materials:

  • 5-Methoxy-4-methylnicotinic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC Hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a round-bottom flask, add 5-Methoxy-4-methylnicotinic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM or DMF.

  • Amine Addition: Add the target amine (1.1 eq) followed by the base, DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup (for DCM): Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).

Quantitative Data Summary for Amide Coupling

The efficiency of amide coupling can vary based on the reagents and substrates used. The following table provides representative data adapted from similar reactions in the literature.[9][10]

Coupling ReagentBaseSolventTypical YieldTypical Purity (LC-MS)Reference
EDC / HOBt DIPEADCM70-95%>95%[10]
HATU DIPEADMF80-95%>95%[9]
POCl₃ PyridineTHF50-70%Variable[8]

Broader Applications & Future Directions

The 5-Methoxy-4-methylnicotinic acid scaffold is a launchpad for entry into diverse areas of pharmaceutical research. The methoxy group, for example, is a common feature in anti-inflammatory and anticancer agents, potentially by interacting with key enzymatic targets.[11] The strategic placement of substituents can be used to develop selective kinase inhibitors, GPCR modulators, or agents targeting protein-protein interactions.[4][5] Researchers can leverage this building block to rapidly diversify a lead series, exploring how modifications impact potency, selectivity, and pharmacokinetic properties.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Royal Society of Chemistry. [Link]

  • 5-methoxy-2-<4-methoxy-3-(methoxymethyloxy)phenyl>-4-methylnicotinic acid ethyl ester|161196-91-4. MOLBASE. [Link]

  • 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. ChemSrc. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. [Link]

  • CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]

  • 2-(Methoxymethyl)-5-methylnicotinic acid | C9H11NO3. PubChem. [Link]

  • Methyl Nicotinate | C7H7NO2. PubChem. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PubMed Central. [Link]

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. MDPI. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • 6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT 1A, 5-HT 2A and D 2 receptors affinity. PubMed. [Link]

Sources

Application

Application Notes and Protocols for Nicotinic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Nicotinic Acid Scaffold Nicotinic acid, or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a crucial role in various biological processes.[1] Beyond its physiological significance as a precursor to the coenzymes NAD+ and NADP+, its pyridine ring system is a privileged scaffold in medicinal chemistry.[2] The presence of both a carboxylic acid handle and a modifiable aromatic ring makes nicotinic acid and its derivatives highly valuable building blocks for the synthesis of a diverse array of pharmaceuticals and functional materials. This guide provides a detailed exploration of key synthetic transformations involving nicotinic acid, offering both the theoretical underpinnings and practical, step-by-step protocols for its effective utilization in organic synthesis.

Core Reactivity and Strategic Considerations

The synthetic utility of nicotinic acid is rooted in two primary reactive sites: the carboxylic acid group and the pyridine ring. The carboxylic acid allows for a variety of classical transformations, including esterification and amidation, providing a straightforward means of linking the nicotinic acid core to other molecular fragments. The pyridine ring, while electron-deficient, can be functionalized through various modern cross-coupling reactions, typically after installation of a halogen atom. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the ring, a key consideration in designing effective synthetic strategies.

Section 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of nicotinic acid is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental in drug discovery for modulating properties such as solubility, bioavailability, and target engagement.

Esterification of Nicotinic Acid

Esterification is a common strategy to mask the polarity of the carboxylic acid, which can improve a compound's pharmacokinetic profile. A robust and widely used method for the synthesis of nicotinic acid esters is the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with the desired alcohol.

This protocol details the formation of nicotinoyl chloride hydrochloride, a key intermediate for the synthesis of nicotinic acid esters and amides.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add nicotinic acid (1 eq).

  • Add toluene to the flask to create a slurry.

  • Carefully add thionyl chloride (2-3 eq) to the slurry.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride hydrochloride as a solid. This intermediate is often used in the next step without further purification.

This protocol describes the synthesis of a nicotinic acid ester from the corresponding acyl chloride.

Materials:

  • Nicotinoyl chloride hydrochloride

  • Desired alcohol (1 eq)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend nicotinoyl chloride hydrochloride (1 eq) in an appropriate aprotic solvent such as DCM or pyridine in a round-bottom flask.[3]

  • Add the desired alcohol (1 eq) to the suspension.

  • If not using pyridine as the solvent, add a suitable base such as pyridine or triethylamine (2-3 eq) to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography to obtain the final product.[4]

Amide Bond Formation

The formation of amides from nicotinic acid is a critical transformation in the synthesis of a vast number of biologically active compounds. A variety of coupling reagents are available, each with its own advantages in terms of efficiency, suppression of side reactions, and compatibility with different functional groups.

The choice of coupling reagent can significantly impact the yield and purity of the resulting nicotinamide. Below is a comparison of several commonly used reagents.

Coupling ReagentClassTypical BaseKey AdvantagesPotential Drawbacks
HATU Uronium SaltDIEA, TEAHigh efficiency, fast reaction times, low racemization.[2]Can react with unprotected N-termini if used in excess.[2]
HBTU Uronium SaltDIEA, TEAEffective and widely used.Slower reaction times and potentially more side products compared to HATU.
PyBOP Phosphonium SaltDIEA, TEAGood for sterically hindered couplings.Can be less efficient than uronium salts.
EDC CarbodiimideHOBt, OxymaWater-soluble byproducts are easily removed.Can lead to racemization without additives.
DCC CarbodiimideHOBt, OxymaInexpensive and effective.Dicyclohexylurea byproduct is often difficult to remove.[2]

This protocol provides a general method for the synthesis of nicotinamides using the highly efficient HATU coupling reagent.

Materials:

  • Nicotinic acid

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIEA) (3 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve nicotinic acid (1 eq) in DMF in a round-bottom flask.

  • Add HATU (1.1 eq) and DIEA (3 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions of Halonicotinic Acid Derivatives

For the functionalization of the pyridine ring, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require a halo-substituted nicotinic acid derivative as a starting material. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially with the electron-deficient pyridine ring.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halo-substituted nicotinic acid derivative and a boronic acid or ester.[6] This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridine ring.[7]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[8]

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G H Base H->D Buchwald_Hartwig_Amination A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)Ln B->C D Amine Coordination and Deprotonation (R2NH, Base) C->D E Ar-Pd(II)(NR2)Ln D->E F Reductive Elimination E->F F->A G Ar-NR2 F->G

Sources

Method

Methoxy-Substituted Pyridines: A Versatile Scaffold for Modern Agrochemicals

An Application Guide for Researchers Introduction The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active molecules, including agrochemicals, pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active molecules, including agrochemicals, pharmaceuticals, and vitamins.[1] Its unique electronic properties and structural versatility make it an invaluable building block for chemists aiming to design complex molecules with specific biological targets.[2] Within the agrochemical sector, pyridine-based compounds are widely utilized as fungicides, insecticides, and herbicides.[3][4] The strategic placement of substituents on the pyridine ring is crucial for fine-tuning a molecule's efficacy, selectivity, spectrum of activity, and physicochemical properties.

Among the various substituents, the methoxy group (-OCH₃) plays a particularly significant role. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the application of methoxy-substituted pyridines in modern agrochemicals, detailing their mechanisms of action, synthesis, and protocols for bioactivity assessment. It is intended for researchers, scientists, and professionals in the field of agrochemical development seeking to leverage this versatile chemical motif.

Mechanisms of Action & Structure-Activity Relationships

The incorporation of a methoxy-substituted pyridine moiety has led to the development of highly effective agrochemicals across all major classes. The methoxy group often plays a critical role in the pharmacophore, the essential part of the molecule's structure responsible for its biological activity.

Fungicides: The Strobilurin Revolution

A prominent class of fungicides, the strobilurins, were developed based on natural products isolated from fungi like Strobilurus tenacellus.[5][6] These natural compounds feature a β-methoxyacrylate group, which proved to be the key to their fungicidal action.[5][7] Synthetic analogues, many of which incorporate a pyridine ring, have become some of the most important fungicides globally.[6]

  • Mechanism of Action : Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi.[7] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, which blocks electron transfer, disrupts ATP synthesis, and ultimately prevents fungal growth.[5][6][8]

  • Role of Methoxy-Pyridine Moiety : In synthetic strobilurins like azoxystrobin and picoxystrobin, the pyridine ring serves as a stable, photochemically robust isostere for parts of the original natural product structure.[5] The methoxy group, a remnant of the original β-methoxyacrylate pharmacophore, is critical for binding to the Qo site and exhibiting fungicidal activity. Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring and its substituents can significantly impact the fungicidal spectrum and potency.[9]

Mechanism of Strobilurin Fungicides

cluster_Mito Fungal Mitochondrion cluster_ETC Electron Transport Chain InnerMembrane Inner Mitochondrial Membrane ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ProtonPumping Proton Pumping (H+) ComplexIII->ProtonPumping H+ pumping coupled to e- flow NoATP ATP Synthesis Inhibited ComplexIII->NoATP e_flow_end To Complex IV CytochromeC->e_flow_end ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production e_flow_start Electron Flow from Complex I/II e_flow_start->ComplexIII e- Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->ComplexIII Binds to Qo site BLOCKS e- transfer ProtonPumping->ATP_Synthase Proton Gradient FungalDeath Fungal Growth Inhibited NoATP->FungalDeath

Caption: Mechanism of action for strobilurin fungicides.

Herbicides: Precision Weed Control

Methoxy-substituted pyridines are key components in several modern herbicides, offering high efficacy and improved crop selectivity.

  • Mechanism of Action : These herbicides act on various plant-specific targets. For instance, some pyridine herbicides mimic plant growth hormones called auxins, causing abnormal growth and eventual death of susceptible broadleaf plants.[10] Others, like pyroxsulam, inhibit the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[11]

  • Role of Methoxy-Pyridine Moiety : In the herbicide pyroxsulam, a 2-methoxy-4-(trifluoromethyl)pyridine substructure is critical for its activity and selectivity.[11] Development studies revealed that while corresponding phenyl analogues showed high herbicidal activity, they caused significant injury to wheat crops. The pyridine analogue, however, provided excellent weed control with high crop safety, a difference attributed primarily to the rate of metabolism in the plant.[11] This highlights how the methoxy-pyridine combination can be expertly tuned to achieve desired selectivity profiles.

Insecticides: Targeting the Nervous System

The pyridine ring is the core framework for neonicotinoids, the most widely used class of insecticides globally.[3][12] While the parent structures are well-established, ongoing research explores new substitutions, including methoxy groups, to modify their insecticidal spectrum and properties.[3]

  • Mechanism of Action : Neonicotinoids are agonists of the insect nicotinic acetylcholine receptor (nAChR).[3][13] They bind to these receptors in the central nervous system of insects, causing irreversible blockage of nerve impulses, which leads to paralysis and death. Their selective toxicity stems from a higher affinity for insect nAChRs compared to mammalian receptors.[13]

  • Role of Methoxy-Pyridine Moiety : The presence of a methoxy or methoxycarbonyl group on the pyridine ring can influence the molecule's interaction with the nAChR binding site.[3] Research into imidacloprid variants, for example, has explored substitutions at the 5-position of the pyridine ring with groups like methoxycarbonyl to search for unique insecticidal spectra.[3] The electronic properties imparted by the methoxy group can alter the binding affinity and, consequently, the insecticidal potency and selectivity.

Synthesis and Application Protocols

This section provides detailed, validated protocols for the synthesis of a key methoxy-pyridine intermediate and for the subsequent biological evaluation of derived agrochemicals.

Protocol 3.1: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine

This compound is a versatile intermediate used in the synthesis of various targeted herbicides and insecticides.[14] The protocol describes a two-step process starting from 2,4-dichloro-5-nitropyridine.

Rationale: This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group and the nitrogen atom in the pyridine ring activates the chlorine atoms, particularly at the 4-position, for substitution by the methoxide nucleophile. Sodium methoxide is a strong, readily available nucleophile for this transformation. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material, while methanol is the source of the methoxide and helps solubilize the sodium methoxide. The reaction is run at a low temperature to control selectivity and minimize side reactions.

Materials:

  • 2,4-dichloro-5-nitropyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in a mixture of anhydrous DCM and anhydrous methanol (e.g., a 4:1 ratio).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium methoxide (1.0-1.1 eq) to the cooled solution portion-wise or via a syringe if using a solution. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure 2-chloro-4-methoxy-5-nitropyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow for a Methoxy-Pyridine Intermediate

Start Start: 2,4-dichloro- 5-nitropyridine Reaction Nucleophilic Substitution - NaOMe, MeOH/DCM - 0 °C Start->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction (DCM) Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry & Concentrate (MgSO4, Rotovap) Wash->Dry Purify Purification (Column Chromatography) Dry->Purify End Product: 2-chloro-4-methoxy- 5-nitropyridine Purify->End

Caption: General workflow for the synthesis of a key agrochemical intermediate.

Protocol 4.1: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is a standard and reliable method for determining the fungistatic activity of synthesized compounds against various plant pathogenic fungi.[15][16]

Rationale: This method directly assesses a compound's ability to inhibit mycelial growth. The test compound is incorporated into a standard growth medium (PDA) at various concentrations. A plug of actively growing fungus is placed on this "poisoned" medium. By comparing the growth on the treated plates to a control plate (containing only the solvent), the percent inhibition can be calculated, allowing for the determination of an EC₅₀ value (the concentration that inhibits growth by 50%).

Materials:

  • Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates.

  • Sterile PDA medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone) to make stock solutions.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal temperature for the test fungus (e.g., 25 °C).

  • Laminar flow hood.

  • Micropipettes and sterile tips.

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to about 45-50 °C (warm enough to remain molten but cool enough to handle and not degrade the test compound).

  • Dosing the Medium: In a laminar flow hood, dispense 20 mL of the molten PDA into a sterile Petri dish. Before it solidifies, add the required volume of the test compound stock solution to achieve the desired final concentration (e.g., 1, 5, 10, 25, 50 µg/mL). Swirl the plate gently to ensure uniform mixing.

  • Control Plates: Prepare control plates by adding the same volume of solvent (e.g., DMSO) without the test compound to the PDA.

  • Solidification: Allow all plates to solidify completely in the laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing (3-5 day old) fungal culture plate.

  • Plating: Aseptically place the mycelial disc, with the mycelium facing down, in the center of each prepared Petri dish (both treated and control).

  • Incubation: Seal the plates with paraffin film and place them in an incubator at the appropriate temperature in the dark.

  • Data Collection: After a set period (e.g., 48-72 hours, or when the fungal growth in the control plate has reached about two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the average diameter for each treatment. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony on the control plate.

      • dt = average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration and determine the EC₅₀ value using probit analysis or regression analysis software.

Compound IDConcentration (µg/mL)Mycelial Growth Diameter (mm)% InhibitionEC₅₀ (µg/mL)
Control (DMSO) 065.0 ± 2.50-
Compound A 1048.2 ± 1.825.818.5
2529.5 ± 2.154.6
5012.1 ± 1.581.4
Pyrimethanil 1035.8 ± 2.044.912.1
(Control Fungicide)2515.3 ± 1.776.5
505.1 ± 0.992.2
Protocol 5.1: General Workflow for Pesticide Residue Analysis

This protocol outlines a general method for the quantification of methoxy-pyridine agrochemical residues in a complex matrix like soil, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.[17]

Rationale: The QuEChERS method is a streamlined sample preparation technique that uses a salting-out extraction and dispersive solid-phase extraction (d-SPE) for cleanup, providing good recoveries for a wide range of pesticides.[17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for its high sensitivity and selectivity, allowing for the detection and quantification of trace-level residues in complex environmental samples.[18]

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN), HPLC grade

  • Acetic Acid, glacial

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge and 50 mL/15 mL centrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add internal standards if required.

    • Shake vigorously for 1 minute.

  • Salting-Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rcf for 5 minutes.

  • Final Sample Preparation:

    • Take an aliquot of the cleaned-up supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for the target methoxy-pyridine analyte in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

  • Quantification:

    • Prepare matrix-matched calibration standards to compensate for any matrix effects.

    • Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.

Conclusion

Methoxy-substituted pyridines are undeniably a cornerstone of modern agrochemical research and development.[2] Their presence in highly successful fungicides, herbicides, and insecticides demonstrates the profound impact that strategic substitution can have on biological activity. The methoxy group is not merely a passive substituent but an active modulator of a compound's properties, influencing everything from target binding to metabolic stability and crop selectivity. The protocols outlined in this guide provide a framework for the rational synthesis and evaluation of novel agrochemicals based on this privileged scaffold. As the demand for more efficient, selective, and environmentally benign crop protection solutions continues to grow, the exploration of new derivatives and applications of methoxy-substituted pyridines will undoubtedly remain a fertile ground for innovation.[14][19]

References

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  • ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate | Request PDF. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Design, synthesis and insecticidal activities of dihydropyridine-fused neonicotinoids compounds with trifluoromethyl group. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). The application of “plug-in molecules” method in novel strobilurin fungicides screening. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018). Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Retrieved from [Link]

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  • PubMed. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Retrieved from [Link]

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  • ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 -. Retrieved from https://www.researchgate.net/publication/275953047_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4-_chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile
  • PubMed. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Retrieved from [Link]

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Application

Application Note &amp; Protocol Guide: A Proposed Multi-Step Synthesis of 5-Methoxy-4-methylnicotinic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, chemically-grounded guide to the synthesis of 5-Methoxy-4-methylnicotinic acid (CAS: 1211535-00-0), a valuable substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, chemically-grounded guide to the synthesis of 5-Methoxy-4-methylnicotinic acid (CAS: 1211535-00-0), a valuable substituted pyridine building block.[1][2][3]

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (niacin, vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[4] The strategic placement of substituents on the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and biological activity, making these derivatives potent agents in various therapeutic areas.[5] They have been investigated for applications including anti-inflammatory, analgesic, antimicrobial, and enzyme inhibition activities.[5][6][7][8]

5-Methoxy-4-methylnicotinic acid, in particular, represents a highly functionalized building block. The presence of a carboxylic acid, a methyl group, and a methoxy group provides multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecules in drug discovery and agrochemical research.[5]

Proposed Synthetic Pathway Overview

The proposed synthesis is a four-step process commencing with the commercially available starting material, 3,5-dimethylpyridine (3,5-lutidine). The strategy involves:

  • Selective Oxidation: One of the two methyl groups of 3,5-lutidine is selectively oxidized to form a carboxylic acid, yielding 5-methylnicotinic acid.

  • Carboxyl Protection: The resulting carboxylic acid is converted to a methyl ester. This is a crucial step to protect this functional group from interfering with the subsequent ring functionalization reaction.

  • Ring Functionalization via Nucleophilic Aromatic Substitution: A two-stage process involving halogenation of the pyridine ring to install a good leaving group, followed by nucleophilic substitution with a methoxide source to introduce the desired methoxy group.

  • Deprotection: The methyl ester is hydrolyzed back to the carboxylic acid to yield the final target molecule.

This sequence is designed to manage the reactivity of the different functional groups and the inherent electron-deficient nature of the pyridine ring.[5][9]

Synthetic_Workflow Start 3,5-Dimethylpyridine Step1 5-Methylnicotinic Acid Start->Step1 1. Oxidation (KMnO4) Step2 Methyl 5-methylnicotinate Step1->Step2 2. Esterification (MeOH, H+) Step3a Methyl 4-Chloro-5-methylnicotinate (Halogenated Intermediate) Step2->Step3a 3a. Chlorination Step3b Methyl 5-methoxy-4-methylnicotinate Step3a->Step3b 3b. Methoxylation (NaOMe) Final 5-Methoxy-4-methylnicotinic Acid Step3b->Final 4. Hydrolysis (NaOH, H3O+) Reaction_Logic cluster_0 Core Challenge & Solution cluster_1 NAS Implementation Challenge Pyridine ring is electron-deficient (difficult electrophilic substitution) Solution Strategy: Nucleophilic Aromatic Substitution (NAS) Challenge->Solution requires overcoming StepA 1. Install Leaving Group (e.g., Chlorination) Solution->StepA enables StepB 2. Displace with Nucleophile (e.g., NaOMe) StepA->StepB

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of Substituted Nicotinic Acids

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold Substituted nicotinic acids and their derivatives are foundational scaffolds in modern chemistry, forming the core of numerous active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Substituted nicotinic acids and their derivatives are foundational scaffolds in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1] As a derivative of vitamin B3, the nicotinic acid motif is recognized for its biocompatibility and versatile chemical handles, which allow for extensive molecular exploration.[2][3] Industrially, the production of nicotinic acid itself is a large-scale endeavor, with thousands of tons produced annually for use as a food and feed additive.[4][5]

However, the transition from laboratory-scale discovery of novel substituted nicotinic acid derivatives to robust, scalable industrial production is fraught with challenges. These include managing hazardous reagents and reaction conditions, ensuring regiochemical purity, controlling exothermic events, and minimizing environmental impact.[2][6] This guide provides a framework for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up the synthesis of these vital compounds. We will delve into the core industrial strategies, provide detailed protocols for representative transformations, and explain the critical process parameters that ensure a safe, efficient, and reproducible scale-up.

PART 1: Core Synthetic Strategies for Industrial Production

The choice of synthetic strategy on a large scale is primarily dictated by raw material cost, atom economy, process safety, and the specific substitution pattern required on the pyridine ring.[1] Broadly, industrial approaches fall into two categories: the functionalization of a pre-formed pyridine ring or, less commonly for simple derivatives, the de novo construction of the ring.

Oxidation of Alkylpyridines: The Workhorse of Industrial Synthesis

The oxidation of inexpensive alkylpyridine precursors, such as 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine (MEP), is the cornerstone of commercial nicotinic acid production.[4][7] This approach is adaptable for producing substituted analogues, provided the corresponding substituted alkylpyridine is accessible.

  • Mechanism & Rationale: The core transformation involves the selective oxidation of an alkyl side chain to a carboxylic acid while preserving the aromatic pyridine ring. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or ring degradation.[8]

  • Common Industrial Methods:

    • Nitric Acid Oxidation: This is a highly effective but aggressive method used by major producers like Lonza.[4] It involves treating the alkylpyridine with nitric acid at high temperatures (190–270°C) and pressures (2–8 MPa).[4] While this process can achieve high conversion (96%) and yield (91%), it necessitates specialized corrosion-resistant reactors (e.g., titanium-lined) and generates significant nitrous oxide (N₂O), a potent greenhouse gas.[4][5]

    • Ammoxidation followed by Hydrolysis: A more modern, two-step approach involves the gas-phase ammoxidation of an alkylpyridine (e.g., 3-picoline) with ammonia and air over a metal oxide catalyst (often V₂O₅-based) to form a cyanopyridine intermediate (e.g., 3-cyanopyridine).[4] This intermediate is then hydrolyzed to the corresponding nicotinic acid. This route is highly efficient and avoids the use of corrosive nitric acid in the primary oxidation step.[4]

    • Permanganate/Dichromate Oxidation: While historically significant and useful at the lab scale, oxidants like KMnO₄ are rarely used in large-scale production due to poor atom economy and the generation of large quantities of heavy metal waste (e.g., MnO₂).[4]

Hydrolysis of Cyanopyridines: A Versatile and "Greener" Pathway

The hydrolysis of a nitrile group on a pyridine ring is a direct and often high-yielding method to access the carboxylic acid. The cyanopyridine precursors are typically synthesized via ammoxidation as described above.

  • Chemical Hydrolysis: This can be performed under acidic or basic conditions. Alkaline hydrolysis using NaOH or KOH is common, followed by neutralization to precipitate the nicotinic acid product.[4][9] Careful control of temperature and reaction time is crucial to prevent the formation of the stable nicotinamide byproduct, which can be difficult to separate.[8]

  • Enzymatic Hydrolysis: Representing a significant advancement in green chemistry, biocatalytic methods using nitrilase enzymes have been developed for the industrial synthesis of nicotinic acid and its derivatives.[2][3] Whole-cell biocatalysts can convert 3-cyanopyridine to nicotinic acid with 100% conversion under mild aqueous conditions (room temperature and neutral pH), eliminating harsh reagents and byproducts.[6][10] This technology has been commercialized and offers high purity, reduced energy consumption, and a significantly improved environmental profile.[10] For substituted cyanopyridines, especially those with steric hindrance like 2-chloronicotinonitrile, semi-rational design of nitrilases is being employed to improve catalytic efficiency for industrial applications.[11]

Functionalization of Halopyridines

For derivatives where the desired substituent is difficult to introduce via other means, starting with a halogenated nicotinic acid or its precursor is a powerful strategy. 6-Chloronicotinic acid, for instance, is a key intermediate for pharmaceuticals and agrochemicals.[12]

  • Synthesis of Halogenated Precursors: These are often prepared by chlorination of a corresponding hydroxypyridine or via Sandmeyer-type reactions from an aminopyridine. For example, 6-hydroxynicotinc acid can be converted to 6-chloronicotinic acid via chlorination.[13] Another route involves the direct oxidation of a chloro-substituted alkylpyridine, such as 2-chloro-5-methylpyridine, using oxygen and a catalyst.[14]

Below is a workflow illustrating the primary industrial routes to the nicotinic acid core.

cluster_0 Oxidation Route cluster_1 Ammoxidation / Hydrolysis Route Picoline 3-Methylpyridine (3-Picoline) Oxidation Oxidation Picoline->Oxidation MEP 5-Ethyl-2-methylpyridine (MEP) MEP->Oxidation NicotinicAcid Nicotinic Acid Oxidation->NicotinicAcid HNO₃ or Air/Catalyst Picoline2 3-Methylpyridine (3-Picoline) Ammoxidation Gas-Phase Ammoxidation Picoline2->Ammoxidation Cyanopyridine 3-Cyanopyridine Ammoxidation->Cyanopyridine Hydrolysis Hydrolysis (Chemical or Enzymatic) Cyanopyridine->Hydrolysis Hydrolysis->NicotinicAcid

Caption: Major industrial pathways for nicotinic acid synthesis.

PART 2: Featured Scale-Up Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls (IPCs) and rationale for each critical step. These are representative examples and require optimization based on specific equipment and safety infrastructure.

Protocol 1: Scale-Up Synthesis of 6-Chloronicotinic Acid

This protocol details the synthesis of 6-chloronicotinic acid from the readily available DL-malic acid, proceeding through a 6-hydroxynicotinic acid intermediate. This method avoids many of the harsh reagents of other routes and is suitable for scale-up.[13]

Step 1: Synthesis of 6-Hydroxynicotinic Acid

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser, charge fuming sulfuric acid (oleum).

  • Reagent Addition (Critical Step): Cool the reactor to 0-5°C using a chiller. Slowly add DL-malic acid portion-wise, ensuring the internal temperature does not exceed 10°C. Causality: This addition is highly exothermic. Slow, controlled addition is essential to prevent a runaway reaction and degradation of the starting material.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain for 4-6 hours.

  • Ammonification: Cool the mixture to below 80°C. Carefully transfer the reaction mass to a separate reactor containing a concentrated ammonium hydroxide solution, maintaining the temperature below 50°C. Causality: This neutralization is also highly exothermic and generates ammonia gas. Proper ventilation and cooling are mandatory.

  • Isolation: Adjust the pH of the resulting solution to 3-4 with a suitable acid to precipitate the 6-hydroxynicotinic acid. Filter the solid, wash with cold deionized water, and dry under vacuum.

  • In-Process Control (IPC): Analyze the product by HPLC to confirm purity (>98%) before proceeding.

Step 2: Chlorination to 6-Chloronicotinic Acid

  • Reaction Setup: In a clean, dry, glass-lined reactor rated for corrosive service, charge phosphorus oxychloride (POCl₃).

  • Reagent Addition: Add the 6-hydroxynicotinic acid from Step 1 in portions to the POCl₃, maintaining the temperature below 25°C.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and hold for 3-5 hours. Causality: This step converts the hydroxyl group to a chloro group. The reaction generates HCl gas, requiring an efficient off-gas scrubber system.

  • Quench & Isolation (Critical Step): Cool the reaction mixture to room temperature. Very slowly and carefully, transfer the mixture onto crushed ice/water. Causality: The quench of excess POCl₃ with water is extremely exothermic and violent. This is one of the most hazardous steps and must be performed with extreme caution in a controlled manner.

  • Precipitation & Filtration: The 6-chloronicotinic acid will precipitate from the aqueous solution. Filter the crude product and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from methanol or another suitable solvent, using activated carbon to remove colored impurities, to achieve a purity of >99.5%.[13]

  • IPC & Final Analysis: Monitor the reaction progress with TLC or HPLC. The final product should be characterized by HPLC (purity), melting point, and spectroscopic methods (NMR, IR).

Protocol 2: Enzymatic Synthesis of Nicotinic Acid from 3-Cyanopyridine

This protocol outlines a greener, scalable process using a whole-cell biocatalyst expressing a nitrilase enzyme.[6][10]

  • Biocatalyst Preparation: Prepare a suspension of E. coli whole cells expressing a suitable nitrilase enzyme (e.g., from Acidovorax facilis) in a phosphate buffer solution (pH 7.0-8.0). The cell concentration (dry cell weight) should be optimized for the specific activity of the enzyme.

  • Reaction Setup: In a temperature-controlled stirred-tank reactor, add the biocatalyst suspension.

  • Substrate Addition: Begin stirring and slowly feed a solution of 3-cyanopyridine into the reactor. A fed-batch approach is often preferred for large-scale reactions to avoid substrate inhibition of the enzyme.[3]

  • Reaction Conditions: Maintain the temperature at 30-40°C and the pH between 7.0 and 8.0. Causality: Enzymes have optimal temperature and pH ranges for activity and stability. Deviations can lead to denaturation and loss of catalytic efficiency.

  • In-Process Control (IPC): Monitor the disappearance of 3-cyanopyridine and the formation of nicotinic acid by HPLC. The reaction typically reaches >99% conversion in a few hours.

  • Product Isolation: Once the reaction is complete, separate the biomass (cells) via centrifugation or microfiltration. The cells can potentially be recycled.

  • Purification: The resulting aqueous solution contains nicotinic acid and ammonium nicotinate. Acidify the solution to the isoelectric point of nicotinic acid (pH ~3.5) to precipitate the product.

  • Final Processing: Filter the precipitated nicotinic acid, wash with cold deionized water, and dry under vacuum to yield a high-purity product (>99.9%).[6]

A Prepare Biocatalyst Suspension in Buffer B Charge Reactor with Biocatalyst A->B C Fed-Batch Addition of 3-Cyanopyridine Solution B->C D Maintain Temp (30-40°C) & pH (7-8) C->D E IPC: Monitor by HPLC (Target >99% Conversion) D->E F Separate Biomass (Centrifugation/Filtration) E->F Reaction Complete G Acidify Supernatant to pH ~3.5 F->G H Filter Precipitated Nicotinic Acid G->H I Wash with DI Water & Dry Under Vacuum H->I J Final Product (>99.9% Purity) I->J

Caption: Experimental workflow for enzymatic nicotinic acid synthesis.

PART 3: Critical Considerations for Safe and Efficient Scale-Up

Simply increasing the volume of reagents is not scaling up; it is a recipe for failure. A successful scale-up requires a deep understanding of the interplay between chemical kinetics, thermodynamics, and engineering principles.

Heat and Mass Transfer
  • Surface-Area-to-Volume Ratio: As reactor size increases, the surface-area-to-volume ratio decreases dramatically. This means that heat generated by a reaction (exotherm) cannot be removed as efficiently as in a laboratory flask.[15] For highly exothermic processes like nitric acid oxidations or POCl₃ quenches, this can lead to a thermal runaway.

    • Mitigation: Employ reactors with high-efficiency cooling jackets, internal cooling coils, and implement controlled, slow addition of the limiting reagent.

  • Mixing Efficiency: Ensuring homogeneity is critical. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.

    • Mitigation: Select appropriate impeller types and agitation speeds for the viscosity and phase of the reaction mixture. Baffles within the reactor are essential to ensure turbulent, effective mixing.

Downstream Processing and Purification

Purification is often the most significant bottleneck in a scaled process. The goal is to achieve the desired purity with maximum yield and minimum cycle time.

Purification MethodMechanismTypical ApplicationAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperatures.Primary method for most solid nicotinic acid derivatives.[8][16]Can achieve very high purity; removes a wide range of impurities.Can lead to significant yield loss in mother liquor; requires large solvent volumes.[8]
pH Adjustment / Precipitation Exploits the amphoteric nature of nicotinic acids to precipitate the product at its isoelectric point.Purification from aqueous reaction media (e.g., post-hydrolysis).[9]Highly effective for separating from inorganic salts and soluble impurities.Less effective for removing structurally similar organic impurities.
Ion-Exchange Chromatography Separation based on charge; the product is retained on a resin and then eluted.Purification of nicotinic acid from its amide or other ionic species.[4][9]High selectivity and purity.High cost of resins; requires significant solvent/buffer usage; often used for high-value products.
Melt Crystallization Heating a crude product to its melting point can destroy chromophores, followed by a single recrystallization.Specifically for purifying crude yellow nicotinic acid from nitric acid oxidation.[16]Drastically reduces the number of recrystallization steps needed.[16]Only applicable to thermally stable compounds; requires specialized equipment.
Safety and Environmental Health (EHS)

Pyridine and its derivatives present specific hazards that must be managed at scale.

  • Chemical Hazards:

    • Pyridine Compounds: Are flammable, toxic, and often have a strong, unpleasant odor.[17][18] Exposure can cause skin and respiratory irritation, and prolonged exposure may lead to liver and kidney damage.[17][19]

    • Reagents: Many associated reagents are highly corrosive and hazardous (e.g., nitric acid, POCl₃, fuming sulfuric acid).

  • Handling and Engineering Controls:

    • Ventilation: All operations must be conducted in well-ventilated areas, preferably using closed-system transfers for liquids and powders.[17] Fume hoods and local exhaust ventilation are mandatory.

    • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles, face shields, and lab coats, is essential.[17][18]

    • Ignition Sources: Pyridine is flammable.[17] All equipment must be properly grounded to prevent static discharge. Use spark-free tools and operate in an environment free of ignition sources.[20][21]

  • Waste Management: Acidic and basic waste streams must be neutralized before disposal. Organic solvent waste must be collected and disposed of according to environmental regulations. The generation of metal waste (from older oxidation methods) and greenhouse gases (from nitric acid oxidation) are major considerations for process selection.[4][5]

Conclusion

The scale-up synthesis of substituted nicotinic acids is a multidisciplinary challenge that bridges organic chemistry and chemical engineering. While traditional methods based on the oxidation of alkylpyridines remain industrially significant, they carry substantial safety and environmental burdens. Modern approaches, particularly those employing biocatalysis for the hydrolysis of cyanopyridines, offer a much greener, safer, and often more efficient path to high-purity products. A successful scale-up hinges on a thorough understanding of the underlying chemical processes, meticulous control over reaction parameters, and an unwavering commitment to safety. By carefully selecting the synthetic route and applying the principles outlined in this guide, researchers and developers can effectively translate laboratory discoveries into commercially viable and sustainable manufacturing processes.

References

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 1039. Available at: [Link]

  • Monika, Kumar, V., Dahiya, P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). PubMed. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • A. F. T. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 510-513. Available at: [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents.
  • US3037987A - Purification of nicotinic acid. (n.d.). Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

  • Liu, Z., Zheng, G., & Xu, J. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • CN102249994B - Preparation method of nicotinic acid. (n.d.). Google Patents.
  • CN101117332B - The preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • US2496114A - Purification of nicotinamide. (n.d.). Google Patents.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • CN1141288A - Process for preparing nicotinic acid. (n.d.). Google Patents.
  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

  • Zhang, L., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available at: [Link]

  • Lin, Q., et al. (2022). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature Communications, 13(1), 738. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: general information. Retrieved from [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Shang, M., et al. (2020). A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation. Nature Catalysis, 3(4), 384-391. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist. Retrieved from [Link]

  • Heterocycles. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Heterocycles, 92(2), 251. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

common problems in nicotinic acid derivative synthesis

Welcome to the Technical Support Center for Nicotinic Acid Derivative Synthesis. As Senior Application Scientists, we understand that the path from a synthetic scheme to a purified product is often fraught with challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nicotinic Acid Derivative Synthesis.

As Senior Application Scientists, we understand that the path from a synthetic scheme to a purified product is often fraught with challenges. This guide is structured to provide direct, actionable solutions to the common problems encountered in the synthesis of nicotinic acid and its derivatives. We move beyond simple protocols to explain the underlying chemical principles, helping you not only solve the immediate issue but also build a more robust synthetic strategy.

Section 1: Troubleshooting Low Reaction Yields

Low yields are one of the most frequent and frustrating issues in synthesis. A systematic approach is crucial to diagnosing the root cause.

Q1: My overall yield is significantly lower than expected. What's the first step in troubleshooting?

A1: The first step is to determine if the low yield is due to an incomplete reaction or material loss during workup and purification.

Expert Analysis: Before questioning the reaction's viability, you must verify its progress. A reaction that hasn't reached completion is the simplest cause of low yield.

Recommended Protocol: Reaction Monitoring

  • Baseline (T=0): Before adding your final reagent or initiating the reaction (e.g., heating), take a small aliquot of the reaction mixture. Spot this on a Thin Layer Chromatography (TLC) plate. This is your reference point for the starting materials.

  • Monitor Progress: At regular intervals (e.g., every 30-60 minutes), take another small aliquot and spot it alongside the baseline sample on a new TLC plate.

  • Analysis: Develop the TLC plate in an appropriate solvent system. An incomplete reaction will show a significant amount of the starting material spot remaining. The reaction is complete when the starting material spot has disappeared or is no longer diminishing.

  • Confirmation: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the precise ratio of starting material to product.[1]

If monitoring confirms the reaction is incomplete, you can try extending the reaction time or moderately increasing the temperature.[1] If the reaction has gone to completion, the low yield is likely due to side reactions or purification losses, which are addressed in the following sections.

G start Low Yield Observed check_completion Monitor Reaction via TLC/HPLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete  Starting Material  Remains complete Reaction Complete check_completion->complete  Starting Material  Consumed action_incomplete Extend Time / Increase Temp incomplete->action_incomplete check_side_products Analyze for Side Products (LC-MS, NMR) complete->check_side_products action_incomplete->check_completion Re-evaluate side_products Side Products Detected check_side_products->side_products Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_rxn Address Specific Side Reaction (See Sec 2) side_products->troubleshoot_side_rxn troubleshoot_purification Optimize Purification / Workup (See Sec 4) no_side_products->troubleshoot_purification

Caption: General troubleshooting workflow for low yield diagnosis.

Section 2: Identification and Mitigation of Side Reactions

Side reactions are a primary cause of both low yields and purification difficulties. Understanding the common unwanted pathways is key to preventing them.

Q2: I'm synthesizing nicotinic acid from 3-cyanopyridine, but I'm getting nicotinamide as a major byproduct. What's happening and how can I stop it?

A2: You are observing the partial hydrolysis of the nitrile group. This is a very common side reaction where the nitrile is attacked by water, first forming the amide (nicotinamide), which can then be further hydrolyzed to the carboxylic acid (nicotinic acid).[1][2][3]

Mechanistic Insight: The hydrolysis is catalyzed by both acid and base.

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[1][4][5]

  • Basic Conditions: Hydroxide ions directly attack the electrophilic carbon of the nitrile group.[1]

G cluster_main Nitrile Hydrolysis Pathway cluster_catalysts Catalyzed by Nitrile R-C≡N (3-Cyanopyridine) Amide R-CONH₂ (Nicotinamide) Nitrile->Amide +H₂O (Partial Hydrolysis) CarboxylicAcid R-COOH (Nicotinic Acid) Amide->CarboxylicAcid +H₂O (Full Hydrolysis) Acid H⁺ Base OH⁻

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

Troubleshooting Strategies:

StrategyCausality & Explanation
Ensure Anhydrous Conditions Water is a required reagent for this side reaction. Use freshly distilled, dry solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to moisture.[1]
Control pH The rate of hydrolysis is highly pH-dependent.[1] If your primary reaction chemistry allows, maintaining a near-neutral pH can significantly slow this side reaction.
Moderate Temperature & Time Elevated temperatures and prolonged reaction times provide more energy and opportunity for hydrolysis to occur.[1] Monitor the reaction closely (as described in Q1) and stop it as soon as the starting material is consumed.
Use Enzymatic Methods For industrial applications, nitrilase-catalyzed processes can convert 3-cyanopyridine directly to nicotinic acid with very high selectivity, avoiding the amide intermediate.[6]
Q3: My synthesis of a substituted nicotinic acid from a dicarboxylic pyridine derivative is resulting in decarboxylation. Why does this happen and how can I control it?

A3: Pyridinecarboxylic acids, particularly those with a carboxyl group at the C2 or C4 position, are susceptible to thermal decarboxylation.[7] The reaction is driven by the formation of a stable intermediate after the loss of CO₂.

Expert Analysis: The ease of decarboxylation is related to the stability of the carbanion or zwitterionic ylide intermediate formed after CO₂ is eliminated. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize this negative charge, particularly when it is located at the alpha (C2) or gamma (C4) position. Quinolinic acid (pyridine-2,3-dicarboxylic acid), for example, readily decarboxylates to nicotinic acid, often at temperatures as low as 120°C.[8]

Troubleshooting Strategies:

  • Temperature Control: This is the most critical factor. Many decarboxylation reactions have a specific temperature threshold. If your desired reaction can proceed at a lower temperature, this is the most effective way to prevent decarboxylation.[9]

  • Solvent Choice: High-boiling point, non-polar aprotic solvents like anisole or diphenyl ether have been used for controlled decarboxylation.[10] Conversely, avoiding excessively high temperatures by choosing a lower-boiling solvent might prevent it, provided your desired reaction can still proceed.

  • Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures.

  • Synthetic Strategy: If possible, design your synthesis to introduce the carboxylic acid group in a later step, after any high-temperature reactions are complete.

Section 3: Challenges in Specific Reaction Classes

Certain reaction types present unique challenges when applied to the pyridine scaffold.

Q4: I'm trying to perform an amide coupling with nicotinic acid, but my yield is poor using standard EDC/HOBt conditions. What's going wrong?

A4: Amide coupling with nicotinic acid can be challenging due to the electron-deficient nature of the pyridine ring. The nitrogen atom acts as an electron sink, deactivating the carboxyl group towards nucleophilic attack. This can make the formation of the activated ester intermediate sluggish and incomplete.[11]

Expert Analysis: Standard coupling reagents like EDC (a carbodiimide) and HATU (an aminium salt) may not be potent enough to efficiently activate the nicotinic acid carboxyl group. Furthermore, the basicity of the pyridine nitrogen (pKa of pyridinium is ~5.2) can interfere with some coupling reagents or bases used in the reaction.[12]

Troubleshooting Protocol: Enhancing Amide Coupling Efficiency

  • Stronger Activation: If standard methods fail, consider converting the nicotinic acid to a more reactive species.

    • Acid Chloride Formation: Refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride can convert the carboxylic acid to the highly reactive nicotinoyl chloride.[11] This is often the most effective method but can be harsh and may not be compatible with sensitive functional groups on your amine.

  • Alternative Coupling Reagents: Explore different classes of coupling reagents that are known to be more effective for unreactive acids.

Reagent ClassExamplesAdvantages & Considerations
Carbodiimides EDC, DCCCommon and inexpensive. May require additives like HOBt or DMAP. Can lead to racemization of chiral amines.[13]
Phosphonium Salts BOP, PyBOPHighly effective for hindered or unreactive substrates. Byproducts are water-soluble, simplifying purification.
Aminium/Uronium Salts HATU, HBTUVery fast reaction rates and generally high yields. Lower risk of racemization compared to carbodiimides.
  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid produced during the reaction without competing with your amine nucleophile.

    • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP to ensure all reagents are fully dissolved.

Q5: When I use a Grignard reagent to add a substituent to my nicotinic acid derivative, the reaction fails or gives a very low yield. Why?

A5: The Grignard reagent is a strong base and a strong nucleophile. The acidic proton of the carboxylic acid group will instantly quench the Grignard reagent. Additionally, the lone pair on the pyridine ring nitrogen is Lewis basic and can coordinate to or react with the Grignard reagent, deactivating it.[14]

Expert Analysis: To successfully use organometallic reagents like Grignards, you must protect both the acidic carboxylic acid proton and the basic ring nitrogen.

Recommended Strategy: Protection & Deprotection

  • Protect the Carboxylic Acid: The most common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are still reactive towards Grignards but avoid the acid-base quenching problem. Note that Grignards typically add twice to esters to yield a tertiary alcohol.

  • Protect the Pyridine Nitrogen: The most effective way to deactivate the ring nitrogen towards Grignards is to convert it to a pyridine N-oxide by treating it with an oxidant like m-CPBA.[15][16] The N-oxide is electron-withdrawing and directs the Grignard reagent to attack the C2 position.[17][18] Subsequent workup can remove the oxygen.

G cluster_problem Problem: Direct Grignard Reaction cluster_solution Solution: Protection Strategy Pyridine Nicotinic Acid Derivative NoReaction Reaction Failure (Quenching) Pyridine->NoReaction Grignard R-MgX Grignard->NoReaction start Nicotinic Acid Deriv. step1 1. Protect COOH (e.g., Esterification) start->step1 step2 2. Protect N (e.g., N-Oxidation) step1->step2 step3 3. React with R-MgX step2->step3 step4 4. Deprotect step3->step4 success Desired Product step4->success

Caption: Logic for successful Grignard reactions on pyridines.

Section 4: Purification Strategies

Even with a successful reaction, isolating the final product can be a major hurdle.

Q6: My crude nicotinic acid, produced by nitric acid oxidation, is a persistent brilliant yellow color. Multiple recrystallizations are lowering my yield without fully removing the color. Is there a better way?

A6: Yes, for crude yellow nicotinic acid produced via this specific method, a highly effective and economical purification technique exists that avoids multiple, yield-reducing recrystallizations.

Expert Protocol: Melt Purification for Crude Nicotinic Acid This method is based on the discovery that the yellow chromophore is thermally unstable.[19]

  • Melt the Crude Product: Heat the crude, yellow nicotinic acid to its melting point (approx. 236-250°C) and hold it in the molten state for at least two minutes. The yellow color will be destroyed, leaving a light tan solid upon cooling.

  • Single Recrystallization: Dissolve the resulting tan solid in boiling water.

  • Decolorize: Add a small amount of activated carbon (e.g., Darco-G 60) to the hot solution to adsorb residual impurities.

  • Isolate: Filter the hot solution to remove the carbon, then cool the filtrate to crystallize the product. The resulting nicotinic acid will be a colorless, high-purity solid suitable for pharmaceutical (U.S.P.) applications.[19]

Q7: How can I separate my nicotinic acid ester product from unreacted nicotinic acid?

A7: This separation can be achieved by exploiting the difference in acidity between the two compounds. The unreacted nicotinic acid is acidic, while the ester product is neutral.

Recommended Protocol: Liquid-Liquid Extraction

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[20]

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.

    • Causality: The nicotinic acid will be deprotonated by the base to form its sodium salt (sodium nicotinate), which is highly water-soluble and will move into the aqueous layer. The neutral ester will remain in the organic layer.

  • Separate Layers: Drain the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer to ensure it remains basic).

  • Isolate Product: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified ester.

Caution: Using a strong base like NaOH carries a risk of hydrolyzing your ester product back to the carboxylic acid, especially if the ester is sterically unhindered.[20] For sensitive esters, sodium bicarbonate is a safer choice.

Frequently Asked Questions (FAQs)

Q: What is the main environmental concern with industrial nicotinic acid synthesis? A: The traditional industrial synthesis involves the oxidation of pyridine derivatives (like 5-ethyl-2-methylpyridine) with nitric acid at high temperatures and pressures. A major byproduct of this process is nitrous oxide (N₂O), a potent greenhouse gas.[9][21] This has driven research into "greener" catalytic methods using air as the oxidant.[9][22]

Q: Can I reduce a nicotinic acid ester to the corresponding alcohol with sodium borohydride (NaBH₄)? A: While NaBH₄ is excellent for reducing aldehydes and ketones, it is generally too mild to reduce esters efficiently on its own.[23] The reaction is often very slow and may require a large excess of the reagent and elevated temperatures (e.g., refluxing in THF).[23] For a more reliable and efficient reduction of the ester to 3-pyridylmethanol, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically preferred.

Q: Why is 3-picoline considered an ideal starting material for nicotinic acid from a chemical standpoint? A: 3-picoline (3-methylpyridine) has the pyridine core already formed, and the methyl group at the 3-position can be selectively and readily oxidized to a carboxylic acid with few side products.[22] This makes it an attractive starting material with high atom economy for producing nicotinic acid and its derivatives.

References

  • Lisicki, D., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Jadhav, S. D., et al. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

  • Sharma, M., & Sharma, R. K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cislak, F. E. (1958). Preparation of nicotinic acid esters. U.S. Patent 2,861,077.
  • Malko, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 739. Available at: [Link]

  • Khan, R. A., & Hussain, G. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 5(8). Available at: [Link]

  • Reddit user discussion on r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Malko, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 508-513. Available at: [Link]

  • Taggart, J. P. (1962). Purification of nicotinic acid. U.S. Patent 3,037,987.
  • LibreTexts Chemistry. (2025). Chemistry of Nitriles. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]

  • Olsson, T., et al. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. Available at: [Link]

  • ResearchGate user discussion. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange user discussion. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Larsson, D. (2013). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-Portal.org. Available at: [Link]

  • Chemistry Stack Exchange user discussion. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Zhang, T. Y., & Wu, G. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4250-4257. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Oxidation of Substituted Pyridines

Here is the technical support center for optimizing the oxidation of substituted pyridines. Welcome to the technical support guide for the oxidation of substituted pyridines.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing the oxidation of substituted pyridines.

Welcome to the technical support guide for the oxidation of substituted pyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate this crucial synthetic transformation. The formation of a pyridine N-oxide dramatically alters the electronic properties of the ring, transforming it from a relatively electron-poor system into one with significant electron density at the 2- and 4-positions, opening up new avenues for functionalization.[1][2][3]

This guide is structured to address the specific, practical challenges you may encounter in the lab. We will move from troubleshooting common experimental failures to broader frequently asked questions and finally to detailed, validated protocols.

Part I: Troubleshooting Guide

This section addresses the most common issues encountered during the N-oxidation of pyridines in a problem-and-solution format.

Issue 1: Low or No Conversion to the Desired N-Oxide

Question: I've run my reaction overnight with m-CPBA, but TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

Answer: This is a very common issue that can almost always be traced back to the electronic nature of your pyridine substrate. The N-oxidation reaction is an electrophilic oxidation where the pyridine nitrogen acts as a nucleophile, attacking the peroxy acid.[4][5] If your pyridine ring is substituted with one or more electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR, or even a halogen), the nitrogen lone pair becomes less nucleophilic and therefore less reactive.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve low conversion issues.

low_conversion_troubleshooting start Low / No Conversion Observed check_electronics Is the pyridine electron-deficient? (e.g., contains -NO₂, -CN, -Cl, -CO₂R) start->check_electronics check_sterics Is the pyridine sterically hindered? (e.g., 2,6-disubstituted) check_electronics->check_sterics No electron_poor Pyridine is Electron-Poor check_electronics->electron_poor Yes electron_rich Pyridine is Electron-Rich or Neutral check_sterics->electron_rich No sterically_hindered Steric Hindrance is Likely check_sterics->sterically_hindered Yes solution_reagent_check Action: Verify Reagent Quality 1. Titrate m-CPBA or use fresh bottle. 2. Check for peroxide decomposition. electron_rich->solution_reagent_check solution_increase_potency Action: Increase Oxidant Potency 1. Switch to a stronger peracid. 2. Use an activating agent (e.g., TFAA). electron_poor->solution_increase_potency solution_force_conditions Action: Force Reaction Conditions 1. Increase reaction temperature. 2. Extend reaction time. 3. Increase oxidant equivalents. sterically_hindered->solution_force_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • For Electron-Deficient Pyridines: Standard peracids like m-CPBA are often insufficient. You need a more potent oxidizing system. The established method is to use a strong acid anhydride, such as trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O), with a simple peroxide source like hydrogen peroxide or sodium percarbonate.[6][7] The anhydride reacts in situ to form a highly electrophilic peroxyacid (trifluoroperacetic acid), which is capable of oxidizing even heavily deactivated pyridines.[7] See Protocol 2 for a detailed procedure.

  • For Sterically Hindered Pyridines: If your pyridine is substituted at the 2- and/or 6-positions, the approach of the oxidant to the nitrogen can be impeded. While methyltrioxorhenium (MTO)-catalyzed systems are highly efficient for many pyridines, they are known to be sensitive to steric hindrance.[2] In these cases, forcing the conditions with a less bulky oxidant like m-CPBA (e.g., refluxing in chloroform or 1,2-dichloroethane) or extending the reaction time significantly may be necessary.

  • Reagent Quality: Peroxy acids like m-CPBA degrade over time. Commercial m-CPBA is typically sold at ~77% purity, with the main impurity being m-chlorobenzoic acid and water for safety.[8] If your reagent is old, its effective concentration may be much lower than expected. It is advisable to use a fresh bottle or titrate the active oxygen content before use.

Issue 2: Side Reactions and Impurity Formation

Question: My reaction seems to work, but I'm getting multiple spots on my TLC plate and the crude NMR is messy. What are the likely side reactions?

Answer: While N-oxidation is generally a clean reaction, several side reactions can occur, particularly with complex substrates or under harsh conditions.

  • Oxidation of Other Functional Groups: m-CPBA and other peracids are powerful oxidants capable of reacting with other functional groups.[8] Common competing reactions include:

    • Epoxidation of alkenes.

    • Baeyer-Villiger oxidation of ketones to esters.[9]

    • Oxidation of sulfides to sulfoxides or sulfones.

    • Oxidation of amines to N-oxides or nitro compounds.[8]

    • Causality: These reactions compete with N-oxidation. Their relative rates depend on the specific substrate. For instance, an electron-rich alkene may be epoxidized faster than an electron-poor pyridine is N-oxidized.

    • Solution: If you have a sensitive functional group, you may need to use a more selective reagent system or employ a protecting group strategy. Alternatively, carefully controlling stoichiometry (using only a slight excess of the oxidant) and temperature can sometimes favor the desired N-oxidation.

  • Ring Chlorination: When using m-CPBA, the m-chlorobenzoic acid byproduct can, under certain (usually harsh acidic or thermal) conditions, act as a source of chlorine for electrophilic aromatic substitution on the highly activated N-oxide product ring. This is generally a minor pathway but can be a source of frustrating, hard-to-remove impurities.

  • Over-oxidation: If your substrate contains multiple basic nitrogen atoms (e.g., bipyridines, pyrazines), controlling the stoichiometry to achieve mono-N-oxidation can be challenging.[1][10] Using 1.0-1.1 equivalents of the oxidant is crucial. Even so, a mixture of starting material, mono-oxide, and di-oxide is common, requiring careful chromatographic separation.

Issue 3: Product Isolation and Purification Challenges

Question: I've successfully formed my N-oxide, but I'm struggling to isolate it. It seems to be water-soluble, and after chromatography, I get a sticky oil instead of a solid.

Answer: Pyridine N-oxides are significantly more polar and often more water-soluble than their parent pyridines due to the polar N⁺-O⁻ bond.[1] They are also frequently hygroscopic solids.[11][12]

Purification Strategy Decision Tree:

purification_strategy start Crude Product Obtained check_acid Is m-chlorobenzoic acid (or other acidic byproduct) present? start->check_acid check_thermal Is the N-oxide thermally stable & volatile? check_acid->check_thermal No action_wash Action: Aqueous Base Wash (e.g., sat. NaHCO₃ or Na₂CO₃ soln) This removes acidic byproducts. check_acid->action_wash Yes check_solid Is the N-oxide a solid? check_thermal->check_solid No action_distill Action: Kugelrohr or Short-Path Distillation (under high vacuum) check_thermal->action_distill Yes action_crystallize Action: Recrystallization (Try solvents like Isopropanol, Acetone/Hexane, or Ether) check_solid->action_crystallize Yes action_chromatography Action: Column Chromatography (Use polar eluents, e.g., DCM/MeOH or EtOAc/MeOH) check_solid->action_chromatography No final_product Pure N-Oxide action_wash->check_thermal action_distill->final_product action_crystallize->final_product action_dry Action: Rigorous Drying (High vacuum, azeotropic distillation with toluene) action_chromatography->action_dry action_dry->final_product

Caption: Decision tree for pyridine N-oxide purification.

Detailed Solutions:

  • Removing Acidic Byproducts: Before any other purification, if you used a peroxy acid like m-CPBA, perform an aqueous workup. Dilute the reaction mixture with a solvent like DCM or EtOAc and wash thoroughly with a saturated sodium bicarbonate or sodium carbonate solution. This will deprotonate the carboxylic acid byproduct (e.g., m-chlorobenzoic acid), transferring it to the aqueous layer. Caution: This can be exothermic and may generate CO₂ gas.

  • Dealing with Hygroscopic Products: Many N-oxides are hygroscopic.[11] If you obtain an oil after chromatography, it is likely due to absorbed water. To obtain a solid, rigorous drying is necessary. This can be achieved by drying under high vacuum for an extended period or by azeotropic distillation with toluene.[11] Dissolve the oily product in toluene and rotary evaporate to remove the toluene-water azeotrope; repeat this process 2-3 times.

  • Purification Methods:

    • Crystallization: This is often the best method for obtaining high-purity material. Isopropyl alcohol is a good first choice for recrystallizing pyridine-N-oxide hydrochlorides.[13]

    • Distillation: For simple, thermally stable N-oxides, vacuum distillation can be effective.[13]

    • Chromatography: Due to their polarity, N-oxides often require polar eluents like DCM/methanol or ethyl acetate/methanol gradients on silica gel.

Part II: Frequently Asked Questions (FAQs)

Q1: How do I choose the right oxidizing agent for my substituted pyridine?

A: The choice depends primarily on the electronic properties of your pyridine.

Oxidizing SystemPrimary Use CaseAdvantagesDisadvantages
m-CPBA Electron-rich & neutral pyridinesEasy to handle (solid), commercially available, generally clean reactions.[8]Can be too weak for electron-poor pyridines; byproduct removal needed.[2]
H₂O₂ / Acetic Acid General purpose, large scaleInexpensive reagents.[14]Can require elevated temperatures; peracetic acid is corrosive.[13]
Urea-H₂O₂ / Anhydride Electron-deficient pyridinesUHP is a stable, solid source of H₂O₂; highly effective system.[7]Requires in situ generation of the potent oxidant.
Oxone® (Potassium Peroxymonosulfate) Electron-rich & neutral pyridinesSolid, relatively stable, water-soluble byproducts.Can be less selective than m-CPBA for some substrates.
H₂O₂ / MTO (Methyltrioxorhenium) General purpose, catalyticHigh yields with catalytic MTO; uses aqueous H₂O₂.[14]MTO is expensive; sensitive to sterically hindered substrates.[2]

Q2: What is the general mechanism of N-oxidation with a peroxy acid?

A: The mechanism is a concerted nucleophilic attack by the pyridine nitrogen on the electrophilic terminal oxygen of the peroxy acid. The lone pair on the nitrogen attacks the peroxide's σ* orbital, leading to the simultaneous formation of the N-O bond and cleavage of the weak O-O bond.

mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Py Pyridine (Nucleophile) TS [Concerted N-O bond formation and O-O bond cleavage] Py->TS Nucleophilic Attack RCO3H Peroxy Acid (Electrophile) RCO3H->TS PNO Pyridine N-Oxide TS->PNO RCO2H Carboxylic Acid TS->RCO2H

Caption: General mechanism of pyridine N-oxidation.

Q3: How do substituents on the pyridine ring affect the reaction rate?

A: Substituent effects are predictable based on physical organic principles:

  • Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, and -NH₂ increase the electron density on the nitrogen atom, making it more nucleophilic and thus accelerating the rate of oxidation.[14]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -Cl decrease the electron density on the nitrogen, making it less nucleophilic and decelerating the rate of oxidation.[6][7] This is why these substrates require more powerful oxidizing agents.

Q4: Are there any critical safety precautions for these reactions?

A: Yes. Peroxy acids and concentrated hydrogen peroxide are strong oxidizing agents with the potential to form explosive mixtures with organic compounds.

  • Always run reactions involving peracids behind a safety shield.[13]

  • Never add the oxidant quickly to the reaction; add it portion-wise or via an addition funnel to control the reaction temperature, as these oxidations are often exothermic.[13]

  • Never attempt to distill a reaction mixture until you are certain all residual peroxides have been quenched. A common method to quench excess peroxide is to add a mild reducing agent like sodium bisulfite or sodium thiosulfate solution until a starch-iodide test is negative.

Part III: Experimental Protocols

Protocol 1: General N-Oxidation of an Electron-Rich Pyridine using m-CPBA

This protocol is adapted from general procedures and is suitable for pyridines with neutral or electron-donating substituents.[15]

Materials:

  • Substituted Pyridine (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted pyridine (1.0 equiv) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA (1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by chromatography, crystallization, or distillation as determined by your substrate's properties.

Protocol 2: Oxidation of an Electron-Deficient Pyridine using TFAA and Urea-Hydrogen Peroxide (UHP)

This protocol is based on methods developed for challenging, electron-poor substrates.[7]

Materials:

  • Electron-Deficient Pyridine (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP, 2.0 equiv)

  • Trifluoroacetic Anhydride (TFAA, 1.5 equiv)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add the electron-deficient pyridine (1.0 equiv) and UHP (2.0 equiv).

  • Add the solvent (CH₃CN or DCM, approx. 0.2 M) and cool the resulting suspension to 0 °C in an ice-water bath.

  • CAUTION: HIGHLY EXOTHERMIC. Slowly add TFAA (1.5 equiv) dropwise via syringe over 30-45 minutes. A gas-venting needle is recommended. Monitor the internal temperature closely to keep it below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude N-oxide, typically by column chromatography on silica gel using a polar eluent system (e.g., a gradient of 0-10% methanol in DCM).

Part IV: References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Mosher, H. S., et al. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 83. [Link]

  • Youssif, S. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Sasmita, S., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • Reddit r/Chempros Discussion. (2023). How to dry pyridine N-oxide obtained commercially. Reddit. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Chen, L., et al. (2002). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO₃. Organic Process Research & Development, 6(4), 413-414. [Link]

  • Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Bandar, J. S., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. PMC. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]

  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide. Google Patents.

  • Strieth-Kalthoff, F., et al. (2019). Electron-Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms. Angewandte Chemie International Edition, 58(49), 17540-17545. [Link]

  • Caron, S., et al. (2006). A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. Synthesis, 2006(12), 2039-2042. [Link]

  • Wozniak, L. A., et al. (2011). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 52(33), 4276-4279. [Link]

  • Martin, A. (2022). Oxidation of Pyridine: Synthesis of Pyridine-N-oxide from Pyridine. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Stack Exchange. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Goliszewska, K., et al. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ResearchGate. [Link]

  • Chemistry Learning by Dr. AN. (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Wikipedia. [Link]

  • Hussain, H., et al. (2016). A survey on the chemistry of m-chloroperbenzoic acid. RSC Advances, 6(8), 6543-6578. [Link]

  • Goliszewska, K., et al. (2020). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 56(80), 11951-11954. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methoxy-Substituted Carboxylic Acids

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methoxy-substituted carboxylic acids. These compounds are pivotal intermediates in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methoxy-substituted carboxylic acids. These compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. However, the very features that make them synthetically versatile—the methoxy and carboxylic acid groups—introduce specific, often frustrating, challenges during purification.

The interplay between the electron-donating methoxy group and the acidic proton of the carboxyl group modifies the molecule's polarity, pKa, crystallinity, and susceptibility to side reactions. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles efficiently. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your lab work.

Understanding the Core Challenge: The Methoxy Group's Influence

The methoxy group (–OCH₃) is an electron-donating group through resonance but is mildly electron-withdrawing through induction.[1][2] This dual electronic nature, combined with its steric bulk and potential for hydrogen bonding, directly impacts the physicochemical properties of the parent carboxylic acid. The position of the methoxy group (ortho, meta, or para) further modulates these effects, leading to distinct purification behaviors.

Key Physicochemical Properties

Understanding these properties is the first step to diagnosing and solving purification problems.

PropertyBenzoic Acid (Reference)2-Methoxybenzoic Acid (ortho)3-Methoxybenzoic Acid (meta)4-Methoxybenzoic Acid (para)Rationale & Implication for Purification
pKa 4.204.094.09[3]4.47[4][5]The para-methoxy group's resonance effect destabilizes the carboxylate anion, making the acid weaker (higher pKa).[1][6] This is critical for optimizing pH during acid-base extractions.
Melting Point (°C) 12298–100[7]110.5[3]182–185[4][5]The high symmetry and efficient crystal packing of the para isomer lead to a significantly higher melting point, often making it easier to crystallize. The lower melting points of ortho and meta isomers can increase the likelihood of "oiling out."
Solubility Sparingly soluble in cold water; soluble in organic solvents.Soluble in organic solvents.Soluble in boiling water and organic solvents.[3]Limited solubility in water (0.3 g/L at RT); soluble in ethanol, ether.[4]Solubility differences are key to selecting an appropriate recrystallization solvent. The methoxy group can increase polarity, affecting solubility in mixed solvent systems.

Troubleshooting Guide: Purification Techniques

This section addresses common problems encountered during the purification of methoxy-substituted carboxylic acids, organized by technique.

Section 1: Acid-Base Extraction Issues

Acid-base extraction is the first line of defense for purifying carboxylic acids.[8][9][10] It exploits the ability to convert the acid into its water-soluble carboxylate salt, separating it from neutral or basic impurities.

Q1: After adding aqueous base (e.g., NaHCO₃) to my organic layer, a thick emulsion formed that won't separate. What should I do?

A1: Emulsion formation is common when the densities of the aqueous and organic layers are too similar or when surfactants are present.

  • Immediate Action: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer will increase its density and help break the emulsion. Gently swirl or rock the separatory funnel; do not shake vigorously.

  • Underlying Cause & Prevention: The methoxy group can impart some surfactant-like properties. To prevent this, use a more dilute solution of your crude product. If the problem persists, consider filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) to break up the microscopic droplets. For subsequent extractions, reduce the shaking intensity.

Q2: I've re-acidified the basic aqueous layer, but my product isn't precipitating out, or the yield is very low. Why?

A2: This issue typically points to two main causes: incomplete acidification or higher-than-expected water solubility of your product.

  • Verify pH: Do not rely on stoichiometric calculations alone. Use pH paper or a pH meter to ensure the aqueous solution is acidic, ideally pH 1-2. Add the acid (e.g., 1-3M HCl) slowly and with stirring until no more precipitate forms and the pH is strongly acidic.[9]

  • Address Solubility: Some methoxy-substituted carboxylic acids, especially those with additional polar groups, can be surprisingly soluble in acidic water.

    • Chill the Solution: Cool the acidified solution in an ice bath for at least 30 minutes to maximize precipitation.[11]

    • "Salt Out" the Product: Add solid NaCl to the aqueous solution to decrease the solubility of your organic product.

    • Back-Extraction: If precipitation is still poor, you may need to perform a "back-extraction." Extract the acidified aqueous solution with a clean organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[12]

Section 2: Recrystallization Challenges

Recrystallization is the workhorse technique for purifying solid organic compounds, but methoxy-substituted acids can be tricky.[13][14]

Q3: My compound "oils out" instead of forming crystals when the recrystallization solution cools. How can I fix this?

A3: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point. The lower melting points of ortho- and meta-methoxybenzoic acids make them particularly susceptible.

  • Explanation: The methoxy group can disrupt ideal crystal lattice formation. Instead of neatly packing into a solid crystal, the molecules crash out of solution as a liquid super-saturated with solvent.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool. Do not place it directly in an ice bath.[15]

    • Use More Solvent: The initial solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

    • Change Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] For polar methoxy acids, consider a mixed solvent system like ethanol/water or acetone/water.[15] Dissolve the compound in the "good" solvent (e.g., hot ethanol) and slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to clarify and cool slowly.

    • Scratching & Seeding: If the solution becomes supersaturated without crystallizing, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[15] If you have a pure crystal, add a tiny "seed crystal" to initiate crystallization.

Q4: I've tried several solvents, but I can't find one that works well for recrystallization. What are my options?

A4: This is a common frustration. If a single or two-component solvent system fails, a systematic approach is needed.

  • Systematic Solvent Screening: Test solubility in small vials with common solvents of varying polarity: hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, water. Look for a solvent that requires heating to dissolve your compound.

  • Alternative Techniques: If recrystallization proves ineffective, the impurity profile may be unsuitable for this method. It is time to consider column chromatography to remove impurities that are structurally very similar to your product.

Section 3: Column Chromatography Problems

Chromatography is a powerful tool, but the acidic nature of both the analyte and the stationary phase (silica gel) requires careful optimization.

Q5: My carboxylic acid is streaking badly on the TLC plate and won't elute from my silica gel column. What's happening?

A5: This is a classic problem caused by strong interactions between the acidic carboxylic acid and the slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[16][17] The compound binds tightly, leading to poor elution and significant tailing.

  • Explanation: The carboxyl group can hydrogen bond very strongly to the silica surface, essentially getting "stuck." This prevents it from moving with the mobile phase in a tight band.

  • Solutions:

    • Acidify the Mobile Phase: The most common solution is to add a small amount of a volatile acid to your eluent system (e.g., 0.5-2% acetic acid). The added acid protonates the carboxylate and occupies the basic sites on the silica, reducing the analyte's binding and allowing it to elute properly.[16] This is effective for moving acidic compounds.[18]

    • Use a More Polar Solvent System: Increase the polarity of your eluent. For example, switch from 20% ethyl acetate/hexane to 50% ethyl acetate/hexane or add a small amount of methanol (e.g., 1-5% methanol in dichloromethane).

    • Use a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.

      • Neutral Alumina: Can be effective for separating acids if they are not acid-sensitive.[17]

      • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. Your polar carboxylic acid will elute earlier. This is an excellent, though more expensive, alternative for purifying highly polar compounds.[17]

Special Topic: The Demethylation Impurity

A frequent and challenging impurity in reactions involving methoxy-substituted aromatics is the corresponding hydroxy-substituted (phenolic) carboxylic acid.

Q6: My NMR shows a small amount of a second aromatic compound, and I suspect it's the demethylated version of my product. How is this formed and how do I remove it?

A6: The aryl methyl ether linkage can be cleaved under acidic conditions, particularly with heat or in the presence of Lewis acids or certain nucleophiles like halides.[19][20][21] This process, called demethylation, generates a phenol.

  • Mechanism: The ether oxygen is protonated by an acid, turning it into a good leaving group. A nucleophile (e.g., Br⁻, I⁻) can then attack the methyl group via an Sₙ2 mechanism, cleaving the C-O bond and forming the phenol and a methyl halide.[19][21]

  • Purification Strategy: The key to separating the desired methoxy-acid from the impurity hydroxy-acid is to exploit the large pKa difference between a carboxylic acid (~4-5) and a phenol (~10).

    • Selective Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid is acidic enough to be deprotonated by bicarbonate and will move into the aqueous layer. The phenol is not acidic enough and will remain in the organic layer.[12]

    • Separation: Separate the layers. The organic layer now contains the phenolic impurity. The aqueous layer contains your desired product as its carboxylate salt.

    • Isolation: Re-acidify the aqueous layer with HCl to precipitate your pure methoxy-substituted carboxylic acid, then collect by filtration.

Purification Workflows & Diagrams

Visualizing the decision-making process can streamline your purification strategy.

Diagram 1: General Purification Strategy

This flowchart provides a logical path for purifying a crude, solid methoxy-substituted carboxylic acid.

Purification_Workflow Start Crude Solid Product Extraction Perform Acid-Base Extraction (e.g., EtOAc / aq. NaHCO3) Start->Extraction Acidify Acidify Aqueous Layer (HCl to pH 1-2) Extraction->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate Purity_Check Assess Purity (TLC, NMR, LCMS) Precipitate->Purity_Check Crystallize Recrystallization Purity_Check->Crystallize <98% Pure, Few Spots on TLC Chromatography Column Chromatography (Acidified Eluent) Purity_Check->Chromatography <90% Pure, Multiple Spots on TLC End Pure Product Purity_Check->End >98% Pure Crystallize->Purity_Check Chromatography->Purity_Check

Caption: Decision tree for selecting a purification method.

Diagram 2: Demethylation Impurity Removal Workflow

This diagram illustrates the selective extraction process described in Q6.

Demethylation_Removal cluster_0 Separatory Funnel cluster_1 After Separation Organic_Layer Organic Layer (EtOAc) Contains: - R-COOH (Desired Product) - R-OH (Impurity) Add_Base Add aq. NaHCO3 & Shake Organic_Layer->Add_Base Organic_Out Organic Layer Contains: R-OH (Impurity) Add_Base->Organic_Out Aqueous_Out Aqueous Layer Contains: R-COO- Na+ (Desired Salt) Add_Base->Aqueous_Out Acidify Acidify with HCl Aqueous_Out->Acidify Final_Product Precipitated R-COOH (Pure Product) Acidify->Final_Product

Caption: Workflow for separating phenolic impurities.

Detailed Protocols

Protocol 1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL. Use a volume that is about 2-3 times the expected volume of the aqueous base.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1."

  • Second Extraction: Add a second, fresh portion of NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the extraction process and combine the aqueous layer with "Aqueous 1."

  • Wash: Wash the organic layer with brine to remove residual water-soluble components. This organic layer contains neutral impurities and, potentially, phenolic impurities.

  • Acidification & Isolation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 3M HCl dropwise with constant swirling until gas evolution ceases and the pH is ~1-2 (test with pH paper).

  • Collection: Collect the resulting precipitate by vacuum filtration, washing the solid in the funnel with a small amount of ice-cold deionized water.[13]

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution hot on a hot plate.

  • Add Anti-Solvent: While the ethanol solution is hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarify: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.[13][15]

  • Induce Crystallization (if needed): If no crystals form, scratch the inner wall of the flask with a glass rod.

  • Maximize Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for 15-30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture (in the same ratio). Dry the crystals thoroughly.[15]

References

  • Lawrence, J. F., & Leduc, R. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids.
  • Recrystallization Procedure. (n.d.).
  • Fredriksson, A., & Stone-Elander, S. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(7), 529-538.
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.
  • 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
  • Ether cleavage. (n.d.). Wikipedia.
  • Silica Gel Column Chrom
  • 2-Methoxybenzoic Acid. (n.d.). Sarchem Labs.
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. (n.d.).
  • 3-Methoxybenzoic Acid. (n.d.). PubChem.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Do acid groups bind to the silicagel while doing column chromatography? (2015).
  • p-Anisic Acid (4-Methoxybenzoic Acid) Frequently Asked Questions (FAQ). (n.d.). LISKON.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • 4-Methoxybenzoic Acid. (n.d.). PubChem.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystalliz
  • How to Improve Carboxylic Acid Extraction Processes? (n.d.).
  • Acid-Base Extraction. (n.d.). Acid-Base Extraction.1.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • How Delocalized Electrons Affect pKa Values. (2020). Chemistry LibreTexts.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
  • Synthesis of methoxy carboxylic acids. (n.d.). PrepChem.com.
  • Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. (2016).
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
  • Estimation of pKa values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (n.d.).
  • Acid-base Properties of Phenols. (2022). Chemistry LibreTexts.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (n.d.). MDPI.
  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (n.d.).
  • 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. (n.d.).
  • Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. (n.d.). RSC Publishing.
  • Method for preparing heterocyclic-carboxylic acids. (2003).
  • Synthesis of Methoxy Substituted Centrally Chiral Triynes as Precursors of Functionalised Nonracemic Helicene-Like Compounds. (n.d.).
  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (n.d.). MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylnicotinic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-methylnicotinic acid. This document provides in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-methylnicotinic acid. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on by-product formation and control.

Introduction to 5-Methylnicotinic Acid Synthesis

5-Methylnicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis most commonly begins with the oxidation of 3,5-lutidine (3,5-dimethylpyridine). The choice of oxidizing agent and the control of reaction parameters are critical for achieving high yield and purity, as the reaction is often accompanied by the formation of undesirable by-products. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 5-methylnicotinic acid from 3,5-lutidine?

A1: The primary by-products depend on the oxidizing agent used.

  • When using strong oxidizing agents like potassium permanganate (KMnO₄), the most common by-product is pyridine-3,5-dicarboxylic acid , resulting from the over-oxidation of both methyl groups of 3,5-lutidine.[1][2][3] Another significant by-product of this method is manganese dioxide (MnO₂) , which can pose filtration challenges.[1][2]

  • When using a hydrogen peroxide (H₂O₂)/sulfuric acid (H₂SO₄) system, a potential intermediate and by-product is 3,5-lutidine-N-oxide .[1][2] The formation of pyridine-3,5-dicarboxylic acid is generally less pronounced with this method due to the milder nature of the oxidant.[1]

Q2: How can I minimize the formation of pyridine-3,5-dicarboxylic acid?

A2: Minimizing the formation of this over-oxidation product is key to improving the yield of 5-methylnicotinic acid.

  • Choice of Oxidant: Using a milder and more selective oxidizing system, such as hydrogen peroxide in sulfuric acid, can significantly reduce the formation of the dicarboxylic acid compared to potassium permanganate.[1][2]

  • Control of Stoichiometry: Carefully controlling the molar ratio of the oxidizing agent to 3,5-lutidine is crucial. An excess of the oxidant will favor the formation of the dicarboxylic acid.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. For the KMnO₄ oxidation, the reaction is typically run at a controlled temperature (e.g., 25-45°C) to manage the exothermic reaction and improve selectivity.[4] For the H₂O₂/H₂SO₄ system, a higher temperature (110-150°C) is required to facilitate the oxidation of the methyl group over N-oxide formation.[1][2]

Q3: I am observing a significant amount of a solid by-product that is difficult to filter. What is it and how can I manage it?

A3: If you are using potassium permanganate as the oxidizing agent, this solid by-product is very likely manganese dioxide (MnO₂).[1][2] This is an inherent part of the reaction. To manage this:

  • Filtration Aids: Using a filter aid like celite can help to improve the filtration of the fine MnO₂ particles.

  • Centrifugation: For larger scale reactions, centrifugation followed by decantation of the supernatant can be more effective than filtration.

  • Alternative Oxidants: To avoid the formation of MnO₂ altogether, consider using the hydrogen peroxide/sulfuric acid oxidation method.[1]

Q4: How do I separate 5-methylnicotinic acid from pyridine-3,5-dicarboxylic acid?

A4: The separation of these two acids is effectively achieved by leveraging their different solubilities at varying pH levels.[3][4] Pyridine-3,5-dicarboxylic acid is less soluble at a lower pH than 5-methylnicotinic acid. A typical procedure involves:

  • After the reaction, the mixture is filtered to remove any solid by-products like MnO₂.

  • The filtrate is then acidified, typically with hydrochloric acid, to a pH of around 0.3-0.6.[3] At this pH, the pyridine-3,5-dicarboxylic acid will precipitate out and can be removed by filtration or centrifugation.

  • The pH of the remaining filtrate is then adjusted to approximately 2.5-3.2, which will cause the 5-methylnicotinic acid to precipitate.[3] The product can then be collected by filtration.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of 5-methylnicotinic acid - Incomplete reaction. - Over-oxidation to pyridine-3,5-dicarboxylic acid. - Formation of 3,5-lutidine-N-oxide (with H₂O₂).- Extend reaction time or increase temperature (within optimal range) to ensure complete conversion of the starting material. - Reduce the molar ratio of the oxidizing agent. Titrate the oxidant slowly to maintain better control. - If using H₂O₂, ensure the reaction temperature is sufficiently high (110-150°C) to favor methyl group oxidation.[1][2]
High levels of pyridine-3,5-dicarboxylic acid impurity - Excess oxidizing agent. - Reaction temperature too high (with KMnO₄).- Re-evaluate the stoichiometry of your reagents. Use a slight excess of 3,5-lutidine if necessary. - Improve temperature control. Use a cooling bath to manage the exotherm of the permanganate oxidation.
Product is difficult to purify - Inefficient separation of acidic by-products. - Co-precipitation of the product and by-products.- Carefully monitor and control the pH during the separation steps. Use a calibrated pH meter. - Consider a recrystallization step. Ethanol is a suitable solvent for the recrystallization of 5-methylnicotinic acid to improve its purity.[3][4]
Reaction is sluggish or does not initiate - Low reaction temperature. - Poor quality of reagents.- Gradually increase the reaction temperature to the recommended range for the chosen method. - Verify the concentration and purity of your starting materials and reagents , especially the hydrogen peroxide solution.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylnicotinic Acid via Potassium Permanganate Oxidation

This protocol is based on established laboratory procedures.[4][5]

  • In a reaction vessel, dissolve 3,5-lutidine in water.

  • Slowly add potassium permanganate to the solution in portions over several hours, while maintaining the temperature between 25-35°C with external cooling.

  • After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 45°C) for 16-20 hours to ensure the reaction goes to completion.[4]

  • Filter the reaction mixture to remove the manganese dioxide by-product. Wash the filter cake with water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 0.5 to precipitate the pyridine-3,5-dicarboxylic acid by-product.[3][4]

  • Filter to remove the precipitated by-product.

  • Adjust the pH of the filtrate to around 3.0 with a base (e.g., sodium hydroxide) to precipitate the crude 5-methylnicotinic acid.[4]

  • Collect the crude product by filtration and dry.

  • For further purification, recrystallize the crude product from ethanol.[4]

Protocol 2: Synthesis of 5-Methylnicotinic Acid via Hydrogen Peroxide Oxidation

This protocol is adapted from patented methods.[1][2]

  • In a reaction vessel, add concentrated sulfuric acid.

  • Carefully add 3,5-lutidine to the sulfuric acid with stirring and cooling.

  • Heat the mixture to 110-130°C.

  • Slowly add hydrogen peroxide (e.g., 30% solution) to the reaction mixture over several hours, maintaining the temperature within the specified range.

  • After the addition is complete, continue to heat the mixture for 5-20 hours.[1][2]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water.

  • Adjust the pH of the solution to 3-4 with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 5-methylnicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Visualizing Reaction Pathways and By-Product Formation

The following diagrams illustrate the key reaction pathways and the formation of major by-products.

Synthesis_Pathways cluster_start Starting Material cluster_kmno4 KMnO₄ Oxidation cluster_h2o2 H₂O₂ / H₂SO₄ Oxidation 3,5-Lutidine 3,5-Lutidine 5-Methylnicotinic_Acid_K 5-Methylnicotinic Acid 3,5-Lutidine->5-Methylnicotinic_Acid_K KMnO₄ MnO2 MnO₂ (By-product) 3,5-Lutidine->MnO2 KMnO₄ 5-Methylnicotinic_Acid_H 5-Methylnicotinic Acid 3,5-Lutidine->5-Methylnicotinic_Acid_H H₂O₂, 110-150°C 3,5-Lutidine-N-Oxide 3,5-Lutidine-N-Oxide (Intermediate/By-product) 3,5-Lutidine->3,5-Lutidine-N-Oxide H₂O₂, 90-100°C Pyridine-3,5-dicarboxylic_Acid Pyridine-3,5-dicarboxylic Acid (Over-oxidation By-product) 5-Methylnicotinic_Acid_K->Pyridine-3,5-dicarboxylic_Acid Excess KMnO₄ 3,5-Lutidine-N-Oxide->5-Methylnicotinic_Acid_H Heat (>100°C)

Caption: Oxidation pathways of 3,5-lutidine to 5-methylnicotinic acid.

Separation_Workflow Start Reaction Mixture (Post-MnO₂ Filtration) Adjust_pH_Low Adjust pH to 0.3-0.6 with HCl Start->Adjust_pH_Low Filter_Dicarboxylic Filter/Centrifuge Adjust_pH_Low->Filter_Dicarboxylic Precipitate_Dicarboxylic Pyridine-3,5-dicarboxylic Acid Precipitates Filter_Dicarboxylic->Precipitate_Dicarboxylic Solid Filtrate_1 Filtrate containing 5-Methylnicotinic Acid Filter_Dicarboxylic->Filtrate_1 Liquid Adjust_pH_High Adjust pH to 2.5-3.2 Filtrate_1->Adjust_pH_High Filter_Product Filter/Centrifuge Adjust_pH_High->Filter_Product Product 5-Methylnicotinic Acid (Crude Product) Filter_Product->Product

Caption: Workflow for the separation of 5-methylnicotinic acid.

References

  • CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents.
  • CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents.
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-4-methylnicotinic Acid

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Methoxy-4-methylnicotinic acid, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of 5-Methoxy-4-methylnicotinic acid is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yields in multi-step syntheses can be attributed to several factors, from incomplete reactions to losses during workup and purification.[1] A systematic approach to identifying the bottleneck is crucial.

Possible Causes & Solutions:

  • Incomplete Hydrolysis of the Nitrile/Ester Precursor: The final step in many synthetic routes to nicotinic acid derivatives is the hydrolysis of a nitrile or ester.

    • Causality: Insufficient reaction time, inadequate temperature, or suboptimal pH can lead to incomplete conversion.[1] For instance, the hydrolysis of a nitrile group is sensitive to pH; acidic conditions protonate the nitrile, making it more susceptible to nucleophilic attack by water, while basic conditions allow for direct attack by hydroxide ions.[1]

    • Solution:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time.[1][2]

      • Optimize Reaction Conditions: If the reaction is stalling, consider incrementally increasing the temperature or extending the reaction time.[1] For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.

      • Ensure Homogeneity: If the reaction mixture is heterogeneous, improve stirring or consider a co-solvent to increase solubility.

  • Side Reactions: The formation of byproducts is a common culprit for reduced yields.[1]

    • Causality: In routes starting from a nitrile, partial hydrolysis can lead to the formation of the corresponding amide (5-methoxy-4-methylnicotinamide) as a significant byproduct.[1] Over-oxidation of the methyl group on the pyridine ring can also occur if harsh oxidizing agents are used in earlier steps.[1]

    • Solution:

      • Control Reaction Conditions: For hydrolysis, carefully control the temperature and reaction time to minimize the formation of the amide byproduct.

      • Choice of Reagents: If synthesizing from a precursor requiring oxidation, select a milder or more selective oxidizing agent to prevent over-oxidation.[3]

  • Purification Losses: Significant amounts of product can be lost during workup and recrystallization steps.[1]

    • Causality: Using an excessive volume of solvent for recrystallization can lead to a substantial portion of the product remaining in the mother liquor.[1] Multiple recrystallization steps, while improving purity, can cumulatively decrease the yield.

    • Solution:

      • Optimize Recrystallization: Carefully determine the minimum amount of hot solvent needed to dissolve the crude product. Cooling the solution slowly and then chilling it in an ice bath can maximize crystal formation.

      • Purification Strategy: For crude products with significant impurities, consider alternative purification methods like column chromatography before a final recrystallization step.[2]

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product, as indicated by NMR and LC-MS. How can I identify and minimize them?

A: Impurity profiling is key to optimizing your synthesis. The nature of the impurity often points to the specific step in the synthesis that requires modification.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material: The presence of the nitrile or ester precursor.

    • Cause: Incomplete reaction, as discussed in "Issue 1".

    • Solution: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.[1] Monitor closely with TLC or HPLC.

  • Amide Byproduct (from Nitrile Hydrolysis): 5-methoxy-4-methylnicotinamide.

    • Cause: Partial hydrolysis of the nitrile.[1]

    • Solution:

      • Reaction Conditions: Prolonged reaction times or elevated temperatures during hydrolysis can sometimes favor the complete conversion to the carboxylic acid.

      • pH Control: The rate of hydrolysis is highly dependent on pH.[1] Experiment with varying concentrations of acid or base to find the optimal conditions for complete hydrolysis to the carboxylic acid.

  • Over-oxidation Products: If an oxidation step is involved in the synthesis of the precursor.

    • Cause: The use of overly strong or non-selective oxidizing agents.[1] For example, oxidation of a related compound, 3,5-lutidine, with potassium permanganate can lead to the formation of 3,5-pyridinedicarboxylic acid as a byproduct.[4][5]

    • Solution:

      • Milder Oxidants: Consider using milder oxidizing agents.

      • Controlled Addition: Add the oxidizing agent portion-wise at a controlled temperature to prevent localized overheating and over-oxidation.[5]

Issue 3: Difficulty with Purification

Q: My crude product is an oil or a highly discolored solid, making purification by recrystallization challenging. What are my options?

A: A difficult-to-purify crude product often indicates the presence of significant impurities that may inhibit crystallization or are colored.

Troubleshooting Purification:

  • Oily Crude Product:

    • Cause: This could be due to the presence of residual solvent or low-melting impurities.

    • Solution:

      • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.

      • Column Chromatography: If trituration fails, silica gel column chromatography is a reliable method for separating the desired product from impurities.[2] A suitable solvent system can be determined by TLC analysis.

  • Discolored Solid:

    • Cause: Colored impurities often arise from side reactions or the degradation of reagents.

    • Solution:

      • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

      • Column Chromatography: As with oily products, column chromatography is very effective at removing colored impurities.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 5-Methoxy-4-methylnicotinic acid.

Q1: What is a common and reliable synthetic route for 5-Methoxy-4-methylnicotinic acid?

A common strategy involves the synthesis of an ester or nitrile derivative as a key intermediate, followed by hydrolysis to the final carboxylic acid.[3] A representative route could start from a commercially available substituted pyridine.

Q2: How can I monitor the progress of my reactions effectively?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most organic reactions.[1][2] For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q3: What are the key safety precautions I should take during this synthesis?

  • Handling Reagents: Always handle strong acids, bases, and oxidizing agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Violent Reactions: Some oxidation reactions, for instance, using nitric acid, can be highly exothermic and may react violently if the temperature is not controlled.[6] Always add reagents slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

III. Optimized Experimental Protocol

The following is a detailed, step-by-step methodology for a potential synthesis of 5-Methoxy-4-methylnicotinic acid, assuming a two-step process from a nitrile precursor.

Step 1: Synthesis of 5-Methoxy-4-methylnicotinonitrile (Illustrative)

This is a hypothetical precursor for the purpose of illustrating the subsequent hydrolysis. The synthesis of this specific nitrile would depend on the available starting materials.

Step 2: Hydrolysis of 5-Methoxy-4-methylnicotinonitrile to 5-Methoxy-4-methylnicotinic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Methoxy-4-methylnicotinonitrile (1.0 eq).

  • Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting nitrile spot has disappeared. This may take several hours.

  • Workup - Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 3-4. The product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the product under vacuum to obtain the crude 5-Methoxy-4-methylnicotinic acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield Incomplete reactionExtend reaction time, increase temperature, monitor with TLC/HPLC.[1]
Side reactionsOptimize reaction conditions, use milder reagents.[1]
Purification lossesMinimize solvent volume for recrystallization.[1]
Impurities Unreacted starting materialDrive reaction to completion.[1]
Amide byproductAdjust hydrolysis conditions (time, temp, pH).[1]
Over-oxidationUse selective oxidizing agents.[1]
Purification Difficulty Oily crude productTriturate with a non-polar solvent, use column chromatography.[2]
Discolored solidTreat with activated charcoal during recrystallization, use column chromatography.[2]
Diagrams
General Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry incomplete->optimize Yes side_products Side Products Present? incomplete->side_products No optimize->check_reaction modify_conditions Modify Conditions: - Milder Reagents - Lower Temperature side_products->modify_conditions Yes workup Proceed to Workup & Purification side_products->workup No modify_conditions->check_reaction purification_issue Purification Difficulty? workup->purification_issue recrystallize Optimize Recrystallization purification_issue->recrystallize No chromatography Perform Column Chromatography purification_issue->chromatography Yes end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Conceptual Synthetic Pathway

G start Substituted Pyridine Starting Material intermediate Formation of Nitrile or Ester Intermediate start->intermediate Multi-step functionalization hydrolysis Hydrolysis (Acidic or Basic) intermediate->hydrolysis product 5-Methoxy-4-methylnicotinic Acid hydrolysis->product

Caption: A generalized synthetic route to 5-Methoxy-4-methylnicotinic acid.

V. References

  • Benchchem. (n.d.). 5-Chloro-2-methoxy-4-methylnicotinic acid. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids. Retrieved from

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from

  • Ciamician, G., & Dennstedt, M. (1904). Nicotinic Acid. Organic Syntheses. Retrieved from

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Retrieved from

  • ChemicalBook. (n.d.). 5-Methylnicotinic acid synthesis. Retrieved from

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Purification of 5-Methoxy-4-methylnicotinic Acid

Welcome to the dedicated technical support center for the purification of 5-Methoxy-4-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 5-Methoxy-4-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification workflow.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of 5-Methoxy-4-methylnicotinic acid during recrystallization, resulting in a very low yield. What are the likely causes and how can I optimize this step?

Answer: Low yield during recrystallization is a frequent challenge. The key is to understand the solubility profile of your compound and the principles of crystal formation.[1][2]

Potential Causes & Strategic Solutions:

  • Suboptimal Solvent Selection: The ideal solvent for recrystallization should dissolve 5-Methoxy-4-methylnicotinic acid well at elevated temperatures but poorly at room temperature or below.[1][2] If the compound remains highly soluble in the cold solvent, a significant portion will be lost in the mother liquor.

    • Expert Recommendation: For nicotinic acid derivatives, polar protic solvents are often a good starting point. Consider ethanol, isopropanol, or a mixture of an alcohol with water. A small-scale solubility test with your crude material in various solvents is a crucial first step. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Excessive Solvent Volume: Using more solvent than necessary to dissolve the crude product at its boiling point will result in a lower recovery of the purified compound upon cooling.[3]

    • Protocol Enhancement: Heat your crude 5-Methoxy-4-methylnicotinic acid in a flask and add the hot recrystallization solvent portion-wise. Add just enough solvent to achieve complete dissolution. This minimizes the amount of product that remains in the solution after cooling.

  • Premature Crystallization: If the solution cools too rapidly, especially during a hot filtration step to remove insoluble impurities, the product can "crash out" of solution, trapping impurities and leading to losses on the filter paper.

    • Best Practice: Preheat your filtration apparatus (e.g., Buchner funnel and filter flask). If possible, use a jacketed funnel with circulating hot water. This will maintain a temperature high enough to keep your compound dissolved during filtration.

  • Inadequate Cooling: To maximize crystal formation, the solution needs to be cooled sufficiently and for an adequate duration.

    • Optimization Tip: Allow the flask to cool slowly to room temperature on the benchtop. Slow cooling often results in larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least an hour to maximize precipitation.

Issue 2: Persistent Impurities in the Final Product

Question: My post-purification analysis (NMR/LC-MS) of 5-Methoxy-4-methylnicotinic acid still shows the presence of significant impurities. What advanced purification strategies can I employ?

Answer: The choice of a secondary purification technique depends on the nature of the impurities. For nicotinic acid derivatives, common impurities can arise from the starting materials or side reactions during synthesis.

Advanced Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating acidic compounds like 5-Methoxy-4-methylnicotinic acid from neutral or basic impurities.

    • Step-by-Step Protocol:

      • Dissolve the impure solid in an organic solvent such as ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic 5-Methoxy-4-methylnicotinic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

      • Separate the aqueous layer, and then carefully re-acidify it with 1M HCl to a pH of approximately 3-4. This will re-protonate the carboxylate, causing the purified 5-Methoxy-4-methylnicotinic acid to precipitate.

      • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Flash Column Chromatography: When dealing with impurities of similar acidity but different polarity, column chromatography is the method of choice.[4][5][6]

    • Recommended Conditions:

      • Stationary Phase: Silica gel is the standard choice for compounds of this nature.

      • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a good starting point. For acidic compounds like this, adding a small amount of acetic acid (0.1-1%) to the mobile phase can significantly improve peak shape and prevent tailing. A common mobile phase for polar compounds is also a mixture of methanol in dichloromethane.[4][6]

Decision Tree for Purification Strategy

purification_flowchart start Crude 5-Methoxy-4-methylnicotinic Acid recrystallization Recrystallization start->recrystallization analysis1 Purity Check (NMR/LC-MS) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity > 98% troubleshoot Impurity Detected analysis1->troubleshoot Purity < 98% acid_base Acid-Base Extraction troubleshoot->acid_base analysis2 Purity Check acid_base->analysis2 analysis2->pure_product Purity > 98% chromatography Column Chromatography analysis2->chromatography Impurity Persists analysis3 Purity Check chromatography->analysis3 analysis3->pure_product Purity > 98%

Caption: A decision-making workflow for the purification of 5-Methoxy-4-methylnicotinic acid.

Issue 3: Product "Oiling Out" Instead of Crystallizing

Question: During recrystallization, my 5-Methoxy-4-methylnicotinic acid is separating as an oil rather than forming solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This can often be remedied by adjusting the solvent system or crystallization conditions.

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point of the solvent.

  • Solvent System Modification: If a single solvent is causing the issue, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. For 5-Methoxy-4-methylnicotinic acid, a good solvent might be ethanol or acetone, and a poor solvent could be water or hexanes.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid 5-Methoxy-4-methylnicotinic acid, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 5-Methoxy-4-methylnicotinic acid?

A1: While specific data for this exact compound is not widely published, related nicotinic acid derivatives are typically white to off-white crystalline solids. The melting point is a key indicator of purity; a sharp melting point is indicative of a pure compound. For comparison, 5-methylnicotinic acid has a melting point of 208-218°C.

Q2: What are the recommended storage conditions for 5-Methoxy-4-methylnicotinic acid?

A2: To ensure long-term stability, 5-Methoxy-4-methylnicotinic acid should be stored in a tightly sealed container in a cool, dry, and dark place. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation.

Q3: What safety precautions should be taken when handling this compound?

A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: Can reverse-phase chromatography be used for the purification of 5-Methoxy-4-methylnicotinic acid?

A4: Yes, reverse-phase chromatography is a viable option, particularly for removing more non-polar impurities. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). A small amount of an acid, like formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group and achieve better peak shapes.

III. Summary of Purification Parameters

ParameterRecommended Solvent/SystemKey Considerations
Recrystallization Ethanol, Isopropanol, or Ethanol/Water mixtureUse minimal hot solvent; cool slowly to maximize yield and crystal size.
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexanes + 0.5% Acetic Acid or Methanol/DichloromethaneThe addition of acetic acid can improve peak symmetry for acidic compounds.
Acid-Base Extraction Organic Solvent: Ethyl Acetate Aqueous Base: Saturated Sodium BicarbonateA highly effective method for removing neutral or basic impurities.

IV. References

  • Google Patents. (2012). Preparing method of 5-methylnicotinicacid.

  • Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.

  • Google Patents. (2022). Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.

  • Google Patents. (1962). Purification of nicotinic acid.

  • Google Patents. (2014). Preparing method of 5-methylnicotinicacid.

  • ACS Publications. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Morphological Study of Nicotinamide and p-Coumaric Acid Cocrystal. [Link]

  • Google Patents. (1986). Process for the production of 6-methylnicotinic acid ester.

  • Wiley Online Library. (2005). Supporting Information - Eur. J. Org. Chem.[Link]

  • Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

  • Google APIs. United States Patent Office. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents. (2020). Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Pyridine Derivative Synthesis

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyridine synthesis from the be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyridine synthesis from the bench to a larger scale. Scaling up any chemical synthesis presents a unique set of challenges, and pyridine chemistry is no exception. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve common issues encountered during the scale-up process. Our goal is to equip you with the knowledge to ensure your scaled-up synthesis is efficient, safe, and reproducible.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Problems

This section addresses specific, practical problems that can arise during the scale-up of pyridine derivative synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Inconsistent Yields and Reaction Stalls Upon Scale-Up

Question: My reaction worked perfectly on a 1-gram scale, but when I scaled it up to 100 grams, the yield dropped significantly, and the reaction seems to have stalled. What's going on?

Answer: This is a classic scale-up challenge that typically points to issues with mass and heat transfer. In larger reaction vessels, inefficient mixing and temperature gradients can create localized "hot spots" or areas where reactants are not sufficiently interacting.[1]

Potential Causes & Solutions:

  • Inadequate Mixing: What works for a small flask with a magnetic stir bar is often insufficient for a larger reactor.

    • Solution: Employ a mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure homogenous mixing of the reaction mixture.[1]

  • Poor Heat Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control in larger vessels, leading to side reactions or degradation of products.[1]

    • Solution: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic steps, consider a semi-batch approach where one of the reagents is added slowly and controllably to manage the heat evolution.[1]

  • Localized Concentration Gradients: In large volumes, slow addition of a reagent can lead to high local concentrations, which may favor side product formation.

    • Solution: In addition to efficient stirring, consider subsurface addition of reagents to promote rapid dispersion.

Experimental Protocol: Pilot Run for Identifying Scale-Up Issues

  • Before committing to a large-scale run, perform an intermediate-scale pilot reaction (e.g., 10-20% of the final scale).[1]

  • Equip the reactor with probes to monitor both the internal reaction temperature and the temperature of the heating/cooling jacket.

  • Take aliquots of the reaction mixture at regular intervals and analyze them by a suitable method (e.g., HPLC, TLC) to monitor the consumption of starting materials and the formation of products and byproducts.[2]

  • Record any significant temperature fluctuations or changes in the reaction profile compared to the lab-scale experiment. This data will be invaluable for optimizing the large-scale process.

Issue 2: The Product is Difficult to Purify at Scale

Question: I'm struggling with the purification of my pyridine derivative. On a small scale, I could use column chromatography, but this is not practical for multi-kilogram quantities. What are my options?

Answer: Purification is a major hurdle in scaling up. The presence of impurities with similar physical properties to the desired product, such as homologues like picolines and lutidines, can make purification by simple distillation challenging.[3] A multi-pronged approach is often necessary.

Potential Causes & Solutions:

  • Product and Impurities Have Similar Polarity: This makes separation by chromatography or simple extraction difficult.[1]

    • Solution 1: Recrystallization. Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

    • Solution 2: Acid-Base Extraction. Since pyridine and its derivatives are basic, you can often use an acidic wash (e.g., dilute HCl) to extract the product into an aqueous layer, leaving non-basic impurities behind in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

    • Solution 3: Distillation. For volatile pyridine derivatives, fractional distillation under reduced pressure can be an effective purification method.[2]

  • Product is an Oil or Difficult to Crystallize:

    • Solution: Try triturating the crude oil with a non-polar solvent to induce solidification.[1] If the product is intended to be a salt, ensure the correct stoichiometry of the acid is used during salt formation.

  • Product Adheres Strongly to Silica Gel: This is a common issue with basic compounds like pyridines due to interactions with acidic silanol groups on the silica surface.

    • Solution: If chromatography is unavoidable, consider using a different stationary phase like alumina or a deactivated silica gel. Alternatively, adding a small amount of a competing base like triethylamine to the mobile phase can reduce peak tailing and improve recovery.

Issue 3: My "Pure" Pyridine Starting Material is Yellow or Brown

Question: I'm using a commercially available pyridine, but it has a distinct yellow or brown color. Will this affect my reaction, and how can I purify it?

Answer: The discoloration of pyridine is often due to the presence of impurities or degradation products.[3] These impurities can potentially interfere with your reaction, especially if you are using sensitive catalysts. Purification is recommended before use in a large-scale synthesis.

Solution:

Purification by distillation is the most common method to remove colored impurities. Often, a pre-treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation will yield a colorless liquid.[3]

Experimental Protocol: Purification of Pyridine

  • Drying: Pyridine is hygroscopic and can form an azeotrope with water, making simple distillation ineffective for complete water removal.[3] For rigorous drying, first, pre-treat the pyridine with KOH pellets to remove the bulk of the water.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

  • Final Drying & Reflux: Add calcium hydride (CaH₂) to the decanted pyridine and reflux the mixture for a few hours. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed and is properly vented.[3]

  • Distillation: Distill the dry pyridine, ensuring that all glassware is dry and the system is protected from atmospheric moisture.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and safety of scaling up pyridine derivative synthesis.

Q1: What are the most common synthetic routes for pyridine derivatives on a larger scale, and what are their pros and cons?

A1: Several classical methods are employed for the large-scale synthesis of the pyridine ring.[4][5][6] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Synthetic RouteDescriptionAdvantagesDisadvantages
Hantzsch Synthesis A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[7]Inexpensive and readily available starting materials.[8]Can have low yields and require harsh reaction conditions.[7]
Guareschi-Thorpe Synthesis Condensation of a β-ketoester with cyanoacetamide and an aldehyde.[9][10]Can be performed in environmentally friendly solvents like water and is amenable to up-scaling.[9]The reaction yield can be sensitive to pH.[9]
Kröhnke Synthesis Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to yield 2,4,6-trisubstituted pyridines.[10]Good for preparing specific substitution patterns.May require the pre-synthesis of the pyridinium salt.
Chichibabin Synthesis A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[8]Underpins several industrial routes due to inexpensive precursors.[8]Often suffers from low yields (around 30%).[8]

Q2: How do I choose the right solvent for my scaled-up pyridine synthesis?

A2: Solvent choice is critical for reaction success, safety, and environmental impact. While many reactions are developed in solvents like dichloromethane (DCM), these may not be suitable for large-scale production due to safety and environmental concerns. Be aware that some pyridine derivatives can react with DCM at room temperature to form bispyridinium dichlorides, leading to side products and reduced yields.[11] When selecting a solvent for scale-up, consider its boiling point (for ease of removal), safety profile, and potential for side reactions. For instance, in some multi-component reactions, polar solvents like ethanol or even water can lead to significant improvements in yield.[12]

Q3: What are the key safety precautions when handling pyridine and its derivatives on a large scale?

A3: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[13][14] Proper handling is crucial to ensure safety.

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling harmful fumes.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[13][14]

  • Storage: Store pyridine in a cool, well-ventilated area away from sources of ignition.[13][14] Ensure containers are clearly labeled and made of compatible materials.[13]

  • Static Discharge: Ground and bond all equipment during transfers to prevent static discharge, which can ignite flammable vapors.[3][15]

  • Disposal: Dispose of pyridine waste according to local environmental and safety regulations. Never pour it down the drain.[13]

  • Reagent Hazards: Be aware of the hazards associated with other reagents used in the synthesis. For example, hydrazine and hydroxylamine, sometimes used as nitrogen sources, can be explosive or toxic.[16][17]

Q4: My catalyst seems to be deactivating during the scaled-up reaction. What can I do?

A4: Catalyst deactivation is a common issue in larger-scale reactions. The catalyst can be poisoned by impurities in the starting materials or solvents.[2] In some cases, prolonged use can lead to the blocking of active sites.[18]

Troubleshooting Catalyst Deactivation:

  • Ensure High-Purity Reagents: Analyze the purity of all starting materials and solvents to identify potential catalyst poisons.[1][2]

  • Maintain an Inert Atmosphere: For air-sensitive catalysts, such as palladium complexes used in cross-coupling reactions, it is crucial to maintain an inert atmosphere (argon or nitrogen) to prevent degradation.[1]

  • Optimize Catalyst Loading: While it may be tempting to reduce catalyst loading to save costs, this can sometimes lead to incomplete reactions. A small-scale optimization study can help determine the optimal catalyst concentration.

  • Consider Catalyst Modification: In some cases, modifying the catalyst support or using a modified catalyst can improve stability and activity.[18]

Visualizing the Workflow and Logic

To aid in navigating the complexities of scaling up pyridine derivative synthesis, the following diagrams illustrate key decision-making processes.

Troubleshooting_Pyridine_Scaleup start Low Yield or Stalled Reaction at Scale q1 Is mixing adequate? start->q1 sol1 Implement mechanical stirring with appropriate impeller. q1->sol1 No q2 Is temperature controlled effectively? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use jacketed reactor. Consider semi-batch addition. q2->sol2 No q3 Are reagents of sufficient purity? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Analyze and purify starting materials/solvents. q3->sol3 No end_node Re-evaluate reaction kinetics and mechanism at scale. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for low yields in scale-up.

Purification_Strategy start Crude Pyridine Derivative q1 Is the product a solid? start->q1 recrystallization Attempt Recrystallization q1->recrystallization Yes q2 Is the product volatile? q1->q2 No (Oil) distillation Perform Fractional Distillation q2->distillation Yes q3 Are impurities non-basic? q2->q3 No extraction Use Acid-Base Extraction q3->extraction Yes chromatography Consider Large-Scale Chromatography (e.g., with Alumina) q3->chromatography No

Caption: Decision tree for selecting a purification strategy.

References

  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine - Benchchem.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023-08-21).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01).
  • scaling up 4-pyridinemethanol synthesis for pilot plant production - Benchchem.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12).
  • Study on catalyst for pyridine synthesis - ResearchGate. (2025-08-05).
  • Puzzling Pyridine Problem Probed - ChemistryViews. (2010-06-07).
  • Safety Issues with Pyridine Ring Construction - Wordpress.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004-09-06).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18).
  • Safety Data Sheet: Pyridine - Carl ROTH.
  • PYRIDINE FOR SYNTHESIS - Loba Chemie.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Pyridine - Wikipedia.
  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate. (2025-08-06).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026-01-04).
  • Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-06).
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst.
  • 161 questions with answers in PYRIDINES | Science topic - ResearchGate.
  • Hantzsch pyridine synthesis - Wikipedia.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of Substituted Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Nicotinic Acid Scaffold and the Power of Substituent Effects Nicotinic acid, or vitamin B3, is a fundamental building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nicotinic Acid Scaffold and the Power of Substituent Effects

Nicotinic acid, or vitamin B3, is a fundamental building block in medicinal chemistry and drug development. Its pyridine ring and carboxylic acid moiety offer multiple points for modification, allowing for the fine-tuning of a molecule's physicochemical properties. The strategic placement of substituents on the pyridine ring is a powerful tool to modulate the reactivity of the carboxylic acid group, thereby influencing reaction kinetics, and ultimately, the biological activity and pharmacokinetic profile of the resulting derivatives.[1]

This in-depth technical guide provides a comparative analysis of the reactivity of substituted nicotinic acids. We will delve into the electronic effects of various substituents, present quantitative experimental data to support these principles, and provide detailed protocols for researchers to conduct their own comparative reactivity studies.

The Electronic Landscape of the Pyridine Ring: A Balancing Act of Inductive and Resonance Effects

The reactivity of the carboxylic acid group in nicotinic acid derivatives is intrinsically linked to the electron density of the pyridine ring. This electron density is modulated by substituents through a combination of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma bonds and is primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens (-Cl, -Br) and the nitro group (-NO₂), exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxylic acid. Conversely, alkyl groups (-CH₃) exhibit a positive inductive effect (+I), donating electron density.

  • Resonance Effect (-M/+M): This effect involves the delocalization of pi-electrons between the substituent and the pyridine ring. Substituents with lone pairs, such as amino (-NH₂) and hydroxyl (-OH) groups, can donate electron density into the ring through a positive mesomeric or resonance effect (+M). Groups with pi bonds to electronegative atoms, like the nitro group (-NO₂) and carbonyl groups (-C=O), withdraw electron density from the ring via a negative resonance effect (-M).

The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its impact on the reactivity of the carboxylic acid group.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reaction rates and equilibrium constants of aromatic compounds.[1] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant of the substituted reactant.

  • k₀ is the rate constant of the unsubstituted reactant (nicotinic acid in this case).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, and a negative σ value signifies an electron-donating group.

Comparative Reactivity in Esterification: A Quantitative Look

To illustrate the tangible effects of substituents on the reactivity of nicotinic acid, we will examine the kinetics of a common reaction: esterification. A study on the reaction of 6-substituted nicotinic acids with diazodiphenylmethane provides excellent quantitative data for this comparison.

Substituent at 6-positionHammett Constant (σp)Relative Rate Constant (k/k₀)
-OCH₃-0.270.45
-CH₃-0.170.68
-H0.001.00
-Cl0.232.24
-NO₂0.7815.14

Data adapted from a kinetic study on the reaction of 6-substituted nicotinic acids with diazodiphenylmethane.

As the data clearly demonstrates, electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) decrease the reaction rate compared to unsubstituted nicotinic acid. This is because they increase the electron density on the carboxylate group, making it a poorer leaving group. Conversely, electron-withdrawing groups like chloro (-Cl) and especially nitro (-NO₂) significantly accelerate the esterification reaction. These groups decrease the electron density on the carboxylate, making it a better leaving group and the carbonyl carbon more electrophilic.

A Hammett plot of this data shows a strong linear correlation, underscoring the predictive power of this relationship.

Hammett_Plot Hammett Plot for Esterification of 6-Substituted Nicotinic Acids -> σp OCH3 -OCH₃ NO2 -NO₂ OCH3->NO2 CH3 -CH₃ H -H Cl -Cl Experimental_Workflow Workflow for Competitive Esterification Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_acids Prepare stock solutions of substituted nicotinic acids mix Combine equimolar amounts of acids and limiting alcohol prep_acids->mix prep_alcohol Prepare stock solution of methanol prep_alcohol->mix catalyze Add sulfuric acid catalyst mix->catalyze incubate Incubate at constant temperature catalyze->incubate sample Withdraw and quench aliquots at time intervals incubate->sample hplc Analyze samples by HPLC sample->hplc quantify Quantify reactants and products using calibration curves hplc->quantify plot Plot concentration vs. time quantify->plot compare Compare initial rates of ester formation plot->compare

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 5-Methoxy-4-methylnicotinic Acid and Alternative Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: A Technical Analysis of Scaffold Selection and Performance In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Analysis of Scaffold Selection and Performance

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, offering a versatile framework for engaging with a multitude of biological targets.[1][2] Within this privileged class of heterocycles, substituted nicotinic acids are of particular interest as key building blocks for constructing complex molecular architectures.[3] This guide provides an in-depth, objective comparison of 5-Methoxy-4-methylnicotinic acid with its structurally related and functionally analogous counterparts. By examining their synthesis, physicochemical properties, reactivity in synthetically crucial reactions, and the biological implications of their inclusion in drug candidates, this document aims to equip researchers with the critical insights necessary for informed building block selection in their drug discovery programs.

The Strategic Importance of Substitution on the Nicotinic Acid Core

The electronic and steric nature of substituents on the nicotinic acid ring profoundly influences a building block's utility and the properties of the resulting derivatives. The strategic placement of groups like methoxy (-OCH₃), chloro (-Cl), or hydroxyl (-OH) at the 5-position, in conjunction with a 4-methyl group, can significantly alter:

  • Reactivity: The electron-donating or -withdrawing nature of the 5-substituent directly impacts the reactivity of the carboxylic acid and the pyridine ring itself.

  • Physicochemical Properties: Key parameters such as acidity (pKa) and lipophilicity (logP) are modulated, which in turn affect solubility, permeability, and pharmacokinetic profiles of the final compounds.[4]

  • Biological Activity: The 5-substituent can engage in specific interactions with the target protein, influencing binding affinity and selectivity. Structure-activity relationship (SAR) studies often reveal the critical role of these seemingly minor modifications.[5]

This guide will focus on a comparative analysis of 5-Methoxy-4-methylnicotinic acid against three key comparators: the unsubstituted 4-methylnicotinic acid , the electron-withdrawing 5-Chloro-4-methylnicotinic acid , and the hydrogen-bond donating/accepting 5-Hydroxy-4-methylnicotinic acid .

Physicochemical Properties: A Comparative Overview

The choice of building block can be guided by its intrinsic physicochemical properties, which provide an early indication of the potential druglikeness of its derivatives. The table below summarizes key predicted and experimental parameters for our compounds of interest.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted pKa[3][6]Predicted Boiling Point (°C)[6]
5-Methoxy-4-methylnicotinic acid C₈H₉NO₃167.161.56 ± 0.25334.7 ± 37.0
4-Methylnicotinic acidC₇H₇NO₂137.141.67 ± 0.25304.1 ± 22.0
5-Chloro-4-methylnicotinic acidC₇H₆ClNO₂171.58--
5-Hydroxy-4-methylnicotinic acidC₇H₇NO₃153.14--

Note: Experimental data for all parameters across all compounds is not consistently available in the public domain. Predicted values are provided for comparative purposes.

The methoxy group in 5-Methoxy-4-methylnicotinic acid is expected to have a modest electron-donating effect through resonance, which can influence the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen. In contrast, the chloro group in 5-Chloro-4-methylnicotinic acid is electron-withdrawing, which will lower the pKa of the carboxylic acid, making it more acidic. The hydroxyl group in 5-Hydroxy-4-methylnicotinic acid can act as both a hydrogen bond donor and acceptor, offering unique opportunities for interaction with biological targets.

Synthesis and Synthetic Accessibility

The ease and efficiency of synthesis are critical considerations for the practical application of any building block. Here, we compare the synthetic routes to our featured nicotinic acid derivatives.

Synthesis of 4-Methylnicotinic Acid

A common and scalable method for the synthesis of 4-methylnicotinic acid involves the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Hydrolysis of 3-Cyano-4-methylpyridine [3]

  • To a solution of 70% aqueous ethanol, add 3-cyano-4-methylpyridine (1.0 eq) and sodium hydroxide (4.0 eq).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify by the slow dropwise addition of concentrated hydrochloric acid.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol to afford 4-methylnicotinic acid as a white solid.

Reported Yield: 96%[3]

Synthesis of 5-Substituted-4-methylnicotinic Acids

The synthesis of 5-substituted analogs often requires multi-step sequences, starting from more functionalized pyridine precursors. For instance, the synthesis of 5-methoxy or 5-hydroxy derivatives may involve nucleophilic aromatic substitution on a suitably activated pyridine ring, followed by oxidation of a methyl group at the 3-position. The synthesis of 5-chloro derivatives can be achieved through direct chlorination of the nicotinic acid scaffold, though regioselectivity can be a challenge.

The choice of synthetic route will depend on the availability of starting materials and the desired scale of production. The multi-step nature of the synthesis for substituted analogs can impact their cost and availability compared to the more readily accessible 4-methylnicotinic acid.

Reactivity in Amide Bond Formation: A Critical Comparison

Amide bond formation is one of the most frequently employed reactions in drug discovery.[7] The reactivity of the carboxylic acid in this transformation is a key performance indicator for a building block.

Workflow for Comparative Amide Coupling

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Nicotinic_Acid Substituted Nicotinic Acid Amide Nicotinamide Derivative Nicotinic_Acid->Amide Amine Primary/Secondary Amine Amine->Amide Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA, TEA) Solvent Anhydrous Solvent (e.g., DMF, DCM) Byproducts Coupling Reagent Byproducts cluster_pathway Hypothetical Signaling Pathway Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates/Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Ligand Nicotinamide Derivative Ligand->Receptor Binds

Sources

Validation

The Strategic Advantage of Methoxy-Substituted Nicotinic Acids in Modern Drug Synthesis: A Comparative Guide

For Immediate Publication In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, nicotinic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, nicotinic acids—pyridine-3-carboxylic acids—serve as fundamental building blocks for a diverse array of pharmaceuticals. This guide provides an in-depth comparison of the efficacy of methoxy-substituted nicotinic acids versus their non-substituted and alternatively substituted counterparts in drug synthesis. We will explore how the strategic placement of a methoxy group can significantly influence synthetic routes, enhance reaction efficiency, and ultimately guide the development of complex drug molecules.

The Methoxy Group: More Than Just a Steric Addition

The introduction of a methoxy (-OCH3) group to a nicotinic acid scaffold is a deliberate synthetic choice that imparts distinct chemical properties, profoundly influencing reactivity and molecular interactions.[3] Unlike simple alkyl or halo-substituents, the methoxy group exerts a powerful electronic effect through resonance, donating electron density to the pyridine ring. This electronic modulation, combined with its ability to act as a coordinating heteroatom, opens up unique avenues for regioselective synthesis that are often more challenging or less efficient with unsubstituted nicotinic acid.[3]

Key Advantages in Synthesis:
  • Directed ortho-Metalation (DoM): The methoxy group is a well-established directing metalation group (DMG).[3][4] This allows for the highly regioselective deprotonation of the pyridine ring at the position ortho to the methoxy group using strong bases like n-butyllithium. This targeted lithiation creates a nucleophilic center for the introduction of various electrophiles, a cornerstone of modern synthetic chemistry for building molecular complexity.[4]

  • Modulation of Reactivity in Cross-Coupling: The electronic nature of the methoxy group can influence the reactivity of the pyridine ring in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This can lead to improved yields and selectivity compared to unsubstituted pyridines, which can sometimes pose challenges with catalyst poisoning.[5]

  • Influence on Physicochemical Properties: From a drug design perspective, the methoxy group can improve a molecule's physicochemical and pharmacokinetic properties, including solubility and metabolic stability, making it a valuable functional group in lead optimization.[3]

Comparative Analysis of Synthetic Strategies

The true efficacy of methoxy-substituted nicotinic acids in drug synthesis is best illustrated through a comparison of common synthetic transformations.

Table 1: Comparative Analysis of Synthetic Methodologies
Synthetic TransformationMethoxy-Substituted Nicotinic AcidNon-Substituted/Alternatively Substituted Nicotinic AcidSupporting Evidence & Causality
Directed ortho-Metalation (DoM) Highly efficient and regioselective. The methoxy group acts as a potent DMG, directing lithiation to the adjacent position.[3][4]Less efficient or requires alternative DMGs. Unsubstituted nicotinic acid requires stronger, more complex directing groups (e.g., amides) or harsher conditions, which may not be compatible with sensitive functional groups.[6]The lone pair of electrons on the methoxy group's oxygen atom coordinates with the lithium of the organolithium base, holding it in proximity to the ortho-proton and facilitating its abstraction.[4]
Palladium-Catalyzed Cross-Coupling Generally good yields. The electron-donating nature of the methoxy group can modulate the electronic properties of the pyridine ring, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.[5]Variable yields. The electron-deficient nature of the unsubstituted pyridine ring can sometimes lead to catalyst inhibition or side reactions.[5]The choice of ligands and reaction conditions is crucial for successful cross-coupling with pyridine derivatives. However, the electronic tuning provided by the methoxy group can often lead to more robust and higher-yielding reactions.

Case Study: The Synthesis of Etoricoxib

A compelling example of the strategic use of a substituted nicotinic acid derivative is in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[7] Several patented synthetic routes for Etoricoxib utilize methyl 6-methylnicotinate as a key starting material.[7][8][9] While not a methoxy-substituted analog, the principle of starting with a pre-functionalized pyridine ring to streamline the synthesis holds true and provides a valuable comparative framework.

One common pathway involves the condensation of methyl 6-methylnicotinate with a derivative of 4-(methylsulfonyl)phenylacetic acid to construct the central bipyridine core of the drug.[7]

Experimental Workflow: Etoricoxib Synthesis via Substituted Nicotinate

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Steps A Methyl 6-methylnicotinate C Condensation Reaction (Strong Base) A->C B 4-(Methylsulfonyl)phenylacetic Acid Derivative B->C D Diketone Intermediate C->D Formation of Bipyridine Precursor E Cyclization D->E F Etoricoxib E->F caption Workflow for Etoricoxib Synthesis

Workflow for Etoricoxib Synthesis

Attempting a similar synthesis starting from unsubstituted nicotinic acid would necessitate additional, often low-yielding, steps to introduce the required methyl group at the 6-position. This would likely involve:

  • Protection of the carboxylic acid.

  • A challenging regioselective methylation of the pyridine ring.

  • Deprotection of the carboxylic acid.

This hypothetical route would be longer, less atom-economical, and likely result in a lower overall yield, highlighting the economic and efficiency benefits of using a pre-substituted starting material. The cost of additional reagents, solvents, and purification steps for a multi-step sequence often outweighs the higher initial cost of a substituted starting material like 6-methoxynicotinic acid.

Cost-Benefit Analysis: The Economic Efficacy

While unsubstituted nicotinic acid is a readily available and inexpensive commodity chemical, the upfront cost of a methoxy-substituted derivative can be higher.[10][11] However, a comprehensive cost-benefit analysis must consider the entire synthetic route.

Table 2: Cost-Benefit Considerations in Drug Synthesis
FactorMethoxy-Substituted Nicotinic AcidNon-Substituted Nicotinic Acid
Initial Reagent Cost HigherLower
Number of Synthetic Steps Often fewer due to regioselective functionalization.Potentially more to achieve desired substitution.
Overall Yield Potentially higher due to more efficient reactions.Potentially lower due to multi-step sequences.
Reagent & Solvent Costs Lower overall due to fewer steps.Higher overall due to more steps.
Purification Costs Lower due to cleaner reactions and fewer steps.Higher due to more intermediates requiring purification.
Time & Labor Costs LowerHigher
Net Economic Efficacy Often higher for complex targets.May be higher for simple, non-regiospecific derivatives.

For the synthesis of complex, highly functionalized drug molecules, the investment in a methoxy-substituted nicotinic acid often pays significant dividends in terms of reduced step count, improved overall yield, and simplified purification, leading to a more cost-effective and environmentally sustainable process.

Conclusion and Future Outlook

The strategic incorporation of a methoxy group on a nicotinic acid scaffold offers significant advantages in drug synthesis. Its ability to direct regioselective functionalization, particularly through Directed ortho-Metalation, and to favorably modulate the reactivity of the pyridine ring provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. While the initial cost of methoxy-substituted starting materials may be higher, a holistic analysis of the entire synthetic pathway often reveals a superior economic and synthetic efficacy. As drug molecules become increasingly complex, the judicious use of pre-functionalized building blocks like methoxy-substituted nicotinic acids will continue to be a cornerstone of innovative and efficient pharmaceutical development.

References

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  • Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934.
  • Das, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17893-17923.
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Comparative

A Comparative Guide to the Structure-Activity Relationship of Nicotinic Acid Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nicotinic acid (niacin or Vitamin B3) derivatives. As a foundational molecule in medicinal chemistry, nicotinic acid's scaffold ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nicotinic acid (niacin or Vitamin B3) derivatives. As a foundational molecule in medicinal chemistry, nicotinic acid's scaffold has been extensively modified to enhance therapeutic efficacy and mitigate undesirable side effects across various applications, from dyslipidemia management to antimicrobial and anti-inflammatory therapies. This document will explore the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Core Moiety: Nicotinic Acid's Therapeutic Landscape

Nicotinic acid, a simple pyridine-3-carboxylic acid, is a vital nutrient and a potent pharmacological agent. In high doses, it effectively modulates lipid profiles by reducing low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol levels.[1][2] Its therapeutic utility, however, has been hampered by a prominent side effect: a cutaneous vasodilation known as flushing.[3] This has driven extensive research into derivatives that can retain the therapeutic benefits while minimizing adverse effects.

The biological activities of nicotinic acid derivatives are diverse, extending beyond lipid metabolism to include anti-inflammatory, analgesic, antibacterial, and antifungal properties.[4][5][6][7] Understanding the SAR is crucial for rationally designing novel compounds with improved potency and selectivity for these varied targets.

Key Signaling Pathway: GPR109A Activation

A significant portion of nicotinic acid's metabolic effects are mediated through the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.[3]

GPR109A_Pathway cluster_membrane Adipocyte Cell Membrane GPR109A GPR109A Receptor AC Adenylyl Cyclase (AC) GPR109A->AC Inhibits Gi Gi Protein GPR109A->Gi cAMP cAMP (decreased) AC->cAMP Converts NA Nicotinic Acid or Derivative NA->GPR109A Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL Phosphorylates Lipolysis Lipolysis (decreased) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) to Liver (decreased) Lipolysis->FFA VLDL Hepatic VLDL & TG Production (decreased) FFA->VLDL

Caption: GPR109A signaling cascade initiated by nicotinic acid.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP leads to decreased activity of protein kinase A and hormone-sensitive lipase, ultimately suppressing the lipolysis of triglycerides in adipose tissue.[8] The resulting decrease in free fatty acid flux to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[2][8]

Comparative Structure-Activity Relationship Analysis

The nicotinic acid scaffold offers three primary sites for modification: the carboxylic acid group at position 3, the pyridine nitrogen at position 1, and the carbon atoms of the pyridine ring (positions 2, 4, 5, and 6).

Modifications for Lipid-Lowering Activity

The primary goal for derivatives in this class is to maintain or improve the lipid-modifying effects while reducing the GPR109A-mediated flushing.

Derivative TypeStructural ModificationImpact on ActivityKey Insights
Prodrugs Esterification of the carboxylic acid (e.g., Nicotinyl alcohol)Slower release of nicotinic acid, potentially reducing flushing intensity.Efficacy is dependent on the rate of hydrolysis back to the parent compound.
Amides Conversion of the carboxylic acid to an amide (e.g., Nicotinamide)Lacks significant lipid-lowering and vasodilatory properties.[9]The free carboxylic acid group is critical for GPR109A activation and subsequent lipid-lowering effects.
Ring Substitutions Addition of bulky groups at the 2-position (e.g., 2-Aryl derivatives)Can modulate receptor binding and selectivity.These derivatives have shown more prominent anti-inflammatory and analgesic effects.[4][5]
Modifications for Anti-inflammatory and Analgesic Activity

Research has shown that substitutions on the pyridine ring can impart significant anti-inflammatory and analgesic properties.

Compound SeriesKey Structural FeatureExperimental Data (Example)SAR Insights
2-Aryl Nicotinic Acids An aryl group (e.g., phenyl, substituted phenyl) at the C2 position.Certain 2-bromoaryl substituted derivatives showed potent anti-inflammatory and analgesic efficacy.[4]The nature and substitution pattern of the aryl ring are critical. Electron-withdrawing groups can influence activity.
Nicotinic Acid-NSAID Conjugates Covalent linkage of nicotinic acid to a known NSAID (e.g., Ibuprofen).Compounds showed significant inhibition of inflammatory cytokines (TNF-α, IL-6) and COX-2.[6]This prodrug strategy aims to combine the benefits of both molecules and may improve gastric safety profiles.[6]
Modifications for Antimicrobial Activity

Modification of the carboxylic acid group into hydrazides and their subsequent conversion into acylhydrazones or 1,3,4-oxadiazolines has yielded compounds with promising antibacterial and antifungal activities.[10]

Compound SeriesKey Structural FeatureExperimental Data (Example)SAR Insights
Acylhydrazones R-CH=N-NH-C(=O)-PyridineCompound with a 5-nitrofuran substituent showed MIC = 1.95 µg/mL against S. epidermidis.[10]Acylhydrazones were generally more active against Gram-positive bacteria. The nature of the aldehyde-derived 'R' group is a key determinant of potency.[10]
1,3,4-Oxadiazolines Cyclized derivatives from acylhydrazones.The 3-acetyl-1,3,4-oxadiazoline with a 5-nitrofuran substituent was more active against yeasts than its acylhydrazone precursor.[10]The oxadiazoline ring system appears to be favorable for antifungal activity compared to the acylhydrazone scaffold.[10]
Nicotinamide Derivatives Amide linkage with various substituted phenyl rings.2-amino-N-(3-isopropylphenyl)nicotinamide showed potent activity against Candida albicans (MIC = 0.25 μg/mL).[7]The position of substituents on the N-phenyl ring is critical for antifungal activity.[7]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for assessing the key biological activities of nicotinic acid derivatives.

General Workflow for SAR Screening

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation DS Derivative Design (e.g., modify R-group) Synth Chemical Synthesis & Purification DS->Synth Confirm Structural Confirmation (NMR, MS) Synth->Confirm PrimaryAssay Primary Target Assay (e.g., GPR109A Binding) Confirm->PrimaryAssay Test Compounds SecondaryAssay Functional/Cell-based Assay (e.g., cAMP measurement, Cytokine Inhibition) PrimaryAssay->SecondaryAssay Tox Cytotoxicity Assay (e.g., MTT) SecondaryAssay->Tox PK Pharmacokinetics (ADME) Tox->PK Lead Compounds Efficacy Efficacy Model (e.g., Dyslipidemic Rats) PK->Efficacy Efficacy->DS SAR Feedback Loop Tox_vivo In Vivo Toxicity Efficacy->Tox_vivo

Caption: A generalized workflow for the screening of nicotinic acid derivatives.

Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol describes the evaluation of a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To quantify the anti-inflammatory effect of nicotinic acid derivatives by measuring nitrite concentration in cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (nicotinic acid derivatives) dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID).

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group. Incubate for another 24 hours.

  • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. e. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. This allows for the calculation of an IC₅₀ value for each compound.

Causality and Validation: This assay is validated by the inclusion of positive and negative controls. A dose-dependent inhibition of nitrite production by a test compound, without causing significant cell death (which should be checked in a parallel cytotoxicity assay like MTT), provides trustworthy evidence of its anti-inflammatory activity.[6]

Conclusion

The nicotinic acid scaffold is a remarkably versatile platform for drug discovery. Structure-activity relationship studies have demonstrated that specific chemical modifications can fine-tune its biological activity, shifting its therapeutic application from a lipid-lowering agent to a potent anti-inflammatory or antimicrobial drug. The key to unlocking its full potential lies in a deep understanding of how structural changes influence target interaction and downstream signaling. For researchers, the path forward involves the rational design of derivatives with enhanced potency and selectivity, guided by the robust SAR principles established in the literature and validated through rigorous experimental protocols.

References

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  • List of Nicotinic acid derivatives. Drugs.com. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]

  • Nicotinic acid. Wikipedia. [Link]

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Validation

Introduction: The Central Role of Substituted Nicotinic Acids in Modern Chemistry

An In-Depth Comparative Guide to the Synthesis of Substituted Nicotinic Acids Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Nicotinic Acids

Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Their importance stems from the pyridine ring's unique electronic properties, its ability to act as a bioisostere for other aromatic systems, and its capacity to engage in crucial hydrogen bonding interactions.[2] The strategic synthesis of these molecules is therefore of paramount importance, enabling the creation of diverse molecular libraries for screening and the optimization of lead compounds.[1]

This guide offers an objective comparison of key synthetic routes to substituted nicotinic acids, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare methodologies with supporting data, and provide detailed protocols for key transformations. The synthetic strategies can be broadly divided into two main categories: de novo synthesis, which involves the construction of the pyridine ring system, and the functionalization of a pre-existing pyridine core.[1]

De Novo Synthesis: Constructing the Pyridine Ring

De novo strategies build the heterocyclic core from acyclic precursors, offering a powerful way to generate highly substituted and complex pyridines in a convergent manner. These methods are particularly valuable when the desired substitution pattern is not easily accessible through functionalization of simple pyridines.

Bohlmann-Rahtz Pyridine Synthesis

This classical method involves the condensation of an enamine with a propargyl ketone. The key advantage is its convergence, allowing for the one-pot construction of 2,3,6-trisubstituted pyridine cores.[1] The reaction proceeds through an initial Michael addition, followed by a series of isomerizations and a final cyclodehydration to furnish the aromatic pyridine ring.

  • Mechanism & Causality: The choice of an enamine as the nucleophile is critical; its enhanced nucleophilicity compared to a simple amine drives the initial C-C bond formation. The subsequent cyclization is favored by the formation of the stable aromatic pyridine ring. However, the reaction often requires high temperatures to drive the final elimination steps, which can limit its applicability for sensitive substrates.[1][3]

Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a versatile method for synthesizing 2,6-dihydroxypyridine derivatives (which exist as the tautomeric 2-pyridones). It typically involves the condensation of a cyanoacetamide or ethyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base like ammonia.[3][4]

  • Mechanism & Causality: The reaction is initiated by the base-catalyzed condensation of the active methylene compound (cyanoacetate) with one of the carbonyl groups of the 1,3-dicarbonyl partner. An intramolecular cyclization then occurs, driven by the nucleophilic attack of the enamine nitrogen onto the nitrile group, forming a stable six-membered ring. Recent advancements have demonstrated this reaction can be performed efficiently in aqueous media using ammonium carbonate, which serves as both the nitrogen source and the reaction promoter, enhancing the "green" credentials of this classic transformation.[5] This approach is particularly useful for producing a wide variety of mono- or disubstituted 2-amino isonicotinic acids.[6]

Boger Pyridine Synthesis

A more modern and powerful cycloaddition strategy is the Boger pyridine synthesis. This method utilizes an inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4-triazine and an electron-rich dienophile, such as an enamine or enol ether.[7][8] The initial cycloadduct spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of nitrogen (N₂) to form the aromatic pyridine ring.[7][8]

  • Mechanism & Causality: This reaction's power lies in its high regioselectivity and convergence. The use of an electron-deficient azadiene (the triazine) and an electron-rich dienophile is key to controlling the frontier molecular orbital interactions that govern the cycloaddition. The irreversible loss of dinitrogen gas provides a strong thermodynamic driving force for the reaction, often leading to high yields of polysubstituted pyridines that are difficult to access otherwise.[8]

Core Functionalization: Modifying the Pyridine Nucleus

When the target molecule shares a common nicotinic acid core, functionalization of a pre-existing, halogenated, or otherwise activated pyridine is often the most efficient strategy. This approach has been revolutionized by modern transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are mainstays of modern synthetic chemistry. They allow for the precise installation of aryl, heteroaryl, or amino groups onto a halonicotinate precursor.

  • Advantages & Challenges: These methods offer excellent functional group tolerance and generally proceed under mild conditions.[1] A wide variety of boronic acids (for Suzuki) and amines (for Buchwald-Hartwig) are commercially available, enabling rapid library synthesis. The primary challenge is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit catalytic activity.[1][9] Careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Direct C-H Activation

Direct C–H activation is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides).[9][10] This approach involves the selective reaction of a C-H bond on the pyridine ring with a coupling partner, typically mediated by a transition-metal catalyst.[2]

  • Mechanism & Regioselectivity: The coordinating ability of the pyridine nitrogen, while a challenge in cross-coupling, can be exploited here as a directing group to achieve high regioselectivity, often favoring functionalization at the C2 or C6 positions.[2][9] However, achieving selectivity at other positions (C3, C4, C5) can be more challenging and may require more complex directing group strategies or specialized catalytic systems.[9][11] Strategies to temporarily block the coordinating ability of the ring nitrogen, such as the formation of pyridine N-oxides, can also be employed to alter the regiochemical outcome.[9][10]

Industrial and Biocatalytic Routes

For the large-scale synthesis of nicotinic acid itself (also known as niacin or Vitamin B3), other methods are industrially relevant.

  • Oxidation of Alkylpyridines: The industrial production of nicotinic acid is dominated by the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[12] While effective, these processes often require harsh conditions, such as high temperatures and pressures, and can utilize strong oxidants like nitric acid, which generates environmentally challenging byproducts like nitrous oxide.[12][13]

  • Biocatalytic Synthesis: Reflecting a shift towards greener chemistry, enzymatic processes are gaining significant attention.[14][15] These methods often use nitrilase enzymes to hydrolyze 3-cyanopyridine to nicotinic acid in a single step under mild, aqueous conditions.[14] For instance, the nitrilase from Rhodococcus rhodochrous J1 has been reported to achieve 100% yield in this conversion.[14] This approach avoids harsh reagents and minimizes waste, making it a highly attractive industrial alternative.[15]

Comparative Summary of Synthetic Routes

The choice of synthetic route is ultimately dictated by the desired substitution pattern, required scale, and available starting materials. The following table provides a comparative overview.

Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations & Challenges
Bohlmann-Rahtz De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores in one pot.[1]Often requires high temperatures; limited to specific substitution patterns.[1]
Guareschi-Thorpe De Novo SynthesisCondensation & CyclizationPolysubstituted 2-pyridonesVersatile for pyridone synthesis; can be run under green conditions.[5]Primarily yields pyridone tautomers; may require subsequent steps.
Boger Synthesis De Novo SynthesisInverse Demand Diels-AlderPolysubstituted (e.g., 2,3,4,6)Excellent for complex, polysubstituted pyridines; high yields.[7][8]Requires synthesis of 1,2,4-triazine precursors; can require high temperatures.
Suzuki-Miyaura Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.Excellent functional group tolerance; mild conditions; wide substrate availability.[1]Requires a halogenated precursor; potential for catalyst poisoning by pyridine N.[1]
Buchwald-Hartwig Core FunctionalizationC-N Bond FormationPrimary and secondary amines.High functional group tolerance; direct amination.Requires a halogenated precursor; catalyst sensitivity.
Direct C-H Activation Core FunctionalizationC-H FunctionalizationAlkyl, aryl groups, often at C2/C6.High atom economy; avoids pre-functionalization.[2]Regioselectivity can be challenging; catalyst development is ongoing.[9]
Biocatalytic Core FunctionalizationNitrile HydrolysisCarboxylic acid from nitrile.Extremely mild conditions; environmentally friendly; high yields (often 100%).[14]Substrate-specific (typically 3-cyanopyridine); enzyme stability/cost.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual differences between the major synthetic strategies.

Synthesis_Approaches cluster_DeNovo De Novo Synthesis (Ring Construction) cluster_Functionalization Core Functionalization Acyclic Acyclic Precursors (e.g., enamines, dicarbonyls) RingFormation Condensation / Cycloaddition Acyclic->RingFormation SubstitutedPyridine Substituted Nicotinic Acid Core RingFormation->SubstitutedPyridine Bohlmann Bohlmann-Rahtz RingFormation->Bohlmann Guareschi Guareschi-Thorpe RingFormation->Guareschi Boger Boger Synthesis RingFormation->Boger PyridineCore Pyridine / Nicotinic Acid Precursor Activation Activation / Reaction PyridineCore->Activation FinalProduct Target Substituted Nicotinic Acid Activation->FinalProduct CrossCoupling Cross-Coupling (Suzuki, Buchwald) Activation->CrossCoupling CH_Activation C-H Activation Activation->CH_Activation

Caption: Major strategies for synthesizing substituted nicotinic acids.

Boger_Mechanism Triazine 1,2,4-Triazine (Azadiene) Adduct [4+2] Cycloadduct Triazine->Adduct Inverse Demand Diels-Alder Enamine Enamine (Dienophile) Enamine->Adduct Pyridine Substituted Pyridine Adduct->Pyridine Retro [4+2] (N₂ extrusion) Nitrogen N₂ Adduct->Nitrogen Amine Amine Pyridine->Amine Aromatization

Caption: Simplified workflow of the Boger Pyridine Synthesis.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for two distinct and powerful synthetic approaches.

Protocol 1: De Novo Synthesis via Guareschi-Thorpe Condensation

Objective: To synthesize Ethyl 2-hydroxy-6-methyl-4-phenylnicotinate. This protocol is adapted from modern, greener approaches to the classic Guareschi-Thorpe reaction.[5]

Materials:

  • Ethyl cyanoacetate

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (1M HCl)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.13 g, 10 mmol) and benzoylacetone (1.62 g, 10 mmol).

  • Reagent Addition: Add a solution of ammonium carbonate (1.92 g, 20 mmol) in 20 mL of a 1:1 ethanol/water mixture. The use of ammonium carbonate serves as both the ammonia source and a mild base, promoting the reaction in an environmentally benign solvent system.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate eluent. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation:

    • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes. A precipitate should form.

    • Acidify the mixture to pH ~5-6 by the dropwise addition of 1M HCl. This step ensures the complete precipitation of the pyridone product.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the solid with cold water (2 x 15 mL) to remove any remaining inorganic salts.

  • Purification & Validation:

    • Dry the collected solid in a vacuum oven at 50 °C overnight.

    • The product can be further purified by recrystallization from hot ethanol to yield the desired ethyl 2-hydroxy-6-methyl-4-phenylnicotinate as a crystalline solid.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this transformation is typically high, often >85%.

Protocol 2: Core Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize Ethyl 6-(4-methoxyphenyl)nicotinate from a halogenated precursor. This protocol demonstrates a standard, reliable method for C-C bond formation on the pyridine ring.

Materials:

  • Ethyl 6-chloronicotinate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 6-chloronicotinate (1.86 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (45 mg, 0.02 mmol, 2 mol%) and SPhos (164 mg, 0.04 mmol, 4 mol%). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial to promote the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.

  • Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (40 mL) and degassed water (4 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Work-up & Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification & Validation:

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure product.

    • Validation: Confirm the identity and purity via NMR and mass spectrometry. Yields for this type of coupling are generally in the 70-95% range.

Conclusion

The synthesis of substituted nicotinic acids is a rich and evolving field. Classical de novo methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain valuable for constructing complex pyridine cores from simple starting materials.[1][3] Modern cycloaddition strategies, particularly the Boger synthesis, provide access to substitution patterns that are otherwise difficult to obtain.[7][8]

For targets that can be derived from a common pyridine scaffold, transition-metal-catalyzed functionalization is often the strategy of choice. Palladium-catalyzed cross-coupling reactions provide unparalleled scope for introducing diversity, while direct C-H activation represents the cutting edge of atom-economical synthesis.[1][2] Finally, the rise of biocatalysis offers a powerful, green alternative for the production of key nicotinic acid building blocks, aligning with the growing demand for sustainable chemical manufacturing.[14][15] By understanding the strengths, limitations, and underlying mechanistic principles of each approach, researchers can devise the most efficient and effective routes to novel nicotinic acid derivatives for drug discovery and beyond.

References

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Comparative

A Comparative Guide to the Biological Activities of Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid, picolinic acid, and isonicotinic acid are structural isomers of pyridinecarboxylic acid, sharing the same molecular formula (C₆H₅NO₂) but differing in the position of the carboxyl group on the pyridine ring. This seemingly minor structural variance results in profoundly different biological activities, metabolic fates, and pharmacological applications. This guide provides an in-depth comparison of these three isomers, synthesizing established knowledge with experimental frameworks. We will explore their distinct roles, from essential vitamin activity and receptor-mediated lipid modulation (nicotinic acid) to endogenous metal chelation and immune regulation (picolinic acid), and its utility primarily as a synthetic precursor (isonicotinic acid). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that define this chemical family.

Introduction: A Tale of Three Isomers

The pyridinecarboxylic acids—nicotinic, picolinic, and isonicotinic—represent a classic example of how isomeric structure dictates biological function. While all three consist of a pyridine ring functionalized with a single carboxylic acid group, their physiological relevance and mechanisms of action diverge completely.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): Famously known as niacin or Vitamin B3, this isomer is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.[1][2]

  • Picolinic Acid (Pyridine-2-carboxylic acid): An endogenous metabolite of the amino acid L-tryptophan, its primary biological role is centered on its potent metal-chelating properties.[3][4][5]

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): This isomer lacks a significant endogenous role in human physiology but is notable as a key precursor in pharmaceutical synthesis, most famously for the anti-tuberculosis drug isoniazid.[6][7]

This guide will dissect these differences, providing the mechanistic basis and experimental data that underscore their unique biological identities.

The Core Divide: Vitamin B3 Activity and NAD+ Synthesis

The most fundamental distinction among the isomers is their role as a vitamin. Only nicotinic acid serves as a direct precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][8][9] These coenzymes are indispensable for hundreds of redox reactions central to energy metabolism, DNA repair, and cellular signaling.[9][10]

Picolinic and isonicotinic acid cannot be utilized by the body for NAD+ synthesis. They lack the specific molecular geometry required for recognition by the enzymes in the NAD+ salvage pathway. This pathway converts nicotinic acid into NAD+, a cornerstone of cellular function.

NAD_Salvage_Pathway cluster_0 Cellular Environment cluster_1 Isomers (Inactive in Pathway) NA Nicotinic Acid (Niacin) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NAD Synthetase Picolinic Picolinic Acid Picolinic->NAMN No enzymatic conversion Isonicotinic Isonicotinic Acid Isonicotinic->NAMN No enzymatic conversion

Caption: The NAD+ Salvage Pathway from Nicotinic Acid.

Comparative Mechanisms of Action and Pharmacological Profiles

Beyond vitamin activity, the isomers exhibit unique pharmacological profiles driven by distinct molecular interactions.

Nicotinic Acid: A GPR109A Agonist

At pharmacological doses (500-3,000 mg/day), far exceeding nutritional requirements, nicotinic acid acts as a potent agonist for the G protein-coupled receptor 109A (GPR109A, also known as HCA₂).[1][11][12] This interaction is responsible for both its primary therapeutic effects and its most common side effect.

  • Lipid-Lowering Effects: Activation of GPR109A on adipocytes inhibits hormone-sensitive lipase, which in turn reduces the release of free fatty acids (FFAs) into the bloodstream.[11][13] A lower FFA flux to the liver decreases hepatic triglyceride synthesis, leading to reduced production and secretion of VLDL and LDL particles.[14] This mechanism contributes significantly to its ability to lower "bad" cholesterol.

  • The "Niacin Flush": The well-known flushing response (redness, warmth, and tingling of the skin) is also mediated by GPR109A.[14] Activation of this receptor on epidermal Langerhans cells triggers the release of prostaglandins D₂ and E₂, potent vasodilators that cause the flush.[12][14]

  • Anti-Inflammatory and Immunomodulatory Roles: GPR109A activation has also been shown to exert anti-inflammatory effects in various tissues, including pancreatic β-cells and immune cells, and may play a role in antiviral innate immunity.[15][16][17]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell (Skin) NA Nicotinic Acid GPR109A_A GPR109A NA->GPR109A_A Gi_A Gi GPR109A_A->Gi_A activates AC_A Adenylyl Cyclase Gi_A->AC_A inhibits cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA cAMP_A->PKA_A HSL_A ↓ HSL Activity PKA_A->HSL_A Lipolysis ↓ Lipolysis (↓ FFA Release) HSL_A->Lipolysis NA2 Nicotinic Acid GPR109A_L GPR109A NA2->GPR109A_L PLC_L PLC Pathway GPR109A_L->PLC_L PG ↑ Prostaglandin (PGD₂, PGE₂) Release PLC_L->PG Flush Vasodilation (Flush) PG->Flush

Caption: Nicotinic Acid's dual signaling pathways via GPR109A.

Picolinic Acid: An Endogenous Metal Chelator

Picolinic acid's biological activity stems not from receptor agonism, but from its function as a bidentate chelating agent.[4] It is an endogenous metabolite of L-tryptophan, produced via the kynurenine pathway.[5]

  • Mineral Absorption: It efficiently binds to divalent and trivalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and chromium (Cr³⁺).[4][5] This action is believed to facilitate the absorption and transport of these essential minerals across the intestinal wall.[18]

  • Immunomodulatory and Neuroprotective Effects: Many of its reported effects are linked to its chelating properties and its origin within the kynurenine pathway, which is closely tied to inflammation and immune response.[3][5] By chelating metal ions, it can modulate enzymatic activities and reduce oxidative stress. It has been shown to possess neuroprotective, anti-proliferative, and even antiviral properties.[3][19][20]

Isonicotinic Acid: A Biologically Quiescent Precursor

Unlike its isomers, isonicotinic acid has very limited direct biological activity in humans. It is not a vitamin and does not interact with known physiological receptors in a meaningful way. Its primary significance is in the chemical and pharmaceutical industries.

  • Pharmaceutical Synthesis: It is the starting material for the production of isoniazid, a primary drug used in the treatment of tuberculosis.[6][7]

  • Industrial Applications: It is also used in the synthesis of other derivatives, metal complexes, and polymers.[7][21]

Quantitative Data Summary

The distinct properties of the three isomers are summarized below for direct comparison.

FeatureNicotinic AcidPicolinic AcidIsonicotinic Acid
IUPAC Name Pyridine-3-carboxylic acidPyridine-2-carboxylic acidPyridine-4-carboxylic acid
Vitamin B3 Activity Yes [1][8]NoNo
Primary Biological Role NAD+/NADP+ precursor; Lipid metabolism regulation[1][10]Endogenous metal chelation; Mineral transport[4][18]Synthetic precursor; Metabolite of isoniazid[6][7]
Key Mechanism GPR109A receptor agonism[11][12]Metal ion chelation[5]Chemical reactivity for synthesis
Physiological Target GPR109A; Enzymes of NAD+ salvage pathwayDivalent/Trivalent metal ions (e.g., Zn²⁺, Fe²⁺)[4]N/A (in vivo)
Therapeutic/Industrial Use Treatment of pellagra and dyslipidemia[1][22]Component in mineral supplements (e.g., chromium picolinate)[3]Synthesis of isoniazid and other chemicals[7][21]

Experimental Protocols for Functional Differentiation

To empirically validate the distinct activities of these isomers, specific in vitro assays can be employed. The following protocols provide a framework for demonstrating their differential effects on NAD+ synthesis and GPR109A activation.

Protocol 1: Assay for NAD+ Synthesis

This protocol measures the ability of each isomer to serve as a precursor for intracellular NAD+. It is a definitive test for Vitamin B3 activity. The methodology is based on an enzymatic cycling assay that quantifies NAD+ levels in cell lysates.

Objective: To quantify changes in intracellular NAD+ concentration in response to treatment with nicotinic acid, picolinic acid, and isonicotinic acid.

Methodology:

  • Cell Culture: Culture human cells (e.g., HEK293 or HepG2) in standard growth medium to ~80% confluency in 12-well plates.

  • Treatment: Replace the growth medium with a nutrient-deficient medium for 2 hours. Then, treat cells in triplicate with:

    • Vehicle control (e.g., PBS)

    • 100 µM Nicotinic Acid

    • 100 µM Picolinic Acid

    • 100 µM Isonicotinic Acid

    • Incubate for 6-12 hours.

  • Cell Lysis & Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of acidic extraction buffer (e.g., 0.6 M HClO₄) to each well to lyse the cells and stabilize NAD+.[23]

    • Scrape the cells, transfer the lysate to a microfuge tube, and vortex vigorously.

    • Neutralize the extract with a potassium carbonate solution. Centrifuge to pellet the salt and protein debris.

    • Collect the supernatant for analysis.

  • NAD+ Quantification (Enzymatic Cycling Assay):

    • Prepare a master mix containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol.[23][24]

    • Add a known volume of the cell extract supernatant to a 96-well plate.

    • Add the master mix to initiate the cycling reaction. In this reaction, NAD+ is reduced to NADH by alcohol dehydrogenase, and NADH then reduces resazurin to the highly fluorescent resorufin via diaphorase, regenerating NAD+ for the next cycle.

    • Measure the fluorescence (Ex/Em ≈ 540/590 nm) over time using a plate reader.

    • Calculate the NAD+ concentration by comparing the rate of fluorescence increase to a standard curve generated with known NAD+ concentrations.

  • Data Analysis: Normalize NAD+ concentrations to the total protein content of each sample (determined by a BCA assay on a parallel sample). Compare the normalized NAD+ levels across the different treatment groups.

Expected Outcome: A significant increase in intracellular NAD+ levels will be observed only in the cells treated with nicotinic acid, confirming its unique role as a vitamin B3 precursor.

NAD_Assay_Workflow cluster_prep Sample Preparation cluster_assay Quantification cluster_analysis Analysis A 1. Cell Culture (e.g., HEK293) B 2. Treat with Isomers (Nicotinic, Picolinic, Isonicotinic) A->B C 3. Acidic Lysis & Neutralization B->C D 4. Add Lysate to Enzymatic Cycling Mix C->D E 5. Incubate & Measure Fluorescence (Plate Reader) D->E F 6. Calculate NAD+ vs Standard Curve E->F G 7. Normalize to Protein Content F->G H 8. Compare Treatment Groups G->H

Caption: Experimental workflow for the NAD+ synthesis assay.

Protocol 2: GPR109A Receptor Activation Assay

This protocol uses a cAMP inhibition assay to determine if the isomers can activate the Gi-coupled GPR109A receptor.

Objective: To measure the agonist activity of each isomer at the human GPR109A receptor.

Methodology:

  • Cell Line: Use a stable cell line engineered to overexpress human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: GPR109A activation leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Procedure:

    • Plate the GPR109A-expressing cells in a 96-well plate and grow overnight.

    • Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce a high baseline level of cAMP.

    • Simultaneously, co-treat the cells with a range of concentrations of nicotinic acid, picolinic acid, or isonicotinic acid.

    • After a short incubation period (15-30 minutes), lyse the cells.

  • cAMP Quantification: Measure intracellular cAMP levels using a commercially available assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the log concentration of each compound. For active compounds, this will generate a dose-response curve from which an IC₅₀ value (the concentration that inhibits 50% of the forskolin-induced cAMP production) can be calculated.

Expected Outcome: Nicotinic acid will show a potent, dose-dependent inhibition of cAMP production, confirming its agonist activity at GPR109A. Picolinic and isonicotinic acid will show no significant activity.

Conclusion

The structural isomers of pyridinecarboxylic acid offer a compelling lesson in biochemical specificity. Despite their identical chemical formulas, their biological activities are profoundly distinct and non-interchangeable.

  • Nicotinic Acid is the biologically privileged isomer, serving as the essential Vitamin B3 and the precursor to the universal coenzymes NAD+ and NADP+. Its pharmacological utility as a lipid-lowering agent is mediated specifically through the GPR109A receptor.

  • Picolinic Acid functions as an important endogenous chelator, playing a key role in mineral homeostasis and contributing to immune and neurological modulation through mechanisms entirely separate from the vitamin B3 pathway.

  • Isonicotinic Acid is largely inert within human physiology, finding its value instead as a versatile building block for the synthesis of vital pharmaceuticals.

For researchers in life sciences and drug development, understanding these stark differences is crucial. It underscores the principle that subtle changes in molecular architecture can lead to entirely different interactions with the complex machinery of a biological system, dictating whether a compound is a nutrient, a signaling molecule, or a synthetic tool.

References

  • Nicotinic acid. Wikipedia. [Link]

  • Picolinic acid. Grokipedia. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Definition of nicotinic acid. NCI Dictionary of Cancer Terms. [Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem. [Link]

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  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences. [Link]

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Validation

The Strategic Advantage of 5-Methoxy-4-methylnicotinic Acid in Modern Synthesis: A Comparative Guide

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient and innovative molecular construction. Among the myriad of heter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient and innovative molecular construction. Among the myriad of heterocyclic scaffolds, substituted nicotinic acids have emerged as privileged structures due to their prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of 5-Methoxy-4-methylnicotinic acid , a versatile yet under-documented reagent, and elucidates its inherent advantages in organic synthesis. By examining its structural nuances and comparing its reactivity profile with common alternatives, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage this potent synthetic tool.

Unveiling the Synthetic Potential: A Structural Perspective

The utility of 5-Methoxy-4-methylnicotinic acid as a synthetic intermediate is intrinsically linked to the electronic properties of its substituents and their arrangement on the pyridine ring. The interplay between the electron-donating methoxy and methyl groups, the electron-withdrawing carboxylic acid, and the inherent electron-deficient nature of the pyridine ring itself creates a unique reactivity profile.

Key Structural Features and Their Implications:

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups at the 5- and 4-positions, respectively, increase the electron density of the pyridine ring. This has a dual effect: it can enhance the ring's nucleophilicity for certain reactions while also influencing the regioselectivity of electrophilic and nucleophilic attacks.

  • Pyridine Ring: The pyridine nitrogen atom withdraws electron density from the ring, making it generally less reactive towards electrophilic aromatic substitution compared to benzene.[3][4] However, this electron deficiency is a key advantage for nucleophilic aromatic substitution (SNAr) reactions.[5][6]

  • Carboxylic Acid Group: This functional handle at the 3-position is a versatile site for a variety of chemical transformations, including esterification, amidation, and reduction, allowing for the straightforward introduction of diverse functionalities.[7][8]

The strategic placement of the methoxy and methyl groups is anticipated to modulate the reactivity of the pyridine core in a predictable manner, offering advantages over simpler nicotinic acid derivatives.

Comparative Analysis: 5-Methoxy-4-methylnicotinic Acid vs. Alternative Reagents

To fully appreciate the advantages of 5-Methoxy-4-methylnicotinic acid, a comparison with other commonly used nicotinic acid derivatives is essential.

Feature5-Methoxy-4-methylnicotinic Acid Nicotinic Acid 6-Chloronicotinic Acid
Ring Reactivity Moderately activated towards electrophilic attack (compared to unsubstituted pyridine), and potentially enhanced reactivity in specific SNAr scenarios due to electronic push.Generally unreactive towards electrophilic substitution without strongly activating groups.Highly activated for nucleophilic aromatic substitution at the 6-position due to the chloro leaving group.
Regioselectivity The EDGs direct incoming electrophiles and can influence the sites of metallation.Substitution patterns are primarily dictated by the inherent electronics of the pyridine ring.Reactivity is predominantly centered around the displacement of the chlorine atom.
Functionalization Offers multiple sites for functionalization: the carboxylic acid, the pyridine ring, and potentially the methyl group through oxidation.Primarily functionalized at the carboxylic acid or through challenging C-H activation.Functionalization is dominated by reactions at the chloro and carboxylic acid positions.
Solubility The methoxy group may enhance solubility in organic solvents compared to unsubstituted nicotinic acid.Limited solubility in many organic solvents.Solubility is variable depending on the specific derivative.

The primary advantage of 5-Methoxy-4-methylnicotinic acid lies in its tunable reactivity . The electron-donating substituents provide a "push" that can facilitate reactions that are sluggish with unsubstituted nicotinic acid, while still benefiting from the inherent reactivity patterns of the pyridine scaffold.

Key Synthetic Advantages and Applications

The unique structural and electronic features of 5-Methoxy-4-methylnicotinic acid translate into several tangible advantages in synthetic applications, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research.[9]

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While the pyridine ring is inherently susceptible to SNAr, the presence of electron-donating groups can, in certain contexts, modulate this reactivity in a beneficial way. For instance, in reactions where a leaving group is present at the 2- or 6-position, the electron-donating methoxy group can help to stabilize the Meisenheimer intermediate, potentially leading to milder reaction conditions or improved yields.

Illustrative Workflow: Nucleophilic Aromatic Substitution

reagent 5-Methoxy-4-methyl-2-chloronicotinic acid intermediate Meisenheimer Intermediate (stabilized by -OCH3) reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Substituted Nicotinic Acid Derivative intermediate->product Loss of Leaving Group

Caption: Proposed SNAr pathway with potential stabilization.

Directed ortho-Metalation (DoM) Strategies

The substituents on 5-Methoxy-4-methylnicotinic acid can serve as directing groups for regioselective metalation, followed by quenching with an electrophile. The carboxylic acid and the methoxy group can both direct lithiation to adjacent positions, offering precise control over the introduction of new functional groups.

Versatility as a Scaffold in Medicinal Chemistry

Substituted nicotinic acids are integral components of numerous pharmaceuticals.[1][10] The functional handles on 5-Methoxy-4-methylnicotinic acid allow for the rapid generation of diverse libraries of compounds for biological screening. The carboxylic acid can be readily converted to amides and esters, which are common functionalities in drug candidates.

Signaling Pathway Analogy: Drug Candidate Synthesis

start 5-Methoxy-4-methylnicotinic acid amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification reduced Reduced Alcohol/Aldehyde start->reduced Reduction final Diverse Library of Potential Drug Candidates amide->final ester->final reduced->final

Caption: Synthetic diversification from a core scaffold.

Experimental Protocols

While specific experimental data for 5-Methoxy-4-methylnicotinic acid is not widely published, the following protocols for analogous transformations can be adapted by a skilled synthetic chemist.

Protocol for Esterification of a Substituted Nicotinic Acid

This protocol is based on standard Fischer esterification procedures.[11]

Materials:

  • 5-Methoxy-4-methylnicotinic acid (1.0 eq)

  • Methanol (solvent, excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 5-Methoxy-4-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the methyl ester.

Protocol for Amidation of a Substituted Nicotinic Acid

This protocol utilizes a standard peptide coupling agent.[7]

Materials:

  • 5-Methoxy-4-methylnicotinic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve 5-Methoxy-4-methylnicotinic acid, EDC, and HOBt in DMF.

  • Add the desired amine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Conclusion

While direct and extensive literature on the synthetic advantages of 5-Methoxy-4-methylnicotinic acid is currently limited, a thorough analysis of its structure and the well-established principles of pyridine chemistry allows for a strong inference of its utility. Its unique combination of electron-donating and versatile functional groups positions it as a highly valuable and strategically advantageous building block. The methoxy and methyl substituents are predicted to enhance and direct reactivity in a manner that offers greater control and efficiency compared to simpler nicotinic acid analogs. For researchers in drug discovery and process development, 5-Methoxy-4-methylnicotinic acid represents a promising scaffold for the construction of novel and complex molecular entities. Further experimental exploration of its reactivity is warranted and is expected to confirm its status as a powerful tool in the synthetic chemist's arsenal.

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Comparative

The Alchemist's Toolkit: A Comparative Guide to Building Blocks in Modern Drug Discovery

In the intricate dance of drug discovery, the choice of starting points—our molecular "building blocks"—profoundly dictates the trajectory and ultimate success of a campaign. Researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the choice of starting points—our molecular "building blocks"—profoundly dictates the trajectory and ultimate success of a campaign. Researchers and drug development professionals are faced with a diverse arsenal of technologies, each with its own philosophy and set of capabilities. This guide provides an in-depth, objective comparison of three prominent building block strategies: Fragment-Based Drug Discovery (FBDD), DNA-Encoded Libraries (DELs), and Covalent Fragments. By delving into the underlying principles, experimental workflows, and performance metrics of each, we aim to equip scientists with the insights needed to select the most fitting approach for their biological target and research goals.

The Dawn of a New Era: Moving Beyond Traditional High-Throughput Screening

For decades, high-throughput screening (HTS) of large, drug-like molecules was the dominant paradigm for hit identification. However, the limitations of HTS, such as the vast and often inefficient exploration of chemical space and challenges with complex targets, have catalyzed the evolution of more nuanced strategies.[1][2][3] FBDD, DELs, and covalent fragments have emerged as powerful alternatives, offering more efficient and rational paths to novel chemical matter.

Fragment-Based Drug Discovery (FBDD): The Art of Starting Small

FBDD operates on the principle that small, low-molecular-weight compounds ("fragments") can bind to a target with high ligand efficiency, serving as starting points for the development of more potent leads.[3][4][5] This approach is akin to building a key one piece at a time, ensuring each component fits perfectly within the lock.

The "Rule of Three" and the Rationale Behind It

Fragment libraries are typically designed to adhere to the "Rule of Three," which stipulates a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.[5][6][7] The causality behind this choice lies in the desire for fragments to be simple, soluble, and to have a higher probability of binding to diverse pockets on a protein surface.[3][4][7] Their small size allows for a more thorough exploration of a target's binding landscape, often revealing pockets that larger molecules might miss.[4][6]

Experimental Workflow: From Weak Binders to Potent Leads

The FBDD workflow is an iterative process of screening, validation, and optimization.

FBDD_Workflow cluster_screening Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Screening Fragment Library Screening (NMR, SPR, X-ray) Validation Orthogonal Assay Validation (e.g., ITC, MST) Screening->Validation Identify Hits Optimization Structure-Guided Optimization (Growing, Linking, Merging) Validation->Optimization Confirm Binding Potent_Lead Potent Lead Compound Optimization->Potent_Lead Increase Affinity & Selectivity

Caption: A simplified workflow for Fragment-Based Drug Discovery (FBDD).

Key Performance Metrics and Considerations
ParameterFragment-Based Drug Discovery (FBDD)
Library Size 1,000 - 10,000 compounds[6][8]
Hit Affinity µM to mM[4][6]
Screening Methods Biophysical (NMR, SPR, X-ray Crystallography)[8][9][10]
Advantages High hit rates, efficient exploration of chemical space, high ligand efficiency, often yields leads with good physicochemical properties.[3][4][5]
Disadvantages Requires sensitive biophysical techniques, hit-to-lead optimization can be challenging, may not be suitable for all targets.[4][11]

DNA-Encoded Libraries (DELs): Unprecedented Chemical Diversity

DEL technology leverages the power of DNA as a barcode to synthesize and screen massive libraries of small molecules.[12][13] This approach allows for the exploration of a chemical space that is orders of magnitude larger than what is accessible through traditional screening methods.

The Principle of DNA-Encoding and Combinatorial Synthesis

In a DEL, each small molecule is covalently linked to a unique DNA sequence that encodes its synthetic history.[14][15] This enables the pooling of billions to trillions of compounds into a single tube for screening. The synthesis often involves a "split-and-pool" strategy, where a common scaffold is elaborated through a series of chemical reactions, with a unique DNA tag being added at each step.

Experimental Workflow: Affinity Selection and High-Throughput Sequencing

The screening process for a DEL is a powerful demonstration of molecular biology principles applied to chemistry.

DEL_Workflow cluster_screening Screening cluster_identification Hit Identification Incubation Incubate DEL with Immobilized Target Wash Wash to Remove Non-binders Incubation->Wash Elution Elute Binders Wash->Elution PCR PCR Amplification of DNA Tags Elution->PCR Sequencing Next-Generation Sequencing (NGS) PCR->Sequencing Analysis Data Analysis to Identify Enriched Compounds Sequencing->Analysis Hit_Compounds Hit Compounds Analysis->Hit_Compounds Identify Hits

Caption: A typical workflow for DNA-Encoded Library (DEL) screening.

Key Performance Metrics and Considerations
ParameterDNA-Encoded Libraries (DELs)
Library Size Billions to trillions of compounds
Hit Affinity Typically nM to µM
Screening Methods Affinity-based selection followed by PCR and NGS[15][16]
Advantages Unparalleled library size, speed of screening, requires minimal protein, suitable for difficult targets.[6]
Disadvantages DNA tag can interfere with binding, hits require resynthesis without the DNA tag for validation, potential for false positives from non-specific binding.[6]

Covalent Fragments: Forging a Lasting Bond

Covalent drug discovery has seen a resurgence, with covalent fragments emerging as a powerful tool for identifying highly potent and selective inhibitors.[17] These fragments contain a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein, often a cysteine or lysine.[17][18]

The Rationale for Covalent Inhibition

Covalent inhibitors offer several potential advantages, including prolonged duration of action, increased potency, and the ability to target shallow binding pockets or overcome resistance mutations.[18][19] By forming a stable bond, they can achieve high target occupancy even at lower concentrations.[20]

Experimental Workflow: Screening for Reactivity and Selectivity

Screening for covalent fragments requires specialized assays that can detect the formation of a covalent adduct.

Covalent_Fragment_Workflow cluster_screening Screening cluster_validation Hit Validation & Characterization Screening Screen Electrophilic Fragment Library (e.g., LC-MS, ABPP) Biochemical_Assay Biochemical/Cell-based Activity Assays Screening->Biochemical_Assay Identify Hits Crystallography X-ray Crystallography Biochemical_Assay->Crystallography Confirm Activity Kinetics Kinetic Analysis (k_inact/K_I) Crystallography->Kinetics Determine Binding Mode Selective_Inhibitor Selective Covalent Inhibitor Kinetics->Selective_Inhibitor Assess Potency & Selectivity

Caption: A workflow for covalent fragment screening and validation.

Key Performance Metrics and Considerations
ParameterCovalent Fragments
Library Size Typically hundreds to a few thousand compounds
Hit Affinity Irreversible or reversible covalent bond
Screening Methods Mass spectrometry (LC-MS), Activity-Based Protein Profiling (ABPP), specialized fluorescence assays.[17][21][22]
Advantages High potency and prolonged duration of action, can target challenging sites, may overcome resistance.[18][19]
Disadvantages Potential for off-target reactivity and toxicity, requires careful design of the electrophilic warhead.[18][19]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of a building block strategy is a critical decision that should be guided by the specific characteristics of the target and the goals of the drug discovery program.

FeatureFragment-Based Drug Discovery (FBDD)DNA-Encoded Libraries (DELs)Covalent Fragments
Chemical Space Deep, focused explorationBroad, unparalleled coverageTargeted, reactivity-focused
Protein Requirement High (for biophysical methods)[6]Low[6]Moderate
Throughput ModerateVery HighHigh
Hit-to-Lead Effort Often significant medicinal chemistry requiredRequires resynthesis and validationOptimization of both scaffold and warhead
Intellectual Property IP strength comes from structure-guided optimization[6]Often novel scaffolds with broad claims[6]Strong IP around specific covalent binders
Best Suited For Well-characterized proteins with defined pocketsTargets with limited protein supply or challenging assaysTargets with a suitably positioned reactive residue

Experimental Protocols

Protocol: NMR-based Fragment Screening (Protein-Observed)

This protocol outlines a general procedure for identifying fragment hits using 2D ¹H-¹⁵N HSQC NMR experiments.[8][23]

  • Target Preparation: Express and purify ¹⁵N-labeled target protein to >95% purity. Ensure the protein is stable and soluble at the concentrations required for NMR.

  • NMR Suitability Assessment: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein. The spectrum should show well-dispersed peaks.[8]

  • Fragment Library Preparation: Prepare cocktails of 5-10 fragments in a suitable buffer (e.g., phosphate buffer with D₂O). Ensure fragments are soluble at the screening concentration (typically 100 µM to 1 mM).

  • NMR Screening: Acquire a 2D ¹H-¹⁵N HSQC spectrum for the protein alone and in the presence of each fragment cocktail.

  • Data Analysis: Superimpose the spectra and identify chemical shift perturbations (CSPs) or significant line broadening of specific protein resonances upon addition of a fragment cocktail.

  • Hit Deconvolution: For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder.

  • Hit Validation: Confirm hits using an orthogonal biophysical method (e.g., SPR or thermal shift assay) and determine the binding affinity (K_D).

Protocol: DNA-Encoded Library (DEL) Affinity Selection

This protocol provides a general workflow for a DEL screen against an immobilized protein target.[14][16]

  • Target Immobilization: Immobilize the purified target protein onto a solid support (e.g., magnetic beads, sepharose resin).[16]

  • Blocking: Block the solid support to minimize non-specific binding of the library.

  • Library Incubation: Incubate the DEL with the immobilized target at a low concentration (pM to fM) to allow for binding equilibrium to be reached.[16]

  • Washing: Perform a series of stringent wash steps to remove non-binding library members.

  • Elution: Elute the bound library members from the target, often through heat denaturation or a change in buffer conditions.

  • PCR Amplification: Amplify the DNA tags of the eluted binders using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified DNA to identify the enriched barcodes.

  • Data Analysis: Compare the sequence counts of the eluted library to the initial library to identify compounds that were significantly enriched.

  • Hit Validation: Synthesize the identified hit compounds without the DNA tag and validate their binding and activity in biochemical or biophysical assays.

Protocol: Quantitative Irreversible Tethering (qIT) Assay for Covalent Fragments

This protocol describes a fluorescence-based method for identifying and quantifying the reactivity of covalent fragments.[21][24]

  • Reagent Preparation: Prepare solutions of the target protein (with a single accessible cysteine), the covalent fragment library, and a fluorescent thiol-reactive dye (e.g., CPM).

  • Protein Reaction: Incubate the target protein with individual fragments from the library for various time points.

  • Glutathione Reaction: In a separate experiment, incubate glutathione (as a proxy for non-specific reactivity) with the same fragments for the same time points.

  • Quenching and Labeling: At each time point, quench the reaction and add the fluorescent dye. The dye will react with any remaining free thiols on the protein or glutathione.

  • Fluorescence Measurement: Measure the fluorescence intensity. A decrease in fluorescence over time indicates the consumption of free thiols due to reaction with the covalent fragment.

  • Rate Calculation: Calculate the rate of reaction for each fragment with the target protein (k_pro) and with glutathione (k_GSH).

  • Hit Prioritization: Identify hits as fragments that show a significantly higher rate of reaction with the target protein compared to glutathione, indicating a templated reaction.

Conclusion: A Synergy of Strategies

The choice of building block strategy is not mutually exclusive. In fact, a powerful approach can be the integration of these techniques. For instance, fragment hits can be used to inform the design of a focused DEL, or a covalent warhead can be incorporated into a validated fragment scaffold. Ultimately, a deep understanding of the principles and performance of each building block approach empowers drug discovery teams to navigate the complexities of hit identification and lead optimization with greater precision and efficiency, accelerating the journey towards novel therapeutics.

References

  • Recent advances in DNA-encoded libraries. Chemical Communications (RSC Publishing).
  • DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons. Vipergen.
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  • Recent Advances in DNA-Encoded Libraries. ResearchGate.
  • Recent advances in DNA-encoded dynamic libraries. RSC Chemical Biology (RSC Publishing).
  • How to do a DNA-encoded library selection. CureFFI.org.
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  • DECL Selection / Screening Strategies. DNA Encoded Chemical Library.
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  • Fragment-based lead discovery. Wikipedia.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-4-methylnicotinic Acid

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, step-by-step procedures for the proper dispos...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methoxy-4-methylnicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond product provision; we aim to be your trusted partner in all aspects of laboratory operations.

Understanding the Hazard Profile of Nicotinic Acid Derivatives

Generally, nicotinic acid derivatives are classified with the following hazards:

  • Skin Irritation: Can cause irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

  • Aquatic Toxicity: Some derivatives are harmful to aquatic life.

These hazards underscore the necessity of treating 5-Methoxy-4-methylnicotinic acid as a hazardous chemical and managing its disposal accordingly.

Table 1: Hazard Summary of Related Nicotinic Acid Compounds
Hazard StatementClassificationCommon Precautionary Measures
Skin IrritationCategory 2Wear protective gloves and clothing.[1][2]
Serious Eye IrritationCategory 2Wear eye and face protection.[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory)Avoid breathing dust; use in a well-ventilated area.[1]
Hazardous to the Aquatic EnvironmentAcute HazardAvoid release to the environment.

Pre-Disposal and Personal Protective Equipment (PPE)

Prior to handling 5-Methoxy-4-methylnicotinic acid for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.

Essential PPE includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: A laboratory coat is required.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The disposal of 5-Methoxy-4-methylnicotinic acid must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Methoxy-4-methylnicotinic acid".[7][8] Your institution's Environmental Health and Safety (EHS) department may provide specific hazardous waste labels.

  • Avoid Mixing: Do not mix 5-Methoxy-4-methylnicotinic acid with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to dangerous situations.[9]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Quantity Limits: The amount of hazardous waste in an SAA is limited by EPA regulations, typically to 55 gallons of non-acutely hazardous waste.[8]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6]

Step 3: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. The standard and recommended method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11]

Diagram 1: Disposal Workflow for 5-Methoxy-4-methylnicotinic Acid

A Step 1: Don Appropriate PPE B Step 2: Segregate Waste in a Labeled, Compatible Container A->B C Step 3: Store in a Designated Satellite Accumulation Area (SAA) B->C D Step 4: Keep Container Closed and Secure C->D E Step 5: Contact Institutional EHS for Waste Pickup D->E F Step 6: Professional Disposal via Incineration E->F

Caption: A flowchart illustrating the procedural steps for the safe disposal of 5-Methoxy-4-methylnicotinic acid.

Regulatory Framework and Institutional Compliance

The disposal of hazardous chemical waste in a laboratory setting is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave." This includes regulations on waste identification, generator status (e.g., Very Small, Small, or Large Quantity Generator), and disposal requirements.[12]

  • OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and the Laboratory Standard, are designed to ensure worker safety.[13] This includes requirements for a written Chemical Hygiene Plan, employee training on the hazards of chemicals in the work area, and access to Safety Data Sheets.[13][14]

It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and hazardous waste management procedures, which are designed to comply with these federal and state mandates.

Emergency Procedures for Spills

In the event of a spill of 5-Methoxy-4-methylnicotinic acid, follow these immediate steps:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Consult SDS (or equivalent): If available, consult the SDS for specific spill cleanup procedures. For nicotinic acid derivatives, the general advice is to:

    • Avoid dust formation.[11][15]

    • Wear appropriate PPE, including respiratory protection.[11][15]

  • Containment: For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container.[11] Use a high-efficiency vacuum cleaner if available.[15] Avoid raising dust.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.). Retrieved January 20, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Retrieved January 20, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (n.d.). Retrieved January 20, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved January 20, 2026, from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Retrieved January 20, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved January 20, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved January 20, 2026, from [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. (n.d.). Retrieved January 20, 2026, from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-4-methylnicotinic Acid

Understanding the Risks: A Proactive Approach to Safety 5-Methoxy-4-methylnicotinic acid is a substituted pyridine carboxylic acid. Based on data from analogous compounds like 5-methylnicotinic acid and 6-methylnicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

5-Methoxy-4-methylnicotinic acid is a substituted pyridine carboxylic acid. Based on data from analogous compounds like 5-methylnicotinic acid and 6-methylnicotinic acid, we can anticipate that this compound may cause skin and eye irritation.[1][2][3] Therefore, our PPE strategy is centered on preventing contact with these sensitive areas and minimizing the risk of inhalation of the powdered compound.

Core Hazard Assessment:
Potential Hazard Rationale based on Analogous Compounds Primary Protective Measure
Skin Irritation Safety data for similar nicotinic acid derivatives consistently lists skin irritation as a primary hazard.[1][2][3]Chemical-resistant gloves and a lab coat are essential to prevent direct contact.
Eye Irritation Direct contact of chemical dusts or splashes with the eyes can cause serious irritation.[1][2]Safety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Irritation Inhalation of fine dust particles may lead to respiratory tract irritation.Handling the compound in a well-ventilated area, preferably a fume hood, is crucial. Respiratory protection may be necessary for larger quantities or in case of aerosolization.

Essential Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the selection and use of appropriate PPE for handling 5-Methoxy-4-methylnicotinic acid.

Hand Protection: Your First Line of Defense

Causality: The primary route of exposure to many laboratory chemicals is through skin contact. Chemical-resistant gloves are imperative to prevent irritation and potential absorption.

  • Recommended Glove Types:

    • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals and are a suitable primary choice for handling 5-Methoxy-4-methylnicotinic acid in solid form.[4]

    • Butyl Rubber Gloves: Provide superior protection against a broader spectrum of chemicals, including many strong acids, and should be considered when preparing solutions or working with larger quantities.[4]

  • Best Practices:

    • Always inspect gloves for any signs of degradation or punctures before use.[5]

    • Don gloves and remove them correctly to avoid contaminating your skin.

    • Dispose of gloves immediately after handling the chemical or in case of any suspected contamination.[6] Do not reuse disposable gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[5][6]

Eye and Face Protection: Shielding Your Vision

Causality: The eyes are particularly vulnerable to chemical dust and splashes, which can cause significant and sometimes irreversible damage.

  • Mandatory Eye Protection:

    • Safety Glasses with Side Shields: These should be worn at all times in the laboratory and provide a basic level of protection against flying particles.

    • Chemical Splash Goggles: These are required when there is a higher risk of splashing, such as when preparing solutions or transferring the compound.[4] Goggles form a seal around the eyes, offering more comprehensive protection.

  • Enhanced Face Protection:

    • Face Shield: When handling larger quantities of the compound or when there is a significant risk of splashing or aerosolization, a face shield should be worn in conjunction with safety goggles to protect the entire face.[4]

Body Protection: Minimizing Skin Exposure

Causality: A laboratory coat not only protects your personal clothing but also provides an additional barrier against accidental spills and contamination.

  • Laboratory Coat:

    • A clean, buttoned lab coat should be worn at all times when handling chemicals.

    • Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant fabric.

  • Additional Protective Clothing:

    • For procedures with a higher risk of significant spillage, consider using a chemical-resistant apron over your lab coat.

Respiratory Protection: Safeguarding Your Lungs

Causality: Inhalation of airborne chemical dust can lead to irritation of the respiratory system. Engineering controls are the primary method to mitigate this risk.

  • Engineering Controls:

    • Always handle 5-Methoxy-4-methylnicotinic acid in a well-ventilated area.

    • For procedures that may generate dust, such as weighing or transferring the solid, it is highly recommended to work within a certified chemical fume hood.

  • When to Use a Respirator:

    • If a fume hood is not available or if there is a potential for significant aerosolization, respiratory protection is necessary.

    • N95 Dust Mask: Suitable for protecting against low levels of fine dust.[4]

    • Half-Mask or Full-Face Respirator with Acid Gas Cartridges: Recommended for higher concentrations or when dealing with solutions that may produce vapors.[4] A proper fit test is essential for the effective use of these respirators.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the recommended workflow for safely handling 5-Methoxy-4-methylnicotinic acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handling_transfer Transfer to Reaction Vessel prep_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Recommended workflow for handling 5-Methoxy-4-methylnicotinic acid.

Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical in your laboratory is crucial for maintaining a safe environment.

Storage
  • Store 5-Methoxy-4-methylnicotinic acid in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Spill Response

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material.

  • Carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust.[5][6]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal
  • All waste containing 5-Methoxy-4-methylnicotinic acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.[5][6]

This comprehensive guide provides the foundational knowledge for the safe handling of 5-Methoxy-4-methylnicotinic acid. By understanding the potential hazards and diligently applying these PPE and handling protocols, you contribute to a culture of safety and scientific excellence in your laboratory.

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